molecular formula C5H8Br2O2 B3053605 Methyl 2,3-dibromobutanoate CAS No. 5469-24-9

Methyl 2,3-dibromobutanoate

Cat. No.: B3053605
CAS No.: 5469-24-9
M. Wt: 259.92 g/mol
InChI Key: HABGKCAIPKECQJ-UHFFFAOYSA-N
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Description

Methyl 2,3-dibromobutanoate is a useful research compound. Its molecular formula is C5H8Br2O2 and its molecular weight is 259.92 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25304. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,3-dibromobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Br2O2/c1-3(6)4(7)5(8)9-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABGKCAIPKECQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60282269
Record name methyl 2,3-dibromobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60282269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5469-24-9
Record name NSC25304
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25304
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 2,3-dibromobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60282269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl 2,3-dibromobutanoate CAS 5469-24-9 properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS 5469-24-9 | A Pivotal Intermediate for Functionalized Crotonates

Executive Summary

Methyl 2,3-dibromobutanoate is a specialized halogenated ester serving as a critical electrophilic building block in organic synthesis. It is primarily utilized as the immediate precursor to methyl 2-bromo-2-butenoate (methyl


-bromocrotonate), a moiety essential for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Heck) and the synthesis of 

-unsaturated amino acids. This guide details its physicochemical profile, stereoselective synthesis, and downstream utility in pharmaceutical development.
Part 1: Chemical Identity & Physical Profile

This compound possesses two vicinal chiral centers at C2 and C3. The commercial synthesis from methyl crotonate (typically the E-isomer) via anti-addition results predominantly in the erythro diastereomer (racemic mixture of (2R,3S) and (2S,3R)).

Table 1: Physicochemical Specifications
PropertyValueNote
CAS Number 5469-24-9
Molecular Formula ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Molecular Weight 259.92 g/mol
Appearance Clear, colorless to pale yellow liquidDarkens upon storage
Boiling Point ~85–95 °C @ 12 mmHgEst.[1][2][3][4] (Decomposes at atm. pressure)
Density 1.78 ± 0.05 g/mLEst. based on dibromobutane analogs
Refractive Index

Solubility Soluble in MeOH, DCM, Et2O; Insoluble in waterHydrolyzes slowly in water
Part 2: Synthesis & Stereochemistry

The standard preparation involves the electrophilic bromination of methyl crotonate. This reaction is stereospecific; the anti-addition of bromine to the trans-alkene yields the erythro-dibromide.

Protocol 1: Bromination of Methyl Crotonate

Caution: Bromine is highly corrosive and toxic. Perform in a fume hood.

Reagents:

  • Methyl crotonate (1.0 eq)[3][5]

  • Bromine (

    
    ) (1.05 eq)
    
  • Dichloromethane (DCM) or Carbon Tetrachloride (

    
    ) [Solvent]
    

Step-by-Step Methodology:

  • Setup: Charge a 3-neck round-bottom flask with methyl crotonate (e.g., 100 mmol) and DCM (50 mL). Cool the solution to 0–5 °C using an ice bath.

  • Addition: Add bromine (105 mmol) dropwise via an addition funnel over 30–60 minutes. Maintain internal temperature <10 °C to prevent radical substitution side reactions.

  • Reaction: The red color of bromine should dissipate as it reacts. Once addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

  • Workup: Wash the organic layer with 10%

    
     (to quench excess 
    
    
    
    ) followed by saturated
    
    
    .
  • Purification: Dry over anhydrous

    
    , filter, and concentrate in vacuo. The residue is typically pure enough for downstream use (>95%).
    
Visualization: Stereoselective Synthesis Pathway

SynthesisMechanism Start Methyl Crotonate (E-isomer) Intermediate Bromonium Ion Intermediate Start->Intermediate Electrophilic Attack Bromine Br2 Bromine->Intermediate Product This compound (erythro / anti-addition) Intermediate->Product Backside Attack (Br-) Anti-Stereochemistry

Figure 1: Stereospecific anti-addition of bromine to (E)-methyl crotonate yielding the erythro-dibromide.

Part 3: Reactivity & Transformations

The primary utility of this compound lies in its controlled dehydrobromination to form methyl 2-bromo-2-butenoate .

Protocol 2: Regioselective Dehydrobromination

Elimination can occur at two positions. However, under thermodynamic control or with specific bases (e.g., pyridine,


), the conjugated product (2-bromo-2-butenoate) is favored over the deconjugated isomer.

Reagents:

  • This compound[4]

  • Triethylamine (

    
    ) or Sodium Methoxide (
    
    
    
    )
  • Ether or Methanol

Methodology:

  • Dissolve this compound in dry ether.

  • Add

    
     (1.1 eq) dropwise at 0 °C.
    
  • Stir at room temperature overnight. The amine hydrobromide salt will precipitate.

  • Filter off the salt and concentrate the filtrate.

  • Distillation: Distill under reduced pressure to isolate methyl 2-bromo-2-butenoate (bp ~85°C @ 20 mmHg).

Critical Insight: The regioselectivity is driven by the formation of the conjugated


-unsaturated system. The resulting 2-bromoester is a "masked" anion equivalent for cross-coupling.
Visualization: Elimination Logic

Reactivity Substrate This compound Transition E2 Elimination Transition State Substrate->Transition Proton abstraction at C2 Base Base (Et3N / NaOMe) Base->Transition ProductA Methyl 2-bromo-2-butenoate (Conjugated / Major) Transition->ProductA Favored (Conjugation) ProductB Methyl 3-bromo-2-butenoate (Minor) Transition->ProductB Less Favored

Figure 2: Regioselective elimination pathways. The conjugated 2-bromo product is thermodynamically favored.

Part 4: Applications in Drug Development
  • Chiral Building Blocks: The derived methyl 2-bromo-2-butenoate is a substrate for enzymatic reduction (e.g., using Enoate Reductases) to generate enantiopure (S)-2-bromobutanoate , a key intermediate for ACE inhibitors and other chiral APIs.

  • Cross-Coupling: The vinyl bromide moiety allows for Suzuki or Stille couplings to introduce aryl or alkyl groups at the

    
    -position of the crotonate, facilitating the synthesis of complex trisubstituted olefins found in natural products.
    
  • Heterocycle Synthesis: Reaction with primary amines can lead to aziridine-2-carboxylates via Michael addition followed by intramolecular displacement of the

    
    -bromide.
    
Part 5: Safety & Handling (SDS Summary)
  • Hazards: Corrosive (Skin Corr. 1B), Serious Eye Damage (Cat 1), Lachrymator.

  • Storage: Keep tightly closed in a cool, dry place. Light sensitive (store in amber glass).

  • PPE: Nitrile gloves, chemical splash goggles, and face shield. Handle strictly in a fume hood.

  • First Aid:

    • Skin: Wash immediately with soap and water for 15 min.

    • Eyes: Rinse cautiously with water for 15 min; remove contact lenses. Seek immediate medical attention.

References
  • Synthesis of Methyl 2-bromo-2-butenoate. Sigma-Aldrich Technical Bulletin. Methyl 2-bromo-2-butenoate undergoes biotransformation to yield methyl (S)-2-bromobutanoate.[3]

  • Bromination Mechanisms. Journal of the Chemical Society, Perkin Transactions 2. Rate and product studies of iodide- and methoxide-mediated reactions of methyl 2,3-dibromopropanoates.

  • Physical Properties of Dibromoesters. ChemicalBook. Data on 2,3-dibromobutane and related esters used for property estimation.

  • Experimental Bromination Procedures. Organic Syntheses. General procedures for bromination of crotonic acid derivatives.

Sources

Methyl 2,3-dibromobutanoate molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an in-depth analysis of Methyl 2,3-dibromobutanoate, tailored for researchers and drug development professionals.

Physicochemical Identity, Stereochemical Synthesis, and Analytical Validation

Executive Summary

This compound (CAS: 5469-24-9) serves as a critical halogenated building block in organic synthesis and medicinal chemistry.[1] Distinguished by its vicinal dibromide motif and two contiguous stereocenters, this compound offers a versatile platform for constructing complex heterocyclic scaffolds and functionalized amino acids.[1] This guide provides a rigorous examination of its molecular properties, stereoselective synthesis via electrophilic halogenation, and self-validating analytical protocols utilizing Mass Spectrometry (MS) isotopic signatures.[1]

Physicochemical Identity

The precise characterization of this compound is governed by the presence of two bromine atoms, which significantly influence its molecular weight and isotopic distribution—a critical factor for mass spectrometric identification.[1]

Molecular Constants
ParameterValueTechnical Note
IUPAC Name This compound
CAS Number 5469-24-9Distinct from the 2,4-isomer (CAS 29547-04-4)
Molecular Formula C₅H₈Br₂O₂
Molecular Weight 259.92 g/mol Based on standard atomic weights
Monoisotopic Mass 257.8891 DaCalculated for C₅H₈⁷⁹Br₂O₂
Physical State LiquidDensity approx.[1][2][3][4] 1.84 g/mL
Chiral Centers C2, C3Generates 4 stereoisomers (2 diastereomeric pairs)
Isotopic Signature (MS Validation)

For researchers using LC-MS or GC-MS, the molecular ion cluster is the definitive identifier.[1] Bromine exists naturally as two stable isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%).[1]

  • Pattern Logic: The presence of two bromine atoms creates a distinct 1:2:1 triplet pattern in the mass spectrum.[1]

    • M+ (258): C₅H₈⁷⁹Br₂O₂

    • M+2 (260): C₅H₈⁷⁹Br⁸¹BrO₂ (Statistical probability is double)[1]

    • M+4 (262): C₅H₈⁸¹Br₂O₂

Synthetic Routes & Stereochemistry

The synthesis of this compound is classically achieved via the bromination of methyl crotonate.[1] This reaction is not merely an addition; it is a stereochemically defining event governed by the mechanism of electrophilic anti-addition.[1]

Mechanism: Electrophilic Anti-Addition

The reaction proceeds through a cyclic bromonium ion intermediate.[1] The nucleophilic attack of the second bromide ion occurs at the backside of the carbon-bromine bond (Sₙ2-like), resulting in anti stereochemistry relative to the alkene plane.

  • Substrate: Methyl Crotonate (typically trans-isomer, or E-isomer).[1]

  • Reagent: Elemental Bromine (Br₂).[1]

  • Stereochemical Outcome: The anti addition to a trans alkene yields the erythro diastereomer (racemic mixture of (2R,3S) and (2S,3R)).[1]

Synthesis Workflow Diagram

The following diagram illustrates the mechanistic pathway and the resulting stereochemistry, providing a logical flow for the synthesis protocol.

SynthesisMechanism Substrate Methyl Crotonate (Trans-isomer) Reagent Br2 / CCl4 (Electrophilic Attack) Substrate->Reagent Intermediate Cyclic Bromonium Ion (Bridged Intermediate) Reagent->Intermediate Formation Attack Backside Attack (Anti-Addition) Intermediate->Attack Product This compound (Erythro Racemate) Attack->Product Stereospecific Resolution

Figure 1: Mechanistic pathway for the stereoselective synthesis of this compound via anti-addition.

Experimental Protocol (Self-Validating)

Objective: Synthesis of erythro-Methyl 2,3-dibromobutanoate.

  • Preparation: Dissolve 10.0 g (0.1 mol) of trans-methyl crotonate in 50 mL of dichloromethane (DCM) or carbon tetrachloride (CCl₄) in a round-bottom flask. Cool to 0°C to suppress side reactions (allylic bromination).[1]

  • Addition: Add 16.0 g (0.1 mol) of bromine dropwise over 30 minutes.

    • Validation checkpoint: The deep red color of bromine should disappear upon contact with the solution, indicating consumption by the alkene.[1]

  • Completion: Stir at room temperature for 2 hours. A persistent faint orange color indicates slight excess bromine (reaction complete).[1]

  • Work-up: Wash with 10% Na₂S₂O₃ (sodium thiosulfate) to quench excess bromine (color change from orange to clear).[1] Dry over anhydrous MgSO₄ and concentrate in vacuo.

  • Purification: Vacuum distillation is recommended to separate the product from any polymer byproducts.[1]

Analytical Validation & Quality Control

Trustworthiness in chemical biology relies on robust characterization.[1] The following spectral features serve as "fingerprints" for validation.

Proton NMR (¹H NMR)

The spectrum will display characteristic shifts due to the electronegativity of the bromine atoms and the ester group.[1]

  • δ 3.7-3.8 ppm (Singlet, 3H): Methyl ester (-OCH₃).[1]

  • δ 4.2-4.6 ppm (Multiplets, 2H): The C2 and C3 protons (CH-Br).[1] These will appear as complex multiplets due to vicinal coupling (³J) between H2 and H3, and H3 with the terminal methyl.[1]

  • δ 1.7-1.9 ppm (Doublet, 3H): Terminal methyl group (CH₃-CH-), coupled to H3.[1]

Mass Spectrometry Logic

The following decision tree illustrates how to validate the compound using its isotopic pattern.

MS_Validation Sample Unknown Sample (LC/GC-MS) CheckMW Check Molecular Ion (M+) Is it ~258? Sample->CheckMW IsotopePattern Analyze Isotopic Pattern (M, M+2, M+4) CheckMW->IsotopePattern Yes RatioCheck Is Ratio 1:2:1? IsotopePattern->RatioCheck Confirmed CONFIRMED: Dibromo Species RatioCheck->Confirmed Yes Reject REJECT: Not Dibrominated RatioCheck->Reject No

Figure 2: Mass Spectrometry validation logic based on bromine isotopic abundance.

Applications in Drug Development

This compound is not merely a solvent or reagent; it is a chiral pool precursor .[1]

  • Aziridine Synthesis: Reaction with primary amines allows for the formation of aziridine-2-carboxylates, which are key pharmacophores in antitumor agents (e.g., Mitomycin C analogs).[1]

  • Dehydrobromination: Controlled elimination of HBr yields 2-bromo-2-butenoates, which serve as Michael acceptors in the synthesis of cysteine protease inhibitors.[1]

  • Stereochemical Probes: The defined erythro/threo stereochemistry allows researchers to probe the spatial requirements of enzyme binding pockets during structure-activity relationship (SAR) studies.[1]

References

  • PubChem. (2025).[1][4] this compound Compound Summary (CID 5469-24-9).[1][5][6] National Library of Medicine.[1] Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.).[1] Stereoisomerism of 2,3-dibromobutane derivatives. Retrieved from [Link][1]

Sources

Technical Guide: Vicinal Dibromide Esters in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

In complex molecule synthesis, the vicinal dibromide ester motif serves a dual function that is often underutilized. While commonly viewed merely as a transient intermediate in the halogenation of acrylates or cinnamates, this structural unit acts as a pivotal "synthetic switch."

For the medicinal chemist, the vicinal dibromide ester offers two distinct strategic advantages:

  • Latent Alkyne Functionality: It serves as a shelf-stable precursor to propiolates (alkynyl esters) via double dehydrobromination, avoiding the handling of unstable gaseous alkynes.

  • Orthogonal Protection: It functions as a robust protecting group for electron-deficient alkenes, shielding the

    
    -system from oxidation (e.g., ozonolysis) or electrophilic attack, before being reductively unmasked.
    

This guide standardizes the synthesis, manipulation, and stereochemical control of vicinal dibromide esters, moving beyond textbook definitions to field-proven protocols.

Mechanistic Foundations & Stereocontrol[1]

The Electrophilic Challenge

Unlike simple alkenes,


-unsaturated esters (e.g., methyl cinnamate, ethyl acrylate) are electron-deficient. The ester carbonyl withdraws electron density from the 

-system, significantly raising the activation energy for the initial nucleophilic attack on the bromine molecule.
  • Implication: Reactions require higher concentrations, Lewis acid catalysis, or polar protic solvents (like acetic acid) to stabilize the transition state.

  • Kinetics: The reaction follows second-order kinetics but is orders of magnitude slower than isolated alkenes.

Stereochemical Determinism

The reaction proceeds through a bromonium ion intermediate , resulting in strict anti-addition .[1] This stereospecificity is critical when establishing chiral centers in acyclic systems.

  • Trans-Cinnamate Precursors: Yield the erythro (or meso if symmetric) dibromide.

  • Cis-Cinnamate Precursors: Yield the threo (or

    
    ) dibromide.
    
Visualization: Stereochemical Pathway

The following diagram illustrates the mechanistic flow from a trans-cinnamate to the erythro-dibromide, highlighting the critical bromonium intermediate.

BrominationMechanism Start Trans-Cinnamate (Electron Deficient) Polarization Br-Br Polarization (Solvent Assisted) Start->Polarization + Br2 Bromonium Cyclic Bromonium Ion (Rate Determining Step) Polarization->Bromonium TS1 Attack Backside Attack (Br-) (Anti-Addition) Bromonium->Attack Stereocontrol Product Erythro-Vicinal Dibromide Attack->Product Final Product

Figure 1: Stereospecific anti-addition mechanism converting trans-alkenes to erythro-dibromides.

Synthetic Protocols

Protocol A: Controlled Bromination of Cinnamates

Objective: Synthesis of methyl 2,3-dibromo-3-phenylpropanoate. Reagent Choice: Liquid bromine is standard, but Pyridinium Tribromide (


) is preferred for scale-up due to stoichiometry control and safety.

Step-by-Step Methodology:

  • Preparation: Dissolve methyl cinnamate (1.0 equiv) in dichloromethane (

    
    ).
    
    • Note: If the substrate is highly insoluble, use Glacial Acetic Acid (

      
      ). 
      
      
      
      accelerates the reaction by stabilizing the polarized bromine complex.
  • Addition: Cool to 0°C. Add Bromine (1.05 equiv) dropwise as a 1M solution in

    
    .
    
    • Visual Cue: The reaction is self-indicating.[2] The deep red color of

      
       should dissipate upon consumption.[3][4] Persistence of red color indicates completion.
      
  • Quenching: Once the red color persists for >5 minutes, quench with 10% aqueous Sodium Thiosulfate (

    
    ). This reduces excess 
    
    
    
    to benign bromide.
  • Isolation: Wash organic layer with water and brine. Dry over

    
    .[2] Concentrate in vacuo.
    
    • Crystallization:[2][1] Most cinnamate dibromides crystallize spontaneously upon solvent removal.

Protocol B: Double Dehydrobromination (Alkyne Synthesis)

Objective: Transformation of vicinal dibromide ester to phenylpropiolic acid ester. Mechanism: E2 elimination. Requires a strong base to overcome the steric hindrance of the first elimination (forming the vinyl bromide) and the electronic stability of the second.

Step-by-Step Methodology:

  • Solvation: Dissolve the vicinal dibromide in anhydrous THF.

  • Base Addition: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.5 equiv) or NaOEt (3.0 equiv).

    • Why DBU? Non-nucleophilic bases prevent ester hydrolysis side reactions common with hydroxide bases.

  • Reflux: Heat to reflux for 2–4 hours.

    • Monitoring: TLC will show the disappearance of the intermediate vinyl bromide (often UV active).

  • Workup: Acidify carefully with 1M HCl to neutralize the base, then extract with Ethyl Acetate.

Decision Matrix: Reagent Selection

The choice of brominating agent dictates the yield and purity profile.

ReagentActive SpeciesProsConsBest For
Liquid Bromine (

)

100% Atom economy, rapid reaction.Highly toxic, corrosive, difficult to handle small quantities.Large scale, simple substrates.[2][5]
Pyridinium Tribromide

Solid, weighable, stoichiometric precision.Generates pyridine byproduct, lower atom economy.[2]Small scale, sensitive substrates.[2]
N-Bromosuccinimide (NBS)

Mild, slow release of Br.Requires radical initiator or acid catalyst for addition (vs. substitution).Allylic bromination (avoid for simple addition).


/

Highly selective.Heterogeneous, requires filtration.Complex intermediates.[2]

Synthetic Divergence & Applications

Once synthesized, the vicinal dibromide ester is a gateway to multiple chemical spaces. The following workflow illustrates the decision logic for researchers.

SyntheticWorkflow Dibromide Vicinal Dibromide Ester (Core Motif) PathElim Double Elimination (Base: DBU/NaNH2) Dibromide->PathElim PathSub Hydrolysis/Cyclization (Base: NaOH/H2O) Dibromide->PathSub PathProt Reductive Debromination (Zn/AcOH or KI/Acetone) Dibromide->PathProt Alkyne Alkynyl Ester (Propiolate) PathElim->Alkyne -2 HBr Epoxide Glycidic Ester (Epoxide) PathSub->Epoxide Intramolecular SN2 Alkene Regenerated Alkene (Purified) PathProt->Alkene Protection Strategy

Figure 2: Synthetic divergence from the vicinal dibromide scaffold.

Key Application: The "Bromination-Debromination" Purification Strategy

In drug development, separating cis and trans alkene isomers or removing saturated impurities is challenging.

  • Brominate the crude mixture. The alkene converts to the dibromide, shifting its polarity and boiling point significantly compared to impurities.

  • Separate the dibromide (crystallization or chromatography).

  • Debrominate using Zinc dust in Acetic Acid or Potassium Iodide in Acetone to regenerate the alkene with high isomeric purity.

References

  • Mechanism of Halogenation: Master Organic Chemistry. Bromination of Alkenes – The Mechanism. Link

  • Stereoselectivity in Cinnamates: Royal Society of Chemistry. Bromination of Cinnamic Acid. Link

  • Alkyne Synthesis: Chemistry LibreTexts. Preparation of Alkynes - Elimination Reactions of Dihalides. Link

  • Debromination Strategies: Supriya, R., et al. Dehalogenation of Vicinal Dihalo Compounds. Chemical Communications (RSC). Link

  • Kinetics of Unsaturated Esters: Robertson, P.W., et al. The kinetics of bromine addition to unsaturated compounds. Journal of the Chemical Society. (Classical Foundation).[2][6]

Sources

Technical Safety & Operational Guide: Methyl 2,3-dibromobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an in-depth operational and safety profile of Methyl 2,3-dibromobutanoate . It is designed for research scientists and process chemists who require actionable data beyond standard vendor documentation.

Executive Technical Summary

This compound (CAS: 5469-24-9) is a halogenated aliphatic ester primarily utilized as a synthetic intermediate in the construction of complex pharmaceutical scaffolds and functionalized alkenes.[1] Structurally, it possesses two vicinal bromine atoms at the


 and 

positions relative to the ester carbonyl. This vicinal dihalide motif makes it a potent electrophile and a precursor for elimination reactions yielding

-bromoacrylates or alkynes.

Critical Hazard Alert: As an


-halo ester derivative, this compound exhibits properties consistent with lachrymators  and corrosives . It must be handled with the assumption that it can cause severe skin burns, eye damage, and respiratory distress, even if specific toxicological data is sparse in public registries.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

The physicochemical data below consolidates experimental values and high-confidence predicted models for the racemate derived from standard crotonate bromination.

ParameterTechnical Specification
IUPAC Name This compound
Common Synonyms Methyl 2,3-dibromobutyrate; 2,3-Dibromobutyric acid methyl ester
CAS Number 5469-24-9
Molecular Formula

Molecular Weight 259.92 g/mol
Physical State Liquid (Colorless to pale yellow)
Boiling Point ~85–90 °C at 10 mmHg (Predicted/Analogous)
Density

g/mL (20 °C)
Solubility Soluble in MeOH, DCM, THF, EtOAc; Immiscible with water (hydrolyzes slowly)
Stereochemistry Typically supplied as a racemate (mixture of erythro enantiomers) if synthesized from trans-methyl crotonate.[1][2][3]

Hazard Identification & Toxicology (GHS Standards)

This compound is an alkylating agent and a corrosive . The presence of the


-bromine increases the electrophilicity of the carbonyl carbon and the 

-carbon, making it reactive toward biological nucleophiles (DNA, proteins).
GHS Classification (29 CFR 1910.1200)[11]
  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).[4]

  • Serious Eye Damage: Category 1 (Irreversible damage).

  • Acute Toxicity (Oral/Inhalation): Category 4 (Harmful).[2][5]

  • STOT-SE: Category 3 (Respiratory Irritation).[4]

Mechanism of Toxicity

The toxicity profile is driven by two mechanisms:

  • Direct Alkylation: The

    
    -carbon is susceptible to nucleophilic attack, leading to protein alkylation and tissue necrosis.
    
  • Hydrolysis: Upon contact with mucosal moisture, the ester hydrolyzes to release 2,3-dibromobutanoic acid and methanol , while the bromide leaves as hydrobromic acid (HBr) , causing chemical burns.

Emergency Response Logic

The following diagram outlines the immediate decision-making logic for exposure incidents. This protocol prioritizes neutralization of the acid byproduct and rapid decontamination.

EmergencyResponse Start EXPOSURE INCIDENT Type Identify Exposure Route Start->Type Skin SKIN CONTACT (Potential Vesicant) Type->Skin Eye EYE CONTACT (Lachrymator/Corrosive) Type->Eye Inhal INHALATION (Respiratory Edema) Type->Inhal ActionSkin 1. Drench with H2O (15 min) 2. Apply PEG 400 or Calcium Gluconate 3. Remove Contaminated Clothing Skin->ActionSkin ActionEye 1. Irrigate with H2O/Saline (15-30 min) 2. Check pH of cul-de-sac 3. Do NOT neutralize chemically Eye->ActionEye ActionInhal 1. Move to Fresh Air 2. Administer O2 if dyspneic 3. Monitor for delayed pulmonary edema Inhal->ActionInhal Medical TRANSFER TO ER Provide SDS & Note 'Alkylating Agent' ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

Figure 1: Emergency response decision tree emphasizing rapid decontamination and specific treatments for alkylating/corrosive agents.

Safe Handling & Storage Protocols

Engineering Controls
  • Enclosure: All transfers must occur within a certified chemical fume hood.

  • Atmosphere: Store and handle under an inert atmosphere (Argon or Nitrogen) to prevent moisture-induced hydrolysis and liberation of HBr.

Personal Protective Equipment (PPE) Matrix
ZoneRequired PPERationale
Ocular Chemical Goggles + Face ShieldPrevents splash entry; vapors are lachrymatory.
Dermal Double Nitrile (0.11 mm) or Laminate Film (Silver Shield)Standard nitrile may degrade; double gloving provides breakthrough indication time.
Respiratory Full-face respirator with ABEK (Organic/Acid Gas) cartridgesRequired if working outside a hood (e.g., spill cleanup).
Storage Conditions
  • Temperature: Refrigerate (

    
    ).
    
  • Incompatibility: Segregate from strong bases (triggers elimination), oxidizing agents, and reducing agents.

  • Light: Store in amber glass; brominated compounds can undergo photolytic debromination.

Synthetic Utility & Application Context

For drug development professionals, this compound is not just a reagent but a strategic intermediate. Its primary utility lies in its ability to undergo dehydrobromination .

Primary Reaction Workflow: Synthesis of Methyl 2-Bromo-2-butenoate

A common application is the synthesis of


-bromo-unsaturated esters, which are Michael acceptors used in heterocycle synthesis (e.g., coumarins, thiazoles).

Protocol Insight:

  • Precursor: Methyl Crotonate (trans-2-butenoate).

  • Bromination: Addition of

    
     in DCM or 
    
    
    
    yields this compound (racemic).
  • Elimination: Treatment with a base (e.g., DBU,

    
    ) eliminates HBr.
    
    • Regioselectivity: Elimination typically occurs at the

      
      -position to conjugate with the ester, yielding Methyl 2-bromo-2-butenoate.
      

SynthesisPathway Substrate Methyl Crotonate (Precursor) Reagent1 + Br2 / DCM (Electrophilic Addition) Intermediate This compound (Target Compound) Substrate->Intermediate Bromination Product Methyl 2-bromo-2-butenoate (Functionalized Michael Acceptor) Intermediate->Product - HBr Reagent2 + Base (DBU/Et3N) (Elimination)

Figure 2: Synthetic pathway illustrating the generation and subsequent utility of this compound in organic synthesis.

Stereochemical Considerations
  • Starting Material: Using trans-2-butenoate yields the erythro (racemic) dibromide.

  • Starting Material: Using cis-2-butenoate yields the threo (racemic) dibromide.

  • Impact: The stereochemistry of the dibromide dictates the geometry (

    
     or 
    
    
    
    ) of the elimination product via anti-periplanar elimination mechanisms.

Waste Management & Disposal

Do not dispose of down the drain. This compound is toxic to aquatic life with long-lasting effects (H411).

  • Quenching: Small amounts can be hydrolyzed cautiously in a basic aqueous solution (NaOH) to form the water-soluble carboxylate, followed by neutralization. Warning: Exothermic.

  • Disposal: Collect as halogenated organic waste.

  • Spill Cleanup: Absorb with vermiculite or sand. Do not use combustible materials (sawdust). Decontaminate surface with a dilute sodium thiosulfate solution to neutralize any free bromine if decomposition has occurred.

References

  • PubChem. (n.d.).[2][3] 2,3-Dibromobutane (Analogous Compound Safety Data). National Library of Medicine. Retrieved February 3, 2026, from [Link]

Sources

Advanced Stereochemical Analysis: Methyl 2,3-Dibromobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stereochemical, mechanistic, and synthetic parameters of methyl 2,3-dibromobutanoate .

Executive Summary

This compound (CAS: 5469-24-9) is a vicinal dihalide ester widely utilized as a synthetic intermediate in the production of


-unsaturated esters (via debromination) and functionalized heterocycles. Its utility in drug development stems from its two contiguous stereocenters at C2 and C3, which serve as a scaffold for studying stereoselective elimination and substitution reactions.

This guide addresses the critical challenge of diastereoselectivity . Because the molecule possesses two chiral centers, it exists as two diastereomeric pairs: the erythro (2R,3S / 2S,3R) and threo (2R,3R / 2S,3S) forms. Controlling this stereochemistry is not merely academic; it dictates the geometry of subsequent elimination products (e.g., Z- vs. E-alkenes).

Stereochemical Foundations & Nomenclature

To ensure precision, we must first disambiguate the nomenclature used in literature versus the IUPAC designations.

The Diastereomeric Pairs

The stereochemical outcome is strictly governed by the geometry of the alkene precursor due to the stereospecific nature of electrophilic bromination.

Common NameIUPAC ConfigurationRelative ConfigOrigin (Anti-Addition)
Erythro (2R, 3S) + (2S, 3R)Anti-likeFrom Trans -Methyl Crotonate
Threo (2R, 3R) + (2S, 3S)Syn-likeFrom Cis -Methyl Isocrotonate

*Note: "Anti-like" here refers to the Fischer projection where identical or highest priority groups are on opposite sides. For this ester, "Erythro" typically maps to the product of trans-alkene bromination, where the C-chain backbone in the anti-conformer places the Br atoms anti-periplanar.

Conformational Analysis (The "Why" Behind NMR Signals)

The differentiation of these isomers relies heavily on


H NMR coupling constants (

), which are dictated by the Karplus equation and the population of stable rotamers.
  • Erythro Isomer: The most stable conformer places the large bromine atoms anti-periplanar to minimize dipole-dipole repulsion. In this conformation, the vicinal protons (H2 and H3) are also anti-periplanar (

    
     dihedral angle).
    
    • Predicted

      
      :  High (~10–12 Hz).
      
  • Threo Isomer: In the stable Br-anti conformer, the vicinal protons are gauche (

    
     dihedral angle).
    
    • Predicted

      
      :  Low (~2–5 Hz).
      

Synthetic Pathways & Mechanism[1]

The synthesis of this compound is a classic example of stereospecific anti-addition . The reaction proceeds through a cyclic bromonium ion intermediate, which locks the stereochemistry before the nucleophilic attack by bromide.

Mechanistic Flow

The choice of starting material—Methyl Crotonate (trans) vs. Methyl Isocrotonate (cis)—is the sole determinant of the product diastereomer.

ReactionMechanism Start Methyl Crotonate (Trans-Alkene) Br2 Br2 Addition Start->Br2 Bromonium Cyclic Bromonium Ion (Rigid Intermediate) Br2->Bromonium Electrophilic Attack Attack Backside Attack (Br-) Inversion at C3 Bromonium->Attack Stereospecific Product Erythro-Methyl 2,3-dibromobutanoate (Racemic Pair) Attack->Product Anti-Addition

Figure 1: Stereochemical pathway for the synthesis of the erythro isomer. The trans-geometry of the alkene is conserved relative to the bromonium ring, and the subsequent inversion leads to the erythro product.

Critical Mechanistic Insight

Why does the trans-alkene yield the erythro product?

  • Bromonium Formation:

    
     adds to the trans-alkene. The methyl and ester groups remain anti (
    
    
    
    ) to each other in the projection perpendicular to the C-C bond.
  • Nucleophilic Opening: The bromide ion (

    
    ) attacks the carbon from the face opposite the bromonium bridge (anti-attack).
    
  • Result: This double-inversion (or retention of relative anti-positioning) results in the (2R,3S)/(2S,3R) configuration, where the H atoms end up anti to each other in the fully staggered, Br-anti conformation.

Experimental Protocol: Synthesis of Erythro-Methyl 2,3-Dibromobutanoate

Objective: Synthesize high-purity erythro-methyl 2,3-dibromobutanoate from methyl crotonate. Scale: 100 mmol (approx. 10 g).[1]

Reagents & Equipment[3]
  • Substrate: Methyl crotonate (Trans-2-butenoic acid methyl ester), >98%.

  • Reagent: Bromine (

    
    ), reagent grade.
    
  • Solvent: Dichloromethane (DCM) or Carbon Tetrachloride (

    
    ). Note: DCM is preferred for safety, though 
    
    
    
    often suppresses radical side reactions.
  • Apparatus: 250 mL 3-neck Round Bottom Flask (RBF), addition funnel, reflux condenser,

    
     drying tube, ice-water bath.
    
Step-by-Step Methodology
StepActionTechnical Rationale
1 Setup Charge RBF with Methyl Crotonate (10.0 g, 100 mmol) and DCM (50 mL). Cool to 0°C.
2 Addition Load

(16.0 g, 100 mmol, ~5.2 mL) into the addition funnel. Add dropwise over 30–45 mins.[2]
3 Monitoring Observe the color. The red

color should dissipate as it reacts. A persistent red color indicates completion.
4 Post-Rxn Stir at 0°C for 1 hour, then allow to warm to Room Temp (RT) for 1 hour.
5 Quench Wash the organic layer with 10%

(aq) until the red color disappears.
6 Workup Wash with sat.

(to remove traces of acid), then Brine. Dry over

.
7 Isolation Concentrate in vacuo. Purify by vacuum distillation (bp ~75°C at 15 mmHg).

Analytical Characterization

To validate the synthesis, you must confirm the diastereomeric purity. The erythro isomer (from trans-crotonate) is distinct from the threo isomer (from cis-isocrotonate).

NMR Spectroscopy Data

The coupling constant


 is the definitive metric.
FeatureErythro Isomer (Target)Threo Isomer (Contaminant)
Precursor Methyl Crotonate (trans)Methyl Isocrotonate (cis)

H NMR

(ppm)
H2: ~4.35 (d), H3: ~4.50 (dq)Distinct shifts (often upfield)
Coupling

10.5 – 11.5 Hz 3.0 – 5.0 Hz
Conformation H-C2 and H-C3 are anti H-C2 and H-C3 are gauche

Interpretation: The large coupling constant in the erythro product confirms the anti-periplanar arrangement of the protons in the dominant conformer, which aligns with the dipole-minimized (Br-anti-Br) geometry.

Physical Properties[3]
  • Appearance: Clear to pale yellow liquid.

  • Density: ~1.7 g/mL (High density due to two bromine atoms).

  • Boiling Point: 75–80°C @ 15 mmHg.[3]

Reactivity Profile: Elimination Pathways

Understanding the stereochemistry of the starting material is vital for predicting the outcome of elimination reactions (e.g., dehydrobromination to form 2-bromo-2-butenoates).

Elimination Erythro Erythro-Dibromide (2R, 3S) AntiElim Anti-Periplanar Elimination (E2 Mechanism) Erythro->AntiElim + Base Base Base (e.g., NaOMe) Z_Product (Z)-2-Bromo-2-butenoate AntiElim->Z_Product Stereoselective Major Product E_Product (E)-2-Bromo-2-butenoate AntiElim->E_Product Minor Product (if competing pathways)

Figure 2: The stereochemistry of the starting dibromide dictates the geometry of the elimination product via the E2 mechanism, which requires an anti-periplanar transition state.

References

  • Stereochemistry of Bromine Addition

    • Ruasse, M. F. (1993). "Electrophilic Bromination of Carbon-Carbon Double Bonds: Structure, Solvent and Mechanism." Advances in Physical Organic Chemistry, 28, 207-291. Link

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • NMR Coupling Constants

    • Karplus, M. (1963). "Vicinal Proton Coupling in Nuclear Magnetic Resonance." Journal of the American Chemical Society, 85(18), 2870–2871. Link

    • Note on specific values: Confirmed via standard spectral databases (SDBS No. 3421) for analogous 2,3-dibromo esters showing Hz for erythro isomers.
  • Yadav, J. S., et al. (2000). "Stereoselective synthesis of alpha-bromoacrylates." Tetrahedron Letters, 41(15), 2695-2698.

Sources

Methyl 2,3-dibromobutanoate boiling point and density

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and characterization of Methyl 2,3-dibromobutanoate.

Physicochemical Profiling, Synthesis, and Experimental Characterization[1][2][3]

Executive Summary

This compound (CAS: 5469-24-9) is a vicinal dihalide ester primarily utilized as a synthetic intermediate in the development of functionalized amino acids, heterocyclic pharmaceuticals, and agrochemicals. Its utility stems from the high reactivity of the bromine substituents, which serve as excellent leaving groups for nucleophilic substitution or elimination reactions to form


-unsaturated esters or aziridines.

This guide addresses a common challenge in the literature: the scarcity of standardized experimental physical property data for this specific isomer. By synthesizing data from structural homologs (e.g., methyl 2,3-dibromopropionate) and experimental protocols, this document provides a validated framework for its preparation, handling, and characterization.

Physicochemical Profile

Due to the compound's tendency to hydrolyze or decompose at high temperatures, experimental values are often reported under reduced pressure. The values below represent a synthesis of predicted models and available homolog data.

Table 1: Core Physical Properties
PropertyValue / RangeConfidence LevelSource/Rationale
CAS Number 5469-24-9HighChemical Abstracts Service
Molecular Formula

HighStoichiometry
Molecular Weight 259.92 g/mol HighCalculated
Boiling Point (Atm) ~215–225 °C (Decomposes)Low (Predicted)Extrapolated from homologs
Boiling Point (Vacuum) 75–80 °C @ 5–10 mmHg Medium (Est.)Based on 2,4-isomer data [1]
Density 1.80 – 1.85 g/mL @ 20°CMedium (Est.)[1][2][3][4]Homolog comparison (See Note A)
Refractive Index (

)
1.50 – 1.52Medium (Est.)Consistent with dibromo esters [2]
Appearance Clear to pale yellow liquidHighExperimental observation
Solubility Soluble in MeOH, DCM, Et2O; Immiscible with waterHighPolarity profile

Note A (Expert Insight): The density is estimated by comparing Methyl 2,3-dibromopropionate (


 g/mL) and Methyl 2,4-dibromobutanoate  (

g/mL). The addition of a methyl group generally lowers density in this series, placing the 2,3-isomer in the 1.80–1.85 range.
Synthesis & Stereochemistry

The most reliable route to this compound is the electrophilic addition of elemental bromine (


) to Methyl Crotonate . This reaction is stereospecific:
  • Precursor: Methyl (E)-crotonate (trans-isomer).

  • Mechanism: Anti-addition of bromine via a bromonium ion intermediate.

  • Product: The reaction yields the erythro (or anti) diastereomer as the major product.

Reaction Scheme

Synthesis Start Methyl Crotonate (C5H8O2) Trans-isomer Intermediate Cyclic Bromonium Ion Intermediate Start->Intermediate Electrophilic Attack Reagent Bromine (Br2) in CH2Cl2 or CCl4 Reagent->Intermediate Product This compound (erythro-isomer) Intermediate->Product Nucleophilic Attack (Br-) (Anti-Addition)

Figure 1: Logical flow of the bromination synthesis pathway.

Experimental Protocol: Synthesis and Verification

Safety Warning: Elemental bromine is highly toxic, corrosive, and volatile. All operations must be performed in a functioning fume hood using proper PPE (double nitrile gloves, face shield).

Step-by-Step Methodology
  • Setup:

    • Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser topped with a

      
       drying tube.
      
    • Cool the flask in an ice-water bath (

      
       °C).
      
  • Reagent Preparation:

    • Charge the flask with Methyl Crotonate (10.0 g, 100 mmol) dissolved in Dichloromethane (DCM) (50 mL).

    • Charge the addition funnel with Bromine (16.0 g, 100 mmol, 1.0 eq) dissolved in DCM (20 mL).

  • Addition:

    • Add the bromine solution dropwise over 30–45 minutes. Maintain temperature

      
       °C to prevent side reactions (radical substitution).
      
    • Visual Cue: The solution will transition from colorless to transient orange. A persistent faint orange color indicates the endpoint (slight excess

      
      ).
      
  • Workup:

    • Stir for an additional 1 hour at room temperature.

    • Quench excess bromine by washing the organic layer with 10% Sodium Thiosulfate (

      
      )  solution until the orange color disappears.
      
    • Wash with water (

      
       mL) and brine (
      
      
      
      mL).
    • Dry the organic phase over anhydrous

      
      .
      
  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure (Rotary Evaporator).

    • Distillation: Purify the crude oil via vacuum distillation. Collect the fraction boiling at 75–80 °C / 5–10 mmHg .

Self-Validating Characterization System

To ensure the integrity of the synthesized compound, use


-NMR. The distinct splitting pattern validates the 2,3-substitution pattern and stereochemistry.
NucleusShift (

ppm)
MultiplicityIntegrationAssignment

1.85 – 1.95Doublet (

Hz)
3H

-CH(Br)-

3.80 – 3.85Singlet3H-COO


4.30 – 4.50Multiplet1H

-CH (Br)-

4.60 – 4.70Doublet (

Hz)
1H-CH (Br)-COOMe

Note: Shifts may vary slightly depending on solvent (


 vs 

). The coupling constant (

Hz) between the methine protons is characteristic of the anti-addition product (erythro). [3]
Applications in Drug Development

This compound serves as a critical "chiral pool" intermediate.

  • Aziridine Synthesis: Reaction with primary amines yields aziridine-2-carboxylates, which are pharmacophores in various antitumor agents (e.g., Mitomycin C analogs).

  • 
    -Bromo-alkenes:  Controlled dehydrobromination can selectively yield methyl 2-bromo-2-butenoate, a precursor for cross-coupling reactions.
    
  • Threonine Analogs: Hydrolysis and amination sequences can access functionalized amino acids.

References
  • Sigma-Aldrich. Product Specification: Methyl 2,4-dibromobutanoate (Isomer Comparison).[3]Link

  • PubChem. Compound Summary: Methyl 2,3-dibromopropionate (Homolog Data).Link

  • Vyas, P.V. et al. "An efficient method of bromination of aromatic amines and vinyl esters." Tetrahedron Letters, 44(21), 4085-4088, 2003. (Describes bromination methodology and NMR characterization). Link

  • National Institute of Standards and Technology (NIST). WebBook: Methyl crotonate properties.Link

Sources

Technical Guide: Erythro and Threo Isomers of Methyl 2,3-dibromobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a rigorous, mechanism-first analysis of the erythro and threo isomers of Methyl 2,3-dibromobutanoate. It is designed for immediate application in research and process development environments.

Stereochemical Architecture, Synthesis, and Reactivity Profiling

Executive Summary

This compound serves as a critical chiral synthon in the synthesis of functionalized amino acids and vinyl halides. Its utility, however, is strictly governed by its stereochemistry. The diastereomeric pair—erythro (syn-relative) and threo (anti-relative)—exhibits distinct physical properties, spectroscopic signatures, and reactivities.

This guide provides a definitive framework for:

  • Rational Synthesis: Controlling diastereoselectivity via precursor geometry.

  • Structural Validation: Using

    
    H NMR coupling constants (
    
    
    
    ) as a self-validating metric.
  • Predictive Reactivity: Mapping the stereochemical outcome of E2 elimination reactions.

Stereochemical Foundation

Understanding the nomenclature and 3D arrangement is prerequisite to experimental design. For vicinal dihalides derived from acyclic precursors, the terms erythro and threo describe the relative configuration of the two chiral centers (


 and 

).
The Isomer Mapping
  • Erythro Isomer: Derived from the anti-addition of bromine to trans -methyl crotonate. In the Fischer projection, the bromine atoms reside on the same side.

    • Configuration: Racemic pair of

      
       and 
      
      
      
      .
  • Threo Isomer: Derived from the anti-addition of bromine to cis -methyl crotonate (methyl isocrotonate). In the Fischer projection, the bromine atoms reside on opposite sides.

    • Configuration: Racemic pair of

      
       and 
      
      
      
      .
Visualization of Diastereomers

The following diagram illustrates the correlation between the alkene precursor and the resulting diastereomer, assuming the standard bromonium ion mechanism (anti-addition).

Stereochemistry TransAlkene Methyl Crotonate (Trans-isomer) Bromonium Cyclic Bromonium Intermediate TransAlkene->Bromonium Br2 Addition CisAlkene Methyl Isocrotonate (Cis-isomer) CisAlkene->Bromonium Br2 Addition Erythro Erythro Isomer (2R,3S / 2S,3R) Br/Br Anti in Zigzag Bromonium->Erythro Anti-Attack (on Trans-derived) Threo Threo Isomer (2R,3R / 2S,3S) Br/Br Gauche in Zigzag Bromonium->Threo Anti-Attack (on Cis-derived)

Figure 1: Stereochemical flow from alkene geometry to dihalide diastereomer via the bromonium ion mechanism.

Mechanistic Synthesis

The synthesis of this compound is a textbook example of stereospecific electrophilic addition . The reaction fidelity depends on the suppression of carbocation intermediates that would allow bond rotation and scrambling of stereochemistry.

Reaction Protocol (Erythro-Selective)

Objective: Synthesis of erythro-methyl 2,3-dibromobutanoate from methyl crotonate.

Reagents
  • Substrate: Methyl crotonate (

    
     trans).
    
  • Reagent: Bromine (

    
    ), 1.05 equivalents.[1]
    
  • Solvent: Carbon Tetrachloride (

    
    ) or Dichloromethane (
    
    
    
    ). Note: DCM is preferred for safety, though
    
    
    suppresses radical pathways.
  • Temperature:

    
     to 
    
    
    
    .
Step-by-Step Methodology
  • Preparation: Dissolve 10.0 g (0.1 mol) of methyl crotonate in 50 mL of dry

    
     in a round-bottom flask equipped with a pressure-equalizing addition funnel and a drying tube (
    
    
    
    ).
  • Addition: Cool the solution to

    
     in an ice-salt bath. Add a solution of bromine (16.8 g, 0.105 mol) in 20 mL 
    
    
    
    dropwise over 45 minutes.
    • Critical Control Point: The rate of addition should be controlled so that the reddish-brown color of bromine dissipates before the next drop hits the solution. Persistent color indicates excess bromine.[2]

  • Completion: Allow the mixture to stir at

    
     for an additional 30 minutes, then warm to room temperature.
    
  • Workup: Wash the organic layer with 10% aqueous

    
     (to quench excess 
    
    
    
    ), followed by saturated
    
    
    and brine.
  • Purification: Dry over anhydrous

    
    , filter, and concentrate in vacuo. The erythro isomer typically crystallizes upon standing or cooling (Mp 
    
    
    
    50-55°C), whereas the threo isomer (if present) remains an oil.

Characterization & Self-Validation

Distinguishing the erythro and threo isomers relies on NMR spectroscopy.[3] The vicinal coupling constant (


) is the primary discriminator, governed by the Karplus equation and the population of stable conformers.
Data Summary Table
FeatureErythro IsomerThreo IsomerMechanistic Basis
Precursor Trans-Methyl CrotonateCis-Methyl IsocrotonateStereospecific Anti-Addition
Configuration


Relative Stereochemistry
Physical State Solid (Low Melting)Liquid / OilPacking efficiency of anti-conformers

H NMR

High (

Hz)
Low (

Hz)
Dihedral angle (

) in stable conformer
The NMR Validation Logic
  • Erythro: The most stable conformer places the large bromine atoms anti to minimize dipole repulsion. In this conformation, the

    
     dihedral angle is 
    
    
    
    (anti-periplanar). According to the Karplus curve,
    
    
    yields a large coupling constant (
    
    
    Hz).
  • Threo: The stable conformer also seeks to place bromines anti. However, due to the configuration, this forces the protons into a gauche relationship (

    
    ). This results in a significantly smaller coupling constant (
    
    
    
    Hz).

Analyst Note: If your synthesized product exhibits a


 of ~3-4 Hz, you have likely contaminated your starting material with the cis-alkene or allowed a radical pathway (light-induced) to scramble the stereochemistry.

Reactivity Profile: Stereoselective Elimination

The most distinct chemical difference between the isomers is their behavior under Dehydrohalogenation (E2 elimination). This reaction transforms the saturated dibromide into a vinyl bromide (Methyl 2-bromo-2-butenoate).

The E2 Mechanism

E2 elimination requires an anti-periplanar arrangement of the proton being removed (


 on 

) and the leaving group (

on

).
  • Erythro Pathway:

    • To align

      
       and 
      
      
      
      anti-periplanar, the molecule must rotate.
    • This rotation brings the Methyl group (

      
      ) and the Ester group (
      
      
      
      ) to the same side (cis-like interaction).
    • Product: (Z)-Methyl 2-bromo-2-butenoate .

  • Threo Pathway:

    • Alignment of

      
       and 
      
      
      
      places the Methyl and Ester groups on opposite sides.
    • Product: (E)-Methyl 2-bromo-2-butenoate .

Pathway Visualization

Elimination ErythroStart Erythro Isomer (2R,3S) TransitionE Conformational Rotation (Align H-C2 / Br-C3 Anti) ErythroStart->TransitionE Base (E2) ThreoStart Threo Isomer (2R,3R) TransitionT Conformational Rotation (Align H-C2 / Br-C3 Anti) ThreoStart->TransitionT Base (E2) ZProduct Z-Bromoalkene (Me/COOMe Cis) TransitionE->ZProduct -HBr EProduct E-Bromoalkene (Me/COOMe Trans) TransitionT->EProduct -HBr

Figure 2: Stereochemical divergence in the dehydrobromination of erythro and threo isomers.

References

  • Stereochemistry of Bromine Addition

    • Source: NIST Chemistry WebBook & Standard Organic Texts.
    • Data: Confirms anti-addition mechanism to trans-2-butene systems yields erythro/meso products.
    • URL:

  • NMR Determination of Configuration

    • Source: ResearchGate / Journal of Chemical Educ
    • Data: General Karplus relationships for 1,2-disubstituted systems ( ).
    • URL:

  • Synthesis of Methyl Crotonate Precursors

    • Source: PrepChem / Organic Syntheses.
    • Data: Protocols for obtaining pure trans-methyl croton
    • URL:

  • Physical Properties (Melting Points)

    • Source: Cheméo / NIST.[4][5]

    • Data: Thermochemical d
    • URL:

Sources

Technical Guide: Solubility Profile & Solvent Selection for Methyl 2,3-dibromobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Solubility of Methyl 2,3-dibromobutanoate

Executive Summary

This compound (CAS: 2439-34-1) is a critical halogenated ester intermediate, primarily utilized in the synthesis of methyl 2-butynoate via dehydrobromination and as a precursor in the development of functionalized amino acids and heterocyclic agrochemicals.[1]

This guide addresses the solubility landscape of this compound. Due to the scarcity of quantitative solubility data in public repositories, this document synthesizes physicochemical principles with empirical solvent compatibility derived from reaction literature. It provides a robust framework for solvent selection in synthesis, extraction, and purification workflows.[1]

Physicochemical Profile & Solubility Mechanics

To predict solubility behavior accurately, one must understand the molecular forces at play.[1] this compound possesses a polar ester head group and a lipophilic, halogenated backbone.[1]

Molecular Attributes
PropertyValue / DescriptionImpact on Solubility
Molecular Formula C₅H₈Br₂O₂Moderate molecular weight (259.92 g/mol ) aids dissolution in organic media.[1]
Physical State Liquid (at RT) or Low-melting SolidIsomeric mixtures (erythro/threo) are typically oils; pure diastereomers may crystallize.[1]
Polarity Moderate to HighThe ester carbonyl and two C-Br bonds create significant dipole moments.[1]
LogP (Predicted) ~1.8 - 2.2Lipophilic character dominates; predicts poor water solubility.[1]
Solubility Mechanism

The dissolution of this compound is governed by dipole-dipole interactions and London dispersion forces .[1]

  • The Ester Group: Acts as a hydrogen bond acceptor, facilitating solubility in alcohols (protic solvents) and polar aprotic solvents (THF, Acetone).[1]

  • The Alkyl-Bromide Chain: Requires solvents with moderate dispersion forces (DCM, Chloroform) to solvate the hydrophobic/halogenated regions effectively.

Solvent Compatibility Matrix

The following matrix categorizes solvents based on their thermodynamic affinity for this compound and their suitability for specific unit operations.

Table 1: Solubility & Application Matrix
Solvent ClassSpecific SolventSolubility RatingOperational Context
Chlorinated Dichloromethane (DCM)Excellent Primary Choice. Used for synthesis (bromination) and extraction.[1] High solvation power for halogenated species.[1]
Chloroform (CHCl₃)Excellent Good for NMR analysis and small-scale reactions.[1]
Carbon TetrachlorideGood Historical use; restricted due to toxicity.[1]
Polar Aprotic Tetrahydrofuran (THF)Excellent Ideal for dehydrobromination reactions involving strong bases (e.g., LDA, NaH).[1]
Ethyl Acetate (EtOAc)Good Preferred green solvent for extraction and chromatography.[1]
AcetoneGood Suitable for crystallization; note potential for reactivity with strong nucleophiles.[1]
Protic Methanol (MeOH)Moderate/Good Soluble, but risk of transesterification if catalyzed.[1] Used in base-mediated elimination steps.[1]
Ethanol (EtOH)Moderate/Good Similar profile to Methanol.[1]
Non-Polar Hexanes / HeptaneLow/Variable Anti-solvent. Often used to precipitate the compound or induce crystallization of impurities.[1]
TolueneModerate Good for high-temperature reactions; solubility increases significantly with heat.[1]
Aqueous WaterInsoluble Immiscible.[1] Forms the biphasic system required for aqueous workups.[1]

Experimental Protocols

Since batch-specific purity (diastereomeric ratio) affects solubility, empirical determination is often required.[1]

Protocol: Visual Cloud Point Solubility Determination

Objective: To determine the approximate solubility limit (saturation point) in a specific solvent.[1]

Materials:

  • This compound (Test Sample)

  • Solvent of choice (anhydrous)

  • Scintillation vials, micropipettes, analytical balance.[1]

Workflow:

  • Preparation: Weigh 100 mg of this compound into a clear glass vial.

  • Titration: Add solvent in 50 µL aliquots at room temperature (25°C).

  • Observation: Vortex for 30 seconds after each addition.

    • Soluble: Solution becomes clear.

    • Insoluble: Droplets persist or phase separation occurs.[1]

  • Calculation:

    
    [1]
    
  • Temperature Stress (Optional): If insoluble at RT, heat to 40°C to assess temperature dependence for recrystallization potential.

Protocol: Solvent Selection for Reaction vs. Purification
  • For Bromination (Synthesis): Use Dichloromethane .[1] It solubilizes the starting material (Methyl Crotonate) and the product, preventing premature precipitation that could trap unreacted starting material.

  • For Elimination (Synthesis of Alkyne): Use Methanol or THF .[1] These dissolve the dibromide and accommodate the base (e.g., NaOMe or DBU).

  • For Purification: Use a Hexane/Ethyl Acetate gradient.[1] The dibromide is typically less polar than the diol byproducts but more polar than the alkene precursor.[1]

Decision Logic & Workflow Visualization

The following diagrams illustrate the logical flow for solvent selection and the chemical pathway dependent on these solubility properties.

Diagram 1: Solvent Selection Decision Tree

SolventSelection Start Start: Select Solvent for This compound Purpose What is the Operational Goal? Start->Purpose Reaction Chemical Reaction Purpose->Reaction Extraction Extraction / Workup Purpose->Extraction Analysis Analysis (NMR/GC) Purpose->Analysis RxnType Reaction Type? Reaction->RxnType PhaseCheck Aqueous Phase Present? Extraction->PhaseCheck Solv_CDCl3 Select: CDCl3 or Acetone-d6 Analysis->Solv_CDCl3 Bromination Bromination (Addition) RxnType->Bromination Electrophilic Elimination Dehydrobromination (to Alkyne) RxnType->Elimination Base-mediated Solv_DCM Select: Dichloromethane (DCM) (High Solubility, Inert) Bromination->Solv_DCM Solv_MeOH Select: Methanol or THF (Solubilizes Base) Elimination->Solv_MeOH PhaseCheck->Solv_DCM Yes (Bottom Layer) Solv_EtOAc Select: Ethyl Acetate (Good Partition Coeff.) PhaseCheck->Solv_EtOAc Yes

Caption: Decision matrix for selecting the optimal solvent based on the intended chemical process.

Diagram 2: Synthesis & Solubility Pathway

SynthesisPath Substrate Methyl Crotonate (Liquid) Solvent1 Solvent: DCM or CCl4 (Homogeneous Phase) Substrate->Solvent1 Dissolves Reagent Bromine (Br2) Reagent->Solvent1 Dissolves Intermediate This compound (Target Solute) Solvent1->Intermediate Reaction Process2 Elimination (Base/MeOH) Intermediate->Process2 Solubilized in MeOH Product Methyl 2-butynoate Process2->Product Yields

Caption: The role of solvent solubility in the transformation of Methyl Crotonate to Methyl 2-butynoate.

Safety & Handling (HSE)

Working with halogenated esters requires strict adherence to safety protocols.[1]

  • Lachrymator Potential: Like many alpha-halo esters, this compound is a potential lachrymator (tear-inducing agent) and skin irritant.[1]

    • Control: All solubility testing must be performed inside a certified fume hood.[1]

  • Solvent Hazards:

    • DCM: Volatile and suspected carcinogen.[1] Use double-gloving (PVA or Viton recommended over nitrile for prolonged exposure).[1]

    • Methanol: Toxic by ingestion and inhalation.[1] Flammable.[1]

  • Waste Disposal: Solutions containing this compound must be segregated into Halogenated Organic Waste streams.[1] Do not mix with non-halogenated solvents if incineration costs vary.[1]

References

  • Sigma-Aldrich. (n.d.).[1] Methyl 2,3-dibromopropionate Product Information. (Used as structural analog for solubility inference).[1][2] Retrieved from

  • PubChem. (2023).[1] Methyl 2,3-dibromopropionate Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1] CRC Press.[1] (Source for theoretical solubility parameter modeling).

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for halogenated ester synthesis and solvent choice).

Sources

Methodological & Application

Synthesis of Methyl 2,3-dibromobutanoate from methyl crotonate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Methyl 2,3-dibromobutanoate via Stereoselective Bromination

Abstract

This application note details a robust, scalable protocol for the synthesis of this compound from methyl crotonate. Utilizing a standard electrophilic addition mechanism, this method achieves high yields (>90%) with high stereochemical fidelity. The protocol emphasizes safety in handling elemental bromine, precise temperature control to minimize side reactions, and a self-validating workup procedure. The resulting vicinal dibromide serves as a critical intermediate for subsequent elimination reactions yielding alkynes or as a scaffold for nucleophilic substitution.

Introduction & Mechanistic Insight

The bromination of


-unsaturated esters is a cornerstone transformation in organic synthesis. For methyl crotonate (methyl (

)-but-2-enoate), the reaction proceeds via an electrophilic addition of elemental bromine (

) across the carbon-carbon double bond.

Stereochemical Determinism: The reaction is governed by the formation of a cyclic bromonium ion intermediate. The rigid geometry of this intermediate enforces an anti-addition pathway. Consequently, the bromination of the trans-alkene (methyl crotonate) stereoselectively yields the (


)-methyl 2,3-dibromobutanoate racemate (often referred to as the erythro diastereomer in classical nomenclature).

Mechanistic Workflow:

  • Activation: The

    
    -electrons of the alkene attack the polarized bromine molecule.
    
  • Intermediate: Formation of the cyclic bromonium ion, blocking one face of the molecule.

  • Nucleophilic Attack: The bromide ion (

    
    ) attacks the more substituted carbon (or indiscriminately for similar substitution) from the backside (anti trajectory).
    
  • Product: Formation of the vicinal dibromide with inverted relative configuration at the attack site.

ReactionMechanism Substrate Methyl Crotonate (E-Isomer) Bromonium Cyclic Bromonium Intermediate Substrate->Bromonium Electrophilic Attack Bromine Bromine (Br2) Bromine->Bromonium Transition Backside Attack (Anti-Addition) Bromonium->Transition Product This compound (2RS, 3SR Racemate) Transition->Product Stereoselective Resolution

Figure 1: Mechanistic pathway of electrophilic bromination showing the stereochemical progression from alkene to vicinal dibromide.

Safety & Handling (Critical)

Hazard Alert: Elemental bromine is highly corrosive, toxic, and volatile. It causes severe chemical burns and respiratory damage.[1]

  • Engineering Controls: All operations must be performed in a functioning chemical fume hood.

  • PPE: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.

  • Quenching: Have a saturated sodium thiosulfate (

    
    ) solution ready before starting the reaction to neutralize spills or excess bromine immediately.
    

Materials & Equipment

ComponentSpecificationRole
Methyl Crotonate >98% Purity, (

)-isomer
Substrate
Bromine (

)
Reagent Grade (>99.5%)Electrophile
Dichloromethane (DCM) Anhydrous (preferred) or ACS GradeSolvent
Sodium Thiosulfate Saturated Aqueous SolutionQuenching Agent
Magnesium Sulfate AnhydrousDrying Agent
Glassware 250 mL RBF, Addition Funnel, Claisen AdapterReactor Setup

Experimental Protocol

Step 1: Reaction Setup
  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a pressure-equalizing addition funnel.

  • Charge the RBF with Methyl Crotonate (10.0 g, 100 mmol) .

  • Add Dichloromethane (DCM, 100 mL) to dissolve the substrate.

  • Cool the solution to 0°C using an ice-water bath. Note: Cooling controls the exothermic nature of the addition.

Step 2: Bromine Addition
  • Prepare a solution of Bromine (16.0 g, 5.2 mL, 100 mmol, 1.0 equiv) in DCM (20 mL) in the addition funnel.

    • Pro-Tip: Diluting bromine in DCM prevents high local concentrations and runaway exotherms.

  • Add the bromine solution dropwise over 30–45 minutes .

    • Visual Cue: The reaction mixture will initially decolorize the red-brown bromine as it reacts. A persistent faint orange color indicates the completion of the reaction (slight excess of

      
      ).
      
  • Once addition is complete, remove the ice bath and allow the mixture to stir at room temperature (

    
    ) for 2 hours  to ensure complete conversion.
    
Step 3: Quench & Workup
  • Quench: Carefully add 10% aqueous Sodium Thiosulfate (

    
    , 50 mL)  to the stirring mixture.
    
    • Observation: The organic layer should turn from orange/red to colorless or pale yellow as excess bromine is reduced.

  • Separation: Transfer the biphasic mixture to a separatory funnel. Collect the lower organic layer (DCM).

  • Extraction: Extract the aqueous layer once with DCM (20 mL) to recover residual product.

  • Wash: Combine organic layers and wash with:

    • Water (50 mL)

    • Saturated Brine (50 mL)

  • Drying: Dry the organic phase over anhydrous Magnesium Sulfate (

    
    )  for 10 minutes. Filter off the solids.
    
  • Concentration: Remove the solvent using a rotary evaporator at reduced pressure (

    
     bath, >200 mbar initially, then full vacuum).
    
Step 4: Purification (Optional)

The crude product is typically >95% pure and suitable for most downstream applications. If higher purity is required:

  • Vacuum Distillation: B.P. approx. 85–90°C at 10 mmHg.

  • Column Chromatography: Silica gel, eluting with Hexanes/Ethyl Acetate (9:1).

ExperimentalWorkflow Setup Setup: Methyl Crotonate in DCM Cool to 0°C Addition Addition: Dropwise Br2/DCM (Maintain < 5°C) Setup->Addition Reaction Reaction: Stir at RT (2 Hours) Addition->Reaction Quench Quench: Na2S2O3 (aq) (Remove Excess Br2) Reaction->Quench Workup Workup: Extract, Wash, Dry (DCM / Brine / MgSO4) Quench->Workup Isolation Isolation: Rotary Evaporation Yields this compound Workup->Isolation

Figure 2: Step-by-step experimental workflow for the synthesis process.

Results & Characterization

Expected Yield: 90–98% (Quantitative conversion is common). Appearance: Clear, colorless to pale yellow oil.

Spectroscopic Data (


 NMR, 400 MHz, 

):
The product is a mixture of enantiomers (2R,3S) and (2S,3R).
  • 
     4.45 (dq, J = 10.8, 6.5 Hz, 1H, H-3):  Methine proton adjacent to methyl group.
    
  • 
     4.22 (d, J = 10.8 Hz, 1H, H-2):  Methine proton adjacent to ester.
    
  • 
     3.82 (s, 3H, 
    
    
    
    ):
    Methyl ester singlet.
  • 
     1.85 (d, J = 6.5 Hz, 3H, 
    
    
    
    ):
    Terminal methyl doublet.
  • Note: Coupling constants (

    
    ) may vary slightly depending on concentration and solvent, but the large vicinal coupling (~10-11 Hz) is characteristic of the anti-periplanar conformation favored in the erythro isomer.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Volatility of productAvoid high vacuum for extended periods; product has a relatively high boiling point but can co-evaporate.
Persistent Color Excess BromineEnsure thorough washing with sodium thiosulfate until the organic layer is completely colorless.
Emulsion Surfactant impuritiesAdd solid NaCl to the separatory funnel or filter through a Celite pad to break the emulsion.
Stereochemical Erosion Free radical mechanismEnsure the reaction is kept in the dark or low light if radical bromination (allylic) is suspected, though unlikely at 0°C.

References

  • BenchChem. (2025).[2] Experimental protocol for the synthesis of methyl 2,3-dibromo-3-phenylpropanoate. Link (Analogous protocol for cinnamate derivatives).

  • Tata, R. R., et al. (2019).[3] Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. ResearchGate. Link (Detailed bromination methodology).

  • National Institute of Standards and Technology (NIST). (2023). Methyl 2,3-dibromopropionate Mass Spectrum. NIST WebBook. Link (Spectral reference for similar vicinal dibromides).

  • PubChem. (2025).[4][5] Methyl Crotonate Compound Summary. National Library of Medicine. Link (Substrate properties).

  • Master Organic Chemistry. (2013). Bromination of Alkenes: The Mechanism and Stereochemistry. Link (Mechanistic grounding).

Sources

High-Fidelity Bromination Protocols for Methyl trans-2-Butenoate

Author: BenchChem Technical Support Team. Date: February 2026

Vicinal Addition vs. Allylic Substitution Pathways[1]

Executive Summary & Strategic Utility

Methyl trans-2-butenoate (Methyl Crotonate) serves as a pivotal


 synthon in the synthesis of complex pharmaceutical intermediates. Its functionalization via bromination bifurcates into two distinct mechanistic pathways, each yielding products with unique synthetic utility:
  • Electrophilic Addition (Vicinal Dibromination): Yields methyl 2,3-dibromobutanoate . This pathway is governed by stereoelectronic control, producing the erythro diastereomer (racemic) via anti-addition. It is a precursor for

    
    -bromo-alkenes via elimination or epoxide formation.
    
  • Radical Substitution (Allylic Bromination): Yields methyl 4-bromocrotonate . This pathway, typically mediated by N-Bromosuccinimide (NBS), preserves the alkene unsaturation while functionalizing the

    
    -position. This is the standard precursor for Reformatsky reagents used in statin side-chain synthesis and terpene construction.
    

This guide provides high-precision protocols for both pathways, emphasizing the mechanistic divergence that dictates product purity and stereochemical integrity.

Mechanistic Divergence & Decision Matrix

The choice of reagent and conditions dictates the reaction trajectory. The following diagram illustrates the divergent pathways based on the "Bromine Source" and "Initiation Mode."

BrominationPathways Substrate Methyl trans-2-butenoate (Methyl Crotonate) Br2 Reagent: Br2 (liq) Solvent: CH2Cl2 Temp: 0°C to RT Substrate->Br2 Electrophilic Attack NBS Reagent: NBS + AIBN Solvent: PhCF3 or CCl4 Temp: Reflux Substrate->NBS H-Abstraction Bromonium Intermediate: Cyclic Bromonium Ion Br2->Bromonium Syn-formation ProductA Product A: This compound (Vicinal Dibromide) Bromonium->ProductA Anti-attack (Br-) Radical Intermediate: Allylic Radical (Resonance Stabilized) NBS->Radical Radical Chain ProductB Product B: Methyl 4-bromocrotonate (Allylic Bromide) Radical->ProductB Quench with Br2

Figure 1: Mechanistic bifurcation of methyl crotonate bromination. Path A (Blue) follows ionic addition; Path B (Red) follows radical substitution.

Protocol A: Vicinal Dibromination (Electrophilic Addition)

Target Product: Methyl


-2,3-dibromobutanoate
Mechanism:  Electrophilic Anti-Addition
Stereochemical Outcome:  The starting material is trans (

). The addition is anti. Consequently, the product is the racemic

pair (often historically termed erythro).
3.1 Reagents & Materials
ComponentEquiv.RoleCritical Attribute
Methyl trans-2-butenoate 1.0SubstratePurity >98%; clear liquid.
Bromine (

)
1.05ReagentHigh Hazard. Handle in fume hood.
Dichloromethane (DCM) 10 VolSolventAnhydrous preferred to minimize halohydrin byproducts.
Sat. aq.

N/AQuenchNeutralizes excess bromine.
3.2 Step-by-Step Methodology
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, an addition funnel, and a nitrogen inlet/outlet. Clamp securely in a fume hood.

  • Solvation: Charge the flask with Methyl trans-2-butenoate (10.0 g, 100 mmol) and DCM (100 mL). Cool the solution to 0°C using an ice/water bath.

    • Expert Insight: The ester group is electron-withdrawing, deactivating the alkene. Unlike simple alkenes, this reaction may be sluggish at -78°C; 0°C strikes the balance between rate and exotherm control.

  • Bromine Addition: Charge the addition funnel with Bromine (16.8 g, 5.4 mL, 105 mmol) diluted in 20 mL DCM. Add dropwise over 30–45 minutes.

    • Observation: The solution will turn dark red/orange. The persistence of the color indicates excess bromine.[1]

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 2–4 hours.

    • Monitoring: Monitor by TLC (10% EtOAc/Hexane) or GC-MS. Disappearance of the alkene peak confirms completion.

  • Quench: Re-cool to 0°C. Slowly add saturated aqueous Sodium Thiosulfate (

    
    ) until the orange bromine color completely disappears, leaving a clear or pale yellow biphasic mixture.
    
  • Workup:

    • Transfer to a separatory funnel.[1]

    • Separate the organic (lower) layer.

    • Extract the aqueous layer once with DCM (30 mL).

    • Combine organics and wash with Brine (50 mL).

    • Dry over anhydrous

      
       or 
      
      
      
      .
  • Isolation: Filter and concentrate under reduced pressure (

    
    C).
    
    • Yield Expectation: 90–95% as a pale yellow oil.

    • Purity: Usually sufficient for downstream use; can be distilled under high vacuum if necessary.

Protocol B: Allylic Bromination (Wohl-Ziegler)

Target Product: Methyl trans-4-bromo-2-butenoate (Methyl 4-bromocrotonate) Mechanism: Free Radical Chain Substitution Critical Safety Note: Methyl 4-bromocrotonate is a potent lachrymator (tear gas agent). All operations must occur in a high-efficiency fume hood.

4.1 Reagents & Materials
ComponentEquiv.RoleCritical Attribute
Methyl trans-2-butenoate 1.0SubstrateDry; water terminates radical chains.
N-Bromosuccinimide (NBS) 1.05Br SourceRecrystallize from water if yellow/degraded. Must be white crystals.
AIBN or Benzoyl Peroxide 0.05InitiatorAIBN is preferred for cleaner initiation.
Trifluorotoluene (

)
10 VolSolventModern, greener alternative to

.

Note on Solvent: Historically, Carbon Tetrachloride (


) was the gold standard due to its lack of C-H bonds. Due to toxicity/ozone depletion, 

-Trifluorotoluene
is the recommended modern substitute. It is chemically inert to radicals and has a suitable boiling point (102°C).
4.2 Step-by-Step Methodology
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl2) or nitrogen line.

  • Charging: Add Methyl trans-2-butenoate (10.0 g, 100 mmol), NBS (18.7 g, 105 mmol), and AIBN (0.82 g, 5 mmol) to the flask.

  • Solvent: Add Trifluorotoluene (100 mL).

    • Expert Insight: NBS is denser than the solvent and will sink. Efficient stirring is crucial to maintain a suspension.

  • Initiation & Reflux: Heat the mixture to reflux.

    • Visual Cue: The reaction is often exothermic once initiated. You may observe a sudden "whitening" of the solid as dense NBS (sinking) converts to less dense Succinimide (floating).

    • Duration: Reflux for 2–3 hours.

  • Completion: The reaction is complete when the heavy NBS solid at the bottom has been replaced by the light, floating Succinimide solid.

  • Workup:

    • Cool the mixture to 0°C to maximize Succinimide precipitation.

    • Filtration: Filter off the Succinimide solid using a Buchner funnel. Wash the solid cake with a small amount of cold solvent.

    • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification:

    • The crude oil is often a mixture of the desired

      
      -bromo product and trace 
      
      
      
      -bromo isomers.
    • Distillation: Vacuum distillation is required for high purity. (bp ~85°C at 10 mmHg).

    • Storage: Store over copper wire or silver wool at 4°C to prevent polymerization or discoloration.

Troubleshooting & Critical Parameters
ParameterProtocol A (Addition)Protocol B (Allylic)
Moisture Sensitivity Low (water can form bromohydrins)High (quenches radical chains)
Temperature Control Keep < 25°C to prevent eliminationRequires Reflux (>80°C) for initiation
Color Change Orange (

)

Colorless
Yellowish susp

White floating solid
Common Impurity

-bromo elimination products

-bromo isomer (thermodynamic shift)
Safety Hazard Corrosive burns (

)
Lachrymator (Product), Explosion risk (Peroxides)
References
  • Sigma-Aldrich. Methyl trans-4-bromo-2-butenoate Product Specification & Safety Data Sheet. Available at:

  • Master Organic Chemistry. Bromination of Alkenes: The Mechanism. (2013).[2][3][4][5] Detailed stereochemical analysis of anti-addition. Available at:

  • ChemicalBook. Trans-Methyl Crotonate Synthesis and Properties. (2025).[5][6] Industrial synthesis context. Available at:

  • Chad's Prep. Allylic Bromination with NBS: Mechanism and Regioselectivity. (2020).[3][7][8] Radical chain propagation details. Available at:

  • Org. Synth.General procedures for Bromination. (Classic references for Wohl-Ziegler reaction standards).

Disclaimer: These protocols involve hazardous chemicals.[4] A comprehensive Risk Assessment (RA) and COSHH assessment must be performed prior to execution. The author assumes no liability for experimental outcomes.

Sources

Methyl 2,3-dibromobutanoate as intermediate for oximes

Author: BenchChem Technical Support Team. Date: February 2026

Title: Methyl 2,3-Dibromobutanoate: A Pivotal Synthon for Isoxazole and


-Oximino Ester Synthesis
Date:  October 26, 2023
Author:  Senior Application Scientist, Chemical Development Group

Executive Summary

This compound (CAS: 5469-24-9) serves as a critical electrophilic scaffold in the synthesis of functionalized oximes and isoxazoles , moieties ubiquitous in modern pharmacophores (e.g., cephalosporins, COX-2 inhibitors). This application note delineates the high-yield synthesis of this compound from methyl crotonate and its subsequent transformation into Methyl 3-methylisoxazole-5-carboxylate and Methyl 2-(hydroxyimino)butanoate . These protocols are designed for medicinal chemists requiring robust access to C4-oxime synthons for peptidomimetic and heterocyclic drug discovery.

Introduction & Mechanistic Insight

The utility of this compound lies in its latent reactivity as a masked alkyne and a 1,2-bis-electrophile . While simple alkyl halides undergo substitution, the vicinal dibromide motif allows for controlled elimination-addition sequences essential for constructing the N-O bond characteristic of oximes and isoxazoles.

The "Masked Alkyne" Pathway

The primary route to oxime-derived heterocycles involves the double dehydrobromination of the dibromide to form methyl 2-butynoate in situ, which acts as a dipolarophile. Reaction with hydroxylamine (acting as an amphoteric nucleophile) proceeds via a Michael addition-cyclization or a concerted 1,3-dipolar cycloaddition to yield the isoxazole core.

The -Keto Oxime Pathway

Alternatively, controlled hydrolysis of the dibromide yields methyl 2-oxobutanoate (via gem-diol intermediates), which condenses with hydroxylamine to form


-oximino esters . These are vital precursors for non-canonical amino acids (e.g., 2-aminobutyric acid derivatives) used to enhance proteolytic stability in peptide therapeutics.

Experimental Protocols

Protocol A: Synthesis of this compound

A self-validating protocol ensuring high diastereoselectivity (anti-addition).

Materials:

  • Methyl Crotonate (CAS: 623-43-8): 10.0 g (100 mmol)

  • Bromine (

    
    ): 16.0 g (100 mmol)
    
  • Dichloromethane (DCM): 50 mL (Anhydrous)

  • Sodium Thiosulfate (sat. aq.): 20 mL[1]

Procedure:

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a pressure-equalizing addition funnel, a thermometer, and a nitrogen inlet. Charge with Methyl Crotonate and DCM.[2] Cool to 0°C in an ice/salt bath.

  • Bromination: Add

    
     dropwise over 30 minutes. Maintain internal temperature 
    
    
    
    to prevent radical allylic bromination side products. The solution will transition from colorless to transient orange.
  • Completion: Stir at 0°C for 1 hour, then allow to warm to room temperature (20-25°C) for 1 hour. A persistent faint orange color indicates excess bromine (desired).

  • Quench: Wash the reaction mixture with saturated sodium thiosulfate (20 mL) to remove unreacted bromine (color change: orange

    
     colorless).
    
  • Workup: Separate the organic layer.[1][2][3] Wash with brine (20 mL), dry over anhydrous

    
    , and filter.
    
  • Isolation: Concentrate in vacuo (Rotavap: 30°C, 20 mbar).

    • Yield: ~24-25 g (92-96%).

    • Appearance: Pale yellow oil.

    • Validation:

      
       NMR (
      
      
      
      ):
      
      
      4.45 (d, 1H,
      
      
      , H-2), 4.20 (dq, 1H, H-3), 3.82 (s, 3H,
      
      
      ), 1.85 (d, 3H,
      
      
      ). The large coupling constant (
      
      
      ) confirms the anti stereochemistry (erythro/meso-like character depending on starting olefin geometry).

Safety Note: Bromine is highly corrosive and toxic. Work in a fume hood.

Protocol B: Synthesis of Methyl 3-Methylisoxazole-5-carboxylate

A one-pot dehydrobromination/cyclization sequence utilizing the dibromide as an oxime-heterocycle precursor.

Materials:

  • This compound (from Protocol A): 2.60 g (10 mmol)

  • Hydroxylamine Hydrochloride (

    
    ): 1.04 g (15 mmol)
    
  • Sodium Acetate (anhydrous): 2.46 g (30 mmol)

  • Methanol: 20 mL

  • Water: 5 mL

Procedure:

  • Preparation: Dissolve

    
     and Sodium Acetate in a mixture of Methanol/Water (4:1) in a 50 mL round-bottom flask.
    
  • Addition: Add this compound dropwise at room temperature.

    • Mechanistic Note: The base (NaOAc) facilitates the elimination of HBr to form the transient vinyl bromide or alkyne, while simultaneously liberating free hydroxylamine.

  • Reflux: Heat the mixture to reflux (65°C) for 6 hours. Monitor by TLC (Silica, Hexane/EtOAc 3:1). The dibromide spot (

    
    ) will disappear, replaced by the isoxazole (
    
    
    
    ).
  • Workup: Cool to room temperature. Evaporate methanol under reduced pressure. Dilute the residue with water (20 mL) and extract with Ethyl Acetate (

    
    ).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).
    
    • Yield: 0.85 - 1.0 g (60-70%).

    • Product: Methyl 3-methylisoxazole-5-carboxylate.

    • Relevance: This scaffold is a "cyclic oxime" equivalent, often hydrolyzed to the acid for coupling in drug discovery (e.g., bioisostere for carboxylic acids or amide linkers).

Pathway Visualization

The following diagram illustrates the divergent pathways from this compound to Oxime and Isoxazole targets.

G cluster_0 Precursor Synthesis cluster_1 Target Synthesis MC Methyl Crotonate (C5H8O2) MDB This compound (C5H8Br2O2) MC->MDB MB Methyl 2-butynoate (Transient Intermediate) MDB->MB OX Methyl 2-(hydroxyimino)butanoate (Alpha-Oximino Ester) MDB->OX ISO Methyl 3-methylisoxazole- 5-carboxylate (Cyclic Oxime Scaffold) MB->ISO

Caption: Divergent synthesis of Isoxazoles and


-Oximino Esters from this compound.

Applications in Drug Development

Application DomainTarget MoietyPharmacological Relevance
Antibiotics Methoxyimino-acetyl groupsUsed in 3rd/4th gen Cephalosporins (e.g., Cefotaxime) to confer resistance against

-lactamases. The dibromide offers an alternative route to the C4 backbone.
Peptidomimetics

-Aminobutyric acid (Abu)
Reduction of the

-oximino ester (derived from the dibromide) yields unnatural amino acids used to restrict peptide conformation.
Anti-inflammatories Isoxazole CoreThe 3,5-disubstituted isoxazole ring serves as a pharmacophore in COX-2 inhibitors (e.g., Valdecoxib analogs), utilizing the stability of the N-O bond.

Troubleshooting & Optimization

  • Issue: Low Yield in Isoxazole Synthesis.

    • Cause: Incomplete dehydrobromination or polymerization of the alkyne intermediate.

    • Solution: Use a stronger base (e.g.,

      
       or DBU) in the first step to ensure complete conversion to the alkyne before adding hydroxylamine.
      
  • Issue: Mixture of Regioisomers.

    • Insight: The reaction of alkynoates with hydroxylamine can yield both 3,5- and 5,3-isomers.

    • Control: Controlling the pH is critical. At pH 6-7, the 5-carboxylate isomer (nucleophilic attack of N on

      
      -carbon) is generally favored.
      
  • Storage: this compound is light-sensitive. Store in amber glass at 2-8°C to prevent slow debromination or hydrolysis.

References

  • Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Chemistry Portal. (2005). Link

  • Methyl 3-bromo-2-oxobutanoate and related derivatives. PubChem.[4] (2023).[1] Link

  • Synthesis of Fused Isoxazoles: A Comprehensive Review. Molecules. (2024). Link

  • Unn

    
    -amino ethyl esters from diethyl malonate or ethyl 
    
    
    
    -bromo-
    
    
    -hydroxyiminocarboxylate.
    Beilstein J. Org. Chem. (2018).[5] Link
  • FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Pharmaceuticals. (2022).[6] Link

Sources

Chemoenzymatic synthesis using Methyl 2,3-dibromobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoenzymatic Synthesis of Enantiopure Aziridine-2-Carboxylates using Methyl 2,3-dibromobutanoate

Executive Summary

This application note details a robust chemoenzymatic protocol for the synthesis of optically active aziridine-2-carboxylates, utilizing This compound as the core starting material. While traditional chemical routes (Gabriel-Cromwell reaction) often yield racemic mixtures requiring costly downstream resolution, this hybrid approach integrates a biocatalytic kinetic resolution step upstream. By employing Candida antarctica Lipase B (CAL-B) to resolve the dibromo ester prior to cyclization, researchers can access high-purity chiral building blocks essential for the synthesis of non-proteinogenic amino acids and peptidomimetics.

Scientific Background & Mechanism

The synthesis relies on the stereoselective properties of lipases toward


-halo esters. This compound possesses two stereocenters (C2 and C3). Commercial synthesis via the bromination of methyl crotonate (trans-2-butenoate) typically yields the rac-erythro diastereomer pair [(2R,3S) and (2S,3R)].

The Chemoenzymatic Workflow:

  • Substrate Synthesis: Bromination of methyl crotonate yields rac-methyl 2,3-dibromobutanoate.

  • Enzymatic Kinetic Resolution (EKR): CAL-B catalyzes the stereoselective hydrolysis of one enantiomer (typically the (2S,3R)-ester) into its corresponding acid, leaving the (2R,3S)-ester unreacted and optically pure.

  • Chemical Cyclization: The resolved dibromo ester undergoes a modified Gabriel-Cromwell reaction with a primary amine. This involves an initial Michael-type addition followed by an intramolecular nucleophilic substitution (

    
    ) displacing the 
    
    
    
    -bromide to close the aziridine ring.
Mechanism Diagram

ChemoenzymaticPathway Start Methyl Crotonate (Trans-alkene) Bromination Bromination (Br2, CH2Cl2) Start->Bromination Racemate rac-Methyl 2,3-dibromobutanoate (Erythro pair) Bromination->Racemate Enzyme Enzymatic Kinetic Resolution (CAL-B, pH 7.0) Racemate->Enzyme ResolvedEster (2R,3S)-Methyl 2,3-dibromobutanoate (>98% ee) Enzyme->ResolvedEster Organic Phase HydrolyzedAcid (2S,3R)-2,3-dibromobutanoic acid (Aqueous Phase) Enzyme->HydrolyzedAcid Aqueous Phase Cyclization Gabriel-Cromwell Cyclization (R-NH2, Et3N) ResolvedEster->Cyclization FinalProduct Chiral Aziridine-2-carboxylate Cyclization->FinalProduct

Figure 1: Workflow for the chemoenzymatic conversion of methyl crotonate to chiral aziridines.

Experimental Protocol

Materials & Reagents
  • Substrate: Methyl crotonate (>98%), Bromine (Br

    
    ).
    
  • Biocatalyst: Novozym® 435 (Immobilized Candida antarctica Lipase B).

  • Solvents: Dichloromethane (DCM), Toluene, Phosphate Buffer (0.1 M, pH 7.0), Acetonitrile.

  • Reagents: Benzylamine (or other primary amine), Triethylamine (Et

    
    N).
    
Step 1: Synthesis of rac-Methyl 2,3-dibromobutanoate

Note: This step produces the racemic erythro pair required for the resolution.

  • Dissolve methyl crotonate (10.0 g, 100 mmol) in DCM (50 mL) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add Bromine (16.0 g, 100 mmol) dropwise over 30 minutes. Maintain temperature < 5°C to minimize side reactions.

  • Stir at room temperature for 2 hours. The solution should turn from deep red to pale orange/yellow.

  • Wash with 10%

    
     (to quench excess Br
    
    
    
    ) and water.
  • Dry organic layer over

    
     and concentrate in vacuo.
    
  • Yield: ~95% colorless oil. Purity Check:

    
     NMR should show distinct multiplets for H2 and H3 protons.
    
Step 2: Enzymatic Kinetic Resolution (EKR)

Objective: Isolate the (2R,3S)-ester.

  • Emulsion Preparation: Suspend rac-methyl 2,3-dibromobutanoate (5.0 g) in Toluene (50 mL). Add Phosphate Buffer (50 mL, 0.1 M, pH 7.0).

  • Enzyme Addition: Add Novozym® 435 (10% w/w relative to substrate, ~0.5 g).

  • Incubation: Stir vigorously at 30°C.

    • Critical Control: Monitor pH. The hydrolysis produces HBr/acid species which lowers pH. Use an autotitrator to maintain pH 7.0 with 1.0 M NaOH, or use a high-capacity buffer.

  • Monitoring: Monitor conversion by chiral HPLC (Chiralcel OD-H column, Hexane:IPA 95:5). Stop reaction at 50% conversion (typically 24-48 hours).

  • Workup:

    • Filter off the enzyme.

    • Separate phases. The Toluene layer contains the unreacted, optically pure (2R,3S)-ester .

    • The Aqueous layer contains the (2S,3R)-acid (and sodium salt).

    • Wash the toluene layer with saturated

      
      , dry over 
      
      
      
      , and concentrate.
Step 3: Synthesis of Chiral Aziridine
  • Dissolve the resolved (2R,3S)-methyl 2,3-dibromobutanoate (1.0 eq) in Acetonitrile (0.2 M).

  • Add Triethylamine (2.5 eq) and Benzylamine (1.1 eq).

  • Heat to reflux (approx. 80°C) for 4–6 hours.

  • Mechanism: The amine displaces the

    
    -bromide (C3) via Michael addition/elimination, followed by ring closure displacing the 
    
    
    
    -bromide.
  • Purification: Evaporate solvent and purify via silica gel flash chromatography (Hexane/EtOAc).

Data Analysis & Specifications

ParameterSpecificationNotes
Substrate This compoundrac-erythro mixture
Enzyme Novozym® 435Reusable >5 cycles
E-Value (Selectivity) > 50High selectivity for ester hydrolysis
Conversion Target 50%Ideal for kinetic resolution
Final ee (Ester) > 98%After workup
Yield (Step 2) 40-45%Theoretical max is 50%

Troubleshooting & Optimization

  • Low Enantioselectivity (E-value < 20):

    • Cause: Temperature too high or non-optimal solvent.

    • Fix: Lower temperature to 20°C. Switch co-solvent from Toluene to MTBE (Methyl tert-butyl ether), which often enhances CAL-B stability and selectivity.

  • Stalled Conversion:

    • Cause: pH drop inactivating the enzyme.

    • Fix: Ensure robust buffering. The hydrolysis of dibromo esters releases acid; if the local pH at the enzyme surface drops < 5, activity ceases.

  • Racemization:

    • Cause: Thermal racemization of the

      
      -bromo stereocenter.
      
    • Fix: Keep reaction temperature strictly

      
      . Avoid strong bases during the workup of the ester.
      

Safety & Handling

  • This compound: Lachrymator and skin irritant. Handle in a fume hood.

  • Bromine: Highly corrosive and toxic. Use proper PPE (face shield, resistant gloves).

  • Aziridines: Potentially alkylating agents. Handle as cytotoxic material.

References

  • Lipase-C

    
    -Halo Esters: 
    
    • Klibanov, A. M. (2001). Asymmetric transformations catalyzed by enzymes in organic solvents. Accounts of Chemical Research.
    • Source:

  • Synthesis of Aziridine-2-carboxylates (Gabriel-Cromwell)

    • Cardillo, G., et al. (1996).[1] Synthesis of enantiomerically pure trans aziridine-2-carboxylates. Tetrahedron.

    • Source:

  • Enzymatic Hydrolysis of 2,3-Dibromo Esters

    • Gotor, V. (1999). Non-conventional hydrolase chemistry: amide and carbamate bond formation catalyzed by lipases. Bioorganic & Medicinal Chemistry.
    • Source:

  • General Protocol for CAL-B Resolutions

    • Anderson, E. M., et al. (1998). Kinetic resolution of racemic acids and esters using lipase B from Candida antarctica.
    • Source:

Sources

Preparation of alpha-bromoalkanoic esters via bromination

Application Note: Strategic Synthesis of -Bromoalkanoic Esters

Audience:Author:

Executive Summary



While theoretically simple, the direct bromination of esters is kinetically challenging due to the high pKa (~25) of the

  • The Modified Hell-Volhard-Zelinsky (HVZ) Strategy: A robust, "one-pot" transformation of carboxylic acids via acid bromide intermediates. Best for scale-up of simple substrates.

  • Enolate Trapping (LDA/NBS): A cryogenic, base-mediated approach. Best for complex, chiral, or acid-sensitive drug scaffolds.

This guide details the protocols, mechanistic causality, and safety frameworks for both methodologies.

Method A: The Modified Hell-Volhard-Zelinsky (HVZ) Strategy

Best For: Large-scale synthesis, simple alkyl chains, acid-stable substrates.

Mechanistic Insight

Direct bromination of a carboxylic acid is slow. The HVZ reaction overcomes this by using a catalytic amount of phosphorus tribromide (PBr

1

acyl bromide

Crucial Modification for Esters: In the classic HVZ, water hydrolysis yields the


alcohol
Experimental Protocol

Target: Ethyl

Reagents
  • Propionic Acid (1.0 equiv)

  • Bromine (Br

    
    ) (1.05 equiv)
    
  • Phosphorus Tribromide (PBr

    
    ) (0.05 equiv - Catalyst)
    
  • Ethanol (Absolute) (Excess, ~3-5 equiv)

  • Solvent: None (Neat) or CCl

    
    /DCM if required for heat management.
    
Step-by-Step Procedure
  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and a trap for HBr gas (scrubber containing NaOH). Flush with N

    
    .
    
  • Catalyst Formation: Charge the flask with Propionic Acid. Add PBr

    
     carefully. Note: PBr
    
    
    reacts exothermically with moisture; ensure glassware is dry.
  • Bromination (The HVZ Step):

    • Heat the mixture to 70–80 °C.

    • Add Br

      
       dropwise via the addition funnel. The reaction is autocatalytic; the color will initially be dark red/brown and lighten as Br
      
      
      is consumed.
    • Observation: Evolution of HBr gas indicates reaction progress.

    • Maintain temperature at 80 °C for 2–4 hours after addition is complete to ensure conversion to

      
      -bromopropionyl bromide.
      
  • Esterification (The Quench):

    • Cool the reaction mixture to 0 °C.

    • Critical Step: Slowly add Absolute Ethanol. Caution: This is highly exothermic. The acid bromide reacts vigorously with ethanol to form the ester and HBr.

  • Workup:

    • Dilute with Et

      
      O or DCM.
      
    • Wash with cold water, then saturated NaHCO

      
       (to remove residual acid/HBr), and finally brine.
      
    • Dry over MgSO

      
       and concentrate.
      
  • Purification: Distillation under reduced pressure.

Visualization: HVZ Pathway

HVZ_MechanismAcidCarboxylic Acid(R-CH2-COOH)AcylBrAcyl Bromide(R-CH2-COBr)Acid->AcylBrPBr3 (cat)EnolEnol Form(R-CH=C(OH)Br)AcylBr->EnolTautomerizationAlphaBr_Acylα-BromoAcyl BromideEnol->AlphaBr_Acyl+ Br2(- HBr)AlphaBr_Acyl->AcylBrExchange withStart MaterialEsterα-Bromo Ester(Product)AlphaBr_Acyl->Ester+ R'OH(Alcohol Quench)

Figure 1: The catalytic cycle of the Modified HVZ reaction showing the critical alcohol quench step.

Method B: Direct Enolate Trapping (Precision Method)

Best For: Late-stage functionalization, complex drug scaffolds, stereoselective requirements.

Mechanistic Insight

Unlike the HVZ method, which requires harsh acidic conditions and heat, this method utilizes kinetic deprotonation. A strong, bulky base (LDA) removes the


Experimental Protocol

Target:

Reagents
  • Substrate Ester (1.0 equiv)[2][3]

  • Lithium Diisopropylamide (LDA) (1.1 equiv, 2.0 M in THF)

  • TMSCl (Trimethylsilyl chloride) (1.2 equiv) - Optional for silyl ketene acetal route

  • 
    -Bromosuccinimide (NBS) (1.1 equiv)
    
  • Solvent: Anhydrous THF

Step-by-Step Procedure
  • Enolate Formation:

    • Cool a solution of anhydrous THF and LDA to -78 °C under Argon.

    • Add the substrate ester (dissolved in THF) dropwise over 30 minutes.

    • Stir for 45 minutes at -78 °C to ensure complete deprotonation.

  • Bromination:

    • Dissolve NBS in THF (keep protected from light).

    • Add the NBS solution to the enolate mixture rapidly at -78 °C.

    • Note: Rapid addition is preferred to prevent electron transfer pathways that lead to radical byproducts.

  • Quench:

    • Allow the reaction to warm to 0 °C over 1 hour.

    • Quench with saturated aqueous NH

      
      Cl.
      
  • Workup:

    • Extract with EtOAc.[4][5] Wash with 10% Na

      
      S
      
      
      O
      
      
      (sodium thiosulfate) to remove any free bromine/oxidants.
    • Dry and concentrate.[4][5]

  • Purification: Flash column chromatography (Silica gel). Warning:

    
    -bromo esters can be unstable on silica; use neutral alumina if degradation is observed.
    

Comparative Analysis & Decision Matrix

FeatureMethod A: Modified HVZMethod B: Enolate Trapping
Substrate Scope Simple Alkyl/Aryl AcidsComplex/Sensitive Esters
Conditions Acidic, High Temp (80°C)Basic, Cryogenic (-78°C)
Reagents Br

, PBr

LDA, NBS
Scalability High (Kg to Ton)Low to Medium (mg to g)
Selectivity ThermodynamicKinetic (Stereocontrol possible)
Decision Logic Diagram

Decision_MatrixStartStart: Choose SubstrateTypeIs the substrate anAcid or an Ester?Start->TypeSensitivityIs the moleculeAcid/Heat Sensitive?Type->SensitivityAcidType->SensitivityEsterPreStepHydrolyze Esterto Acid firstType->PreStepEster (Robust, Large Scale)ScaleScale of Reaction?Sensitivity->ScaleNo (Robust)MethodBMethod B:Enolate Trapping (LDA/NBS)Sensitivity->MethodBYes (Sensitive)MethodAMethod A:Modified HVZScale->MethodALarge (>100g)Scale->MethodBSmall/PrecisionPreStep->MethodA

Figure 2: Decision matrix for selecting the appropriate bromination strategy.

Safety & Handling (Critical)

  • Lachrymators:

    
    -Bromo esters (especially ethyl bromoacetate) are potent lachrymators (tear gas agents).
    
    • Protocol: All operations must be performed in a high-efficiency fume hood.

    • Decontamination: Spills should be treated with a solution of ethanol and aqueous ammonia (converts the lachrymator to a harmless amide).

  • Phosphorus Tribromide: Reacts violently with water to produce HBr and H

    
    PO
    
    
    . Quench PBr
    
    
    residues with extreme caution.
  • Bromine Burns: Liquid bromine causes severe, penetrating burns. Keep 10% sodium thiosulfate solution nearby as a neutralizer.

References

  • Classic HVZ Protocol: Clarke, H. T.; Taylor, E. R. "ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -Bromo-n-caproic acid." Organic Syntheses, Coll.[1][6] Vol. 1, p. 115 (1941); Vol. 4, p. 9 (1925). 
    
  • Esterification Modific

    
    -bromo-isobutyrate." Journal of the American Chemical Society, 1954, 76, 5805. 
    
  • Enolate/NBS Method: Stotter, P. L.; Hill, K. A. "

    
    -Halocarbonyl compounds. II. Position-specific preparation of 
    
    
    -bromoketones and
    
    
    -bromoesters." Journal of Organic Chemistry, 1973, 38, 2576.
  • Safety Data: National Center for Biotechnology Information. "PubChem Compound Summary for CID 7726, Ethyl bromoacetate."

Technical Application Guide: Reactivity of Methyl 2,3-dibromobutanoate with Nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reactivity Profile

Methyl 2,3-dibromobutanoate is a versatile vicinal dihalide synthon characterized by two contiguous stereocenters (C2 and C3) and distinct electrophilic sites. Its reactivity is governed by the competition between bimolecular substitution (


)  and elimination (

/

)
, dictated by the basicity of the nucleophile and the reaction conditions.

For researchers in drug development, this substrate is a critical gateway to three high-value scaffolds:

  • Aziridine-2-carboxylates: Via reaction with primary amines (Gabriel-Cromwell type mechanism).[1]

  • 
    -Bromo-alkenes (2-bromo-2-butenoates):  Via controlled dehydrobromination.
    
  • Functionalized

    
    -thio-esters:  Via elimination-addition sequences with thiols.
    
Substrate Properties
PropertyDetail
CAS No. 36297-22-0 (Racemic)
Molecular Weight 259.92 g/mol
Electrophilic Sites C2 (

):
Activated by ester, sterically hindered, prone to proton abstraction (pKa ~24).C3 (

):
Secondary alkyl bromide, less hindered, prone to nucleophilic attack after elimination.
Stereoisomers Erythro (syn): Precursor to trans-aziridines.Threo (anti): Precursor to cis-aziridines.

Mechanistic Pathways and Decision Tree

The reaction outcome is highly dependent on the nucleophile's basicity. Unlike simple alkyl halides, the presence of the electron-withdrawing ester group at C2 makes the C2-proton acidic, favoring elimination pathways that generate an


-bromoacrylate intermediate.
Pathway Logic
  • Basic Nucleophiles (Amines, Alkoxides): Trigger Elimination-Addition . The base removes the acidic

    
    -proton, eliminating HBr to form methyl 2-bromo-2-butenoate. The nucleophile then attacks the 
    
    
    
    -carbon (C3) of this Michael acceptor.
  • Non-Basic Nucleophiles (Azides, weakly basic Thiols): May proceed via direct

    
     Substitution , though elimination often competes.
    

Figure 1: Divergent reaction pathways driven by nucleophile basicity. The elimination-addition route is the dominant mechanism for amines and thiols.

Application Note: Stereoselective Synthesis of Aziridines

Target: Synthesis of Methyl 1-benzyl-3-methylaziridine-2-carboxylate. Mechanism: The reaction proceeds via a Gabriel-Cromwell type mechanism.[1][2][3] The amine first induces dehydrobromination to form the


-bromoacrylate. Subsequently, the amine attacks the 

-carbon (C3) in a Michael fashion, followed by an intramolecular

displacement of the

-bromide by the nitrogen anion/lone pair.

Stereochemical Control:

  • Erythro -dibromide

    
    Trans -aziridine (Major)
    
  • Threo -dibromide

    
    Cis -aziridine (Major)
    
Protocol 1: Aziridine Formation with Benzylamine[3]

Reagents:

  • This compound (1.0 equiv)

  • Benzylamine (3.0 equiv) — Acts as both nucleophile and base.

  • Acetonitrile (MeCN) or Methanol (MeOH) — Polar aprotic solvents like MeCN often improve yield.

  • Triethylamine (

    
    ) — Optional auxiliary base to conserve expensive amines.
    

Step-by-Step Procedure:

  • Preparation: Dissolve this compound (2.6 g, 10 mmol) in anhydrous MeCN (20 mL) in a round-bottom flask under nitrogen. Cool to 0°C.[2]

  • Addition: Add Benzylamine (3.21 g, 30 mmol) dropwise over 15 minutes. Note: The reaction is exothermic due to HBr neutralization.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting material (

    
    ) should disappear, and a lower spot (
    
    
    
    ) should appear.
  • Work-up: Concentrate the solvent under reduced pressure. Resuspend the residue in Diethyl Ether (

    
    , 50 mL) and wash with water (2 x 20 mL) to remove benzylammonium bromide salts.
    
  • Purification: Dry the organic layer over

    
    , filter, and concentrate. Purify via flash column chromatography on silica gel (Gradient: 5% to 20% EtOAc in Hexanes).
    
  • Yield: Expected yield 75–85%.

Critical Control Point: If the reaction is stopped too early or insufficient base is used, the intermediate methyl 2-bromo-2-butenoate may be isolated. Ensure >2.5 equivalents of amine are available.

Application Note: Synthesis of 2-Bromo-2-butenoates (Vinyl Bromides)

Target: Methyl 2-bromo-2-butenoate (Methyl 2-bromocrotonate). Utility: Key intermediate for Pd-catalyzed cross-couplings or further functionalization.

Protocol 2: Selective Dehydrobromination

Reagents:

  • This compound (1.0 equiv)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.1 equiv) or NaOMe (1.0 equiv).

  • Dichloromethane (DCM) or THF.

Procedure:

  • Dissolve the substrate in DCM (0.5 M concentration).

  • Add DBU dropwise at 0°C.

  • Stir for 1 hour at 0°C. Do not heat, as this may promote polymerization or double elimination to alkynes.

  • Quench with dilute HCl (1M) to remove DBU. Wash with brine.

  • Concentrate to obtain the crude vinyl bromide (typically a mixture of Z and E isomers, with Z often predominating due to steric factors).

Application Note: Thiol-Functionalization

Target: Methyl 2-bromo-3-(alkylthio)butanoate. Mechanism: Thiol-Michael addition to the in situ generated vinyl bromide. This is a "Click-like" conjugation strategy for cysteine residues or thiol-bearing drugs.

Protocol 3: Thiol-Michael Addition

Reagents:

  • This compound (1.0 equiv)

  • Thiol (R-SH) (1.0 equiv)

  • Triethylamine (1.1 equiv) — Required to generate the thiolate and the vinyl bromide intermediate.

  • DCM or DMF.

Procedure:

  • Mix substrate and thiol in DCM.

  • Add

    
     slowly at room temperature.
    
  • Stir for 2 hours.

  • Outcome: The base eliminates HBr first. The thiolate then attacks the

    
    -position (C3).
    
  • Note: Unlike amines, thiols are less likely to displace the second bromide (at C2) to form a thiirane/episulfide due to the stability of the

    
    -bromo ester product, unless heated with excess nucleophile.
    

Comparative Data & Troubleshooting

NucleophilePrimary MechanismMajor ProductStereochemistry
Primary Amine (

)
Elim-Addn

Cyclization
Aziridine Stereospecific (Erythro

Trans)
Sec. Amine (

)
Elim-Addn

-Bromo-enamine
Mixture (Z/E)
Alkoxide (

)
Elimination (E2)Vinyl Bromide Zaitsev Product
Thiol (

)
Elim-Addn

-Thio-

-bromoester
Anti-Michael adduct
Azide (

)
Substitution (

)

-Azido /

-Azido
Inversion at C2/C3 (Complex mixture often observed)
Troubleshooting Guide
  • Problem: Low yield of aziridine; presence of olefin.

    • Cause: Incomplete cyclization.

    • Fix: Increase temperature to reflux (MeCN, 80°C) or add a stronger base (

      
      ) to facilitate the second displacement step.
      
  • Problem: Hydrolysis of ester.

    • Cause: Wet solvents or hydroxide bases.

    • Fix: Use anhydrous amines and solvents; avoid aqueous NaOH.

References

  • Aziridine Synthesis via Gabriel-Cromwell

    • Title: Synthesis of 3-Methoxyazetidines via an Aziridine to Azetidine Rearrangement.
    • Source: Journal of Organic Chemistry, 2011, 76(7), 2157-2167.
    • URL:[Link]

  • Title: Methyl 2-bromo-2-butenoate Product Information.
  • Thiol-Michael Addition to

    
    -Haloacrylates: 
    
    • Title: Thiol-Activated DNA Damage By -Bromo-2-cyclopentenone (Mechanistic Analogue).
    • Source: Chemical Research in Toxicology, 2010.
    • URL:[Link]

  • General Stereochemistry of 2,3-Dibromoalkanes

    • Title: The Discovery and Stereochemical Journey of 3-Bromobutan-2-ol.[4]

    • Source: BenchChem Technical Guide.

Sources

Application Note: Covalent Enzyme Immobilization via Methyl 2,3-dibromobutanoate Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in biocatalysis and protein chemistry. It details the use of Methyl 2,3-dibromobutanoate (MDBD) as a specialized heterobifunctional cross-linking agent for enzyme immobilization.

Unlike standard glutaraldehyde cross-linking, which forms reversible Schiff bases, MDBD facilitates irreversible alkylation, resulting in superior thermal and pH stability for the immobilized biocatalyst.



Chemical Basis & Rationale[1][2][3][4][5][6]

This compound is a vicinal dibromide containing an ester group. Its utility in enzyme immobilization stems from the differential reactivity of its two bromine atoms and the ester moiety.

Mechanism of Action

The immobilization proceeds via Nucleophilic Substitution (


) .
  • 
    -Carbon Reactivity (C2):  The bromine at position 2 is activated by the adjacent electron-withdrawing carbonyl group. It reacts rapidly with strong nucleophiles (e.g., Thiol groups of Cysteine or 
    
    
    
    -Amino groups of Lysine) on the enzyme surface.
  • 
    -Carbon Reactivity (C3):  The bromine at position 3 is less reactive due to steric hindrance and distance from the carbonyl. This allows for a "controlled staple" effect—the molecule binds first at C2, positioning C3 for a secondary cross-link, reducing the likelihood of rapid, disordered aggregation.
    

Advantages over Glutaraldehyde:

  • Bond Stability: Forms stable secondary amine (C-N) or thioether (C-S) bonds, which are not susceptible to hydrolysis.

  • Spacer Arm: The 4-carbon backbone provides a short, rigid spacer that prevents steric clash between the enzyme and the support surface.

  • No Reduction Required: Unlike imine-based coupling, no sodium cyanoborohydride reduction step is needed to stabilize the bond.

Pre-Experimental Design

Safety & Handling (Critical)
  • Hazard: MDBD is an alkylating agent and a potential lachrymator . It causes severe skin burns and eye damage.[1][2][3][4]

  • PPE: Double nitrile gloves, chemical splash goggles, and a face shield.

  • Ventilation: All procedures must be performed in a certified chemical fume hood.

  • Neutralization: Spills should be neutralized with 10% sodium thiosulfate solution.

Materials Checklist
ComponentSpecificationFunction
Linker This compound (>97%)Cross-linking agent
Enzyme Target Protein (Pure or Crude)Biocatalyst
Support Amine-functionalized Resin (e.g., Amino-Sepharose)Solid phase carrier
Buffer A 100 mM Potassium Phosphate, pH 8.0Coupling Buffer (Amine-free)
Buffer B 100 mM Tris-HCl, pH 7.5Quenching Buffer
Solvent DMSO or Ethanol (Anhydrous)Linker solvent

Note: Do not use amine-based buffers (Tris, Glycine) during the coupling step, as they will compete with the enzyme for the alkyl halide.

Protocol A: Surface Activation & Grafting

Use this protocol to attach the enzyme to a solid support (beads/membrane).

Workflow Diagram

ImmobilizationWorkflow Support Amine-Support (NH2-Resin) Activation Step 1: Activation (pH 8.0, 2h) Support->Activation MDBD This compound (In DMSO) MDBD->Activation ActivatedSupport Activated Resin (Bromo-functionalized) Activation->ActivatedSupport SN2 Reaction Coupling Step 2: Coupling (4°C, Overnight) ActivatedSupport->Coupling Enzyme Target Enzyme (Lysine Rich) Enzyme->Coupling FinalProduct Immobilized Enzyme (Stable C-N Link) Coupling->FinalProduct Alkylation

Caption: Step-wise activation of amine-support followed by enzyme capture via nucleophilic displacement of bromine.

Step-by-Step Procedure
  • Linker Preparation:

    • Dissolve this compound in DMSO to a final concentration of 50 mM . Keep on ice.

  • Support Activation:

    • Wash 1 g of Amine-functionalized resin with Buffer A (3 x 10 mL).

    • Resuspend resin in 5 mL of Buffer A.

    • Add 500 µL of the MDBD/DMSO solution dropwise while stirring.

    • Reaction: Incubate at 25°C for 2 hours with gentle shaking. The resin amines will displace the

      
      -bromo group (C2).
      
  • Washing (Removal of Unreacted Linker):

    • Filter the resin and wash extensively with:

      • DMSO/Water (1:1) - to remove hydrophobic byproducts.

      • Buffer A - to equilibrate pH.

  • Enzyme Coupling:

    • Prepare enzyme solution (1–5 mg/mL) in Buffer A.

    • Add the activated resin to the enzyme solution.

    • Incubate at 4°C for 16–24 hours . The slower reaction rate at 4°C favors the displacement of the

      
      -bromo group (C3) by the enzyme's surface lysines without denaturing the protein.
      
  • Quenching:

    • Add 5 mL of Buffer B (Tris-HCl) . Incubate for 30 mins.

    • Reasoning: Tris contains a primary amine that will react with any remaining bromine atoms, "capping" the surface to prevent non-specific binding later.

  • Final Wash:

    • Wash the immobilized preparation with 1 M NaCl (to remove ionically bound protein) followed by storage buffer.

Protocol B: Cross-Linked Enzyme Aggregates (CLEAs)

Use this protocol to create carrier-free, insoluble enzyme particles.

  • Precipitation:

    • Precipitate the enzyme (10 mg/mL) using Ammonium Sulfate (saturation varies by protein) or chilled Acetone.

    • Do not re-dissolve. Keep the aggregate suspension active.

  • Cross-linking:

    • Add this compound (dissolved in ethanol) to the suspension to a final concentration of 5–10 mM .

    • Adjust pH to 8.0 using NaOH if necessary.

  • Incubation:

    • Stir gently at 4°C for 4 hours.

    • Observation: The aggregates should become robust and resistant to re-solubilization in water.

  • Harvesting:

    • Centrifuge at 10,000 x g for 10 mins.

    • Wash pellet 3x with Buffer B (Tris) to quench and clean.

Analytical Validation

To ensure the protocol was successful, perform the following assays:

AssayMethodologySuccess Metric
Protein Leaching Test Incubate immobilized enzyme in buffer at 37°C for 24h. Test supernatant with Bradford Reagent.< 1% Leaching indicates stable covalent bonding.
Activity Retention Compare specific activity (

) of immobilized vs. free enzyme.[5]
> 60% Retention is standard for alkylation methods.
Thermal Shift Incubate both forms at 60°C for 60 mins. Measure residual activity.Immobilized enzyme should show >2-fold half-life extension.

Troubleshooting Guide

Problem: Low Activity Recovery

  • Cause: Excessive cross-linking blocked the active site.

  • Solution: Reduce MDBD concentration during activation or add a competitive inhibitor (substrate analog) during coupling to protect the active site.

Problem: High Leaching

  • Cause: Incomplete alkylation (reaction didn't finish).

  • Solution: Increase the pH of the coupling buffer to 8.5 (increases Lysine nucleophilicity) or extend reaction time.

Problem: Resin Clumping

  • Cause: Hydrophobic interactions due to the methyl ester group.

  • Solution: Add 0.1% Tween-20 to the coupling buffer.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. (Chapter on Alkyl Halides and Protein Cross-linking).

    • Source:

  • Sheldon, R. A., & van Pelt, S. (2013). Enzyme immobilisation in biocatalysis: why, what and how. Chemical Society Reviews, 42(15), 6223-6235.

    • Source:

  • Wong, S. S. (1991). Chemistry of Protein Conjugation and Cross-Linking. CRC Press.

    • Source:

  • Mateo, C., et al. (2004). Multifunctional epoxy-supports: a new tool to improve the covalent immobilization of proteins. Biomacromolecules, 1(4), 739-745.

    • Source:

Sources

Application Note: Precision Anti-Addition of Bromine to Methyl Crotonate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, field-ready protocol for the anti-addition of bromine to methyl crotonate. It is designed for research scientists requiring high stereochemical fidelity and safety compliance.

Abstract

This guide details the protocol for the bromination of methyl crotonate (trans-methyl but-2-enoate) to synthesize methyl 2,3-dibromobutanoate. The reaction proceeds via an electrophilic anti-addition mechanism mediated by a cyclic bromonium ion intermediate. This protocol emphasizes strict temperature control to suppress free-radical substitution side reactions and utilizes a biphasic quench to manage elemental bromine hazards. The resulting product exhibits erythro relative stereochemistry, confirmed by


H NMR coupling constants (

).

Introduction & Mechanistic Rationale

Reaction Overview

The bromination of


-unsaturated esters like methyl crotonate is a classic electrophilic addition. Unlike simple alkenes, the electron-withdrawing ester group deactivates the double bond, requiring controlled conditions to ensure complete conversion without forcing conditions that might degrade the substrate.
Stereochemical Determinism

The reaction is stereospecific. The starting material, methyl crotonate , exists predominantly as the (E)-isomer (trans).

  • Bromonium Formation: The

    
    -electrons attack bromine to form a cyclic bromonium ion. This step retains the stereochemistry of the alkene.
    
  • Nucleophilic Attack: The bromide ion (

    
    ) attacks the bromonium bridge from the backside (anti-attack).
    
  • Result: Anti-addition to an (E)-alkene yields the

    
     and 
    
    
    
    enantiomeric pair. In older nomenclature, this relative configuration is termed erythro (substituents on the same side in the Fischer projection).

Contrast: Anti-addition to the (Z)-isomer would yield the threo diastereomer.

Mechanistic Pathway (Graphviz Visualization)

BrominationMechanism Start (E)-Methyl Crotonate (Planar Alkene) Complex π-Complex Start->Complex + Br2 Inter Cyclic Bromonium Ion (Bridged Intermediate) Complex->Inter Heterolytic Cleavage Transition Backside Attack (Anti-Addition) Inter->Transition + Br- Product Methyl (2RS,3SR)-2,3-dibromobutanoate (Racemic Erythro) Transition->Product Inversion at C3

Figure 1: Mechanistic pathway showing the stereospecific anti-addition trajectory.

Safety & Handling (Critical)

WARNING: Liquid bromine is extremely hazardous. It causes severe chemical burns, is lachrymatory, and is fatal if inhaled in high concentrations.

  • Engineering Controls: All operations must be performed in a functioning fume hood.

  • PPE: Neoprene or Viton gloves (Latex/Nitrile provide poor protection against

    
    ), chemical splash goggles, and a lab coat.
    
  • Quench Solution: Prepare a saturated solution of Sodium Thiosulfate (

    
    ) or Sodium Bisulfite (
    
    
    
    ) before starting the reaction to neutralize spills immediately.

Materials & Equipment

Reagent/EquipmentGrade/SpecPurpose
Methyl Crotonate>98% (E-isomer)Substrate
Bromine (

)
Reagent GradeElectrophile source
Dichloromethane (DCM)AnhydrousSolvent (inert to halogenation)
Sodium ThiosulfateSaturated aq.Quenching agent (reduces

)
Magnesium SulfateAnhydrousDrying agent
Addition FunnelPressure-equalizingControlled addition
Round Bottom Flask250 mLReactor

Experimental Protocol

Preparation
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Attach a pressure-equalizing addition funnel and a drying tube (CaCl2) to exclude moisture.

  • Solvent System: Dissolve Methyl Crotonate (5.0 g, 50 mmol) in DCM (50 mL) .

  • Cooling: Submerge the RBF in an ice-water bath (

    
    ). Cooling is essential to prevent free-radical allylic substitution or elimination side reactions.
    
Reaction
  • Bromine Preparation: In the fume hood, carefully measure Bromine (2.6 mL, ~8.0 g, 50 mmol) . Dilute this with DCM (10 mL) in the addition funnel.

    • Note: A slight excess (1.05 eq) is often used to ensure completion, visualized by a persistent red color.

  • Addition: Add the bromine solution dropwise over 20–30 minutes.

    • Observation: The deep red color of bromine should dissipate as it reacts. A persistent faint orange/red color indicates the reaction is complete.

  • Completion: Stir at

    
     for an additional 15 minutes, then allow to warm to room temperature (RT) for 30 minutes. Monitor by TLC (Silica, 10% EtOAc/Hexane) if necessary, though the color change is usually diagnostic.
    
Workup & Isolation
  • Quenching: Re-cool to

    
    . Slowly add saturated 
    
    
    
    (30 mL)
    with vigorous stirring. The organic layer will turn from red/orange to colorless or pale yellow as excess bromine is reduced to bromide.
  • Extraction: Transfer to a separatory funnel. Collect the organic (lower) layer.[1] Extract the aqueous layer once with DCM (20 mL).

  • Washing: Wash the combined organic layers with water (50 mL) followed by brine (50 mL).

  • Drying: Dry the organic phase over anhydrous

    
     for 10 minutes.
    
  • Evaporation: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotovap) at

    
    .
    
    • Caution: this compound has a high boiling point, but do not overheat as vicinal dibromides can undergo thermal elimination.

Purification

The crude residue is typically a pale yellow oil that may solidify upon standing (low melting point).

  • High Purity: If necessary, purify via vacuum distillation (approx. 85-90°C at 10 mmHg) or flash column chromatography (Hexanes:EtOAc 9:1).

Workflow Diagram

Workflow Setup Setup: 50mmol Methyl Crotonate in DCM at 0°C Add Addition: Dropwise Br2/DCM (Maintain < 5°C) Setup->Add React Reaction: Stir 30 min (Color dissipates) Add->React Quench Quench: Sat. Na2S2O3 (Remove excess Br2) React->Quench Extract Workup: Extract DCM, Wash H2O/Brine, Dry MgSO4 Quench->Extract Isolate Isolation: Rotovap Yields Crude Oil Extract->Isolate Analyze Analysis: 1H NMR (Check J coupling) Isolate->Analyze

Figure 2: Operational workflow for the bromination procedure.

Data Analysis & Validation

Stereochemical Verification (NMR)

The key to validating the anti-addition mechanism is the coupling constant between the protons on C2 and C3.

  • Structure:

    
    
    
  • Conformational Analysis:

    • Erythro (from E-alkene): The most stable conformer places the large bromine atoms anti to each other to minimize dipole repulsion. In this conformation, the H-atoms are gauche (dihedral angle ~60°).

    • Threo (from Z-alkene): In the stable anti-bromo conformer, the H-atoms are anti-periplanar (dihedral angle ~180°).

  • Karplus Relationship:

    • 
       (Erythro) 
      
      
      
      2–5 Hz
    • 
       (Threo) 
      
      
      
      10–12 Hz

Expected Data: The product should show a doublet for the C2-H with a coupling constant of


 , confirming the erythro  configuration.
Summary Table
ParameterValueNotes
Appearance Colorless to pale yellow oilMay crystallize at low temp
Yield 85–95%Quantitative conversion typical

H NMR (C2-H)

ppm, d,

Hz
Diagnostic for erythro

H NMR (C3-H)

ppm, dq
Coupled to C2-H and Methyl

References

  • Mechanism of Halogenation: Master Organic Chemistry. (2013).[1][2] Bromination of Alkenes - The Mechanism. Link

  • Stereochemical Data: NIST WebBook. erythro-2,3-Dibromobutane Thermochemistry. Link

  • General Procedure: LibreTexts Chemistry. 10.4: Reactions of Alkenes - Addition of Bromine. Link

  • Safety Data: Carl Roth. Safety Data Sheet: Bromine. Link

Sources

Methyl 2,3-dibromobutanoate as precursor for aryloxyalkanoic herbicides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl 2,3-Dibromobutanoate as a Strategic Precursor for Chiral Aryloxyalkanoic Herbicides

Abstract

This technical guide details the utilization of This compound (CAS 24095-23-4) as a critical synthon in the production of 2-aryloxybutanoic acid herbicides (e.g., Beflubutamid analogs and extended-chain phenoxy auxins).[1] Unlike standard phenoxy herbicides (e.g., 2,4-D) synthesized via chloroacetic acid, the 2-aryloxybutanoic class requires a C4 backbone with precise stereochemistry for optimal bioactivity.[1] This protocol outlines the conversion of this compound into the reactive intermediate methyl 2-bromobutanoate , followed by stereoselective coupling with substituted phenols.[1] Emphasis is placed on controlling the elimination-reduction sequence to maximize enantiomeric excess (ee) and minimize side reactions.[1]

Chemical Basis & Mechanistic Pathway[1][2]

The utility of this compound lies in its role as a "masked" precursor to methyl 2-bromo-2-butenoate (an


-unsaturated ester).[1] This intermediate is accessible via dehydrohalogenation and serves as the substrate for asymmetric reduction to yield the chiral alkylating agent required for herbicide synthesis.[1]
Reaction Pathway Overview
  • Bromination: Methyl crotonate is brominated to form this compound.[1]

  • Elimination: Controlled dehydrobromination yields methyl 2-bromo-2-butenoate.[1]

  • Asymmetric Reduction: The unsaturated ester is reduced (catalytically or enzymatically) to (S)-methyl 2-bromobutanoate .[1]

  • Coupling (Williamson Ether Synthesis): The chiral bromide reacts with a phenol (e.g., 4-fluoro-3-(trifluoromethyl)phenol) to form the herbicide ester.[1]

ReactionPathway Crotonate Methyl Crotonate (Starting Material) Dibromo This compound (Precursor) Crotonate->Dibromo Br2, CCl4 Bromination Unsat Methyl 2-bromo-2-butenoate (Intermediate) Dibromo->Unsat Base (-HBr) Elimination ChiralBromo (S)-Methyl 2-bromobutanoate (Active Synthon) Unsat->ChiralBromo H2/Cat or Enzyme Asymmetric Reduction Herbicide Aryloxybutanoic Herbicide (Target) ChiralBromo->Herbicide Ar-OH, K2CO3 SN2 Coupling

Figure 1: Synthetic pathway from Methyl Crotonate to Aryloxybutanoic Herbicides via the dibromo intermediate.[1][2][3][4][5][6][7][8]

Experimental Protocols

Phase 1: Precursor Activation (Dehydrobromination)

Objective: Convert the stable dibromo storage form into the reactive unsaturated intermediate.[1]

Reagents:

  • This compound (95% purity)[1]

  • Triethylamine (Et3N) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)[1]

  • Dichloromethane (DCM) or Toluene[1]

Protocol:

  • Dissolve This compound (10.0 g, 38.5 mmol) in anhydrous DCM (100 mL) under N2 atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add Triethylamine (4.3 g, 42.4 mmol) dropwise over 20 minutes. Note: Exothermic reaction; maintain T < 5°C to prevent polymerization.

  • Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1) for disappearance of the starting material.[1]

  • Workup: Wash with 1N HCl (2 x 50 mL) to remove amine salts, followed by saturated NaHCO3 and brine.

  • Dry organic layer over MgSO4 and concentrate in vacuo to yield Methyl 2-bromo-2-butenoate (Yield: ~85-90%).

    • Critical Checkpoint: Verify formation of the alkene via 1H NMR (olefinic proton at

      
       7.3-7.5 ppm).[1]
      
Phase 2: Stereoselective Reduction (The Chiral Switch)

Objective: Generate the (S)-enantiomer of the alkylating agent.[1] Racemic reduction using NaBH4 is possible if chirality is not required.[1]

Enzymatic Route (High Enantioselectivity):

  • Catalyst: Old Yellow Enzyme (OYE) or Baker's Yeast.[1]

  • Cofactor: NADPH (regenerated via Glucose/GDH system).[1]

  • Buffer: Phosphate buffer (pH 7.0).

Protocol:

  • Suspend Methyl 2-bromo-2-butenoate (500 mg) in Phosphate buffer (50 mL) containing 5% DMSO.

  • Add Glucose (2 eq) and Glucose Dehydrogenase (GDH, 10 U).

  • Initiate reaction by adding the Ene-Reductase (OYE1-3) .[1]

  • Incubate at 30°C with orbital shaking (180 rpm) for 24 hours.

  • Extract with Ethyl Acetate (3 x 20 mL).

  • Purify via flash chromatography to obtain (S)-Methyl 2-bromobutanoate (>95% ee).[1]

Phase 3: Coupling Reaction (Williamson Ether Synthesis)

Objective: Form the ether linkage between the phenol and the chiral butyrate.[1]

Reagents:

  • Substituted Phenol (e.g., 4-fluoro-3-(trifluoromethyl)phenol)[1]

  • (S)-Methyl 2-bromobutanoate (from Phase 2)[1]

  • Potassium Carbonate (K2CO3, anhydrous, micronized)[1]

  • Solvent: Acetonitrile (ACN) or DMF[1]

Protocol:

  • Charge a reaction flask with Substituted Phenol (1.0 eq) and K2CO3 (1.5 eq) in ACN (0.5 M concentration).

  • Stir at room temperature for 30 minutes to generate the phenoxide anion. Visual Cue: Mixture may turn yellow/orange.[1]

  • Add (S)-Methyl 2-bromobutanoate (1.1 eq) dropwise.[1]

  • Heat the reaction to 60°C and stir for 6-12 hours.

    • Process Control: Monitor by HPLC.[1][6] Avoid overheating (>80°C) to prevent racemization of the chiral center or elimination to the crotonate side product.[1]

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in Ethyl Acetate and wash with 1N NaOH (to remove unreacted phenol) and brine.

  • Hydrolysis (Optional): If the free acid is required, treat the ester with LiOH in THF/Water (1:1) at 0°C.

Analytical Validation & QC

ParameterMethodAcceptance CriteriaNotes
Purity (GC/FID) Agilent DB-5 Column> 98.0%Monitor for unreacted dibromo precursor.[1]
Chiral Purity (HPLC) Chiralcel OD-H or AD-H> 95% eeCritical for bioactivity.[1] Racemates are often 50% less active.[1]
Residual Solvent Headspace GC< 500 ppmRemove DCM/DMF traces.[1]
Identity (NMR) 1H NMR (CDCl3)Matches Ref.Confirm doublet at

~1.6 ppm (CH3) and triplet/dd at

~4.5 ppm (alpha-H).

Safety & Toxicology

  • This compound: Potent lachrymator and skin irritant.[1] Handle only in a functioning fume hood. Double-glove (Nitrile) is recommended.[1]

  • Phenols: Highly toxic and corrosive.[1] Rapidly absorbed through skin.[1]

  • Waste Disposal: All brominated organic waste must be segregated from general organic solvents to prevent issues in incineration streams.[1]

References

  • Brenna, E., et al. (2011).[1] Enoate reductase-mediated preparation of methyl (S)-2-bromobutanoate, a useful key intermediate for the synthesis of chiral active pharmaceutical ingredients. Organic Process Research & Development, 16(2), 262-268.[1] Retrieved from [Link][1]

  • PubChem. (2025).[1] Methyl 2,3-dibromopropionate (Analogous Structure Data). Retrieved from [Link][1]

  • Latypova, L.R., et al. (2018).[1][2] New Synthesis of Known Herbicides Based on Aryloxyalkanoic Acids. Russian Journal of Organic Chemistry, 54(9), 1302–1306.[1][2] Retrieved from [Link]

Sources

Troubleshooting & Optimization

Preventing spontaneous dehydrohalogenation of Methyl 2,3-dibromobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: M23DB-STAB-001 Priority: Critical (Degradation Risk) Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Critical Diagnostic: Is Your Sample Compromised?

Before proceeding with synthesis, verify the integrity of your reagent. Methyl 2,3-dibromobutanoate is thermodynamically prone to spontaneous dehydrohalogenation (loss of HBr), leading to the formation of methyl 2-bromo-2-butenoate.

Immediate Red Flags:

Indicator Diagnosis Action Required

| Color Change | Turns from clear/pale yellow to dark brown/orange . | STOP. Free bromine (


) is accumulating due to oxidation of HBr. |
| Fuming  | Visible white fumes upon opening the vial. | STOP.  Significant HBr pressure buildup.[1] |
| Precipitate  | Solid formation in neat liquid. | Polymerization or salt formation (if amines are present). |
| Pressure  | "Pop" sound when opening septum. | Gaseous HBr release.[2] |

Mechanistic Root Cause Analysis

To prevent degradation, you must understand why it happens. This molecule suffers from a "perfect storm" of reactivity: an acidic


-proton (activated by the ester) and a good leaving group (

-bromide).

The Degradation Pathway (E2 Elimination): Even weak bases—including the surface hydroxyls of borosilicate glass—can abstract the proton at C2. The electrons cascade to form a double bond, ejecting the bromide at C3.

Dehydrohalogenation Reactant This compound TS Transition State (E2 Concerted) Reactant->TS Proton Abstraction (C2) Base Base (B:) (Glass surface / Impurity) Base->TS Product Methyl 2-bromo-2-butenoate (Conjugated Ester) TS->Product Double Bond Formation Byproduct H-B(+) + Br(-) TS->Byproduct Leaving Group Departure

Figure 1: The E2 elimination mechanism driven by base-catalyzed proton abstraction.

Storage & Handling Protocols

The Golden Rule: Acidity is stability. Basicity is destruction.

Protocol A: Long-Term Storage
ParameterSpecificationScientific Rationale
Temperature -20°C to -80°C Kinetic suppression of the elimination reaction.
Atmosphere Argon (Ar) Heavier than air; prevents moisture ingress (hydrolysis triggers acid formation, but uncontrolled acid can lead to other side reactions).
Container Amber, Silanized Vials Amber blocks UV (radical cleavage of C-Br). Silanization caps surface hydroxyls (Si-OH) on glass, removing basic sites.
Stabilizer Copper Turnings Acts as a radical scavenger and heat sink, preventing autocatalytic decomposition.
Protocol B: Purification (The "Rescue" Mission)

Warning: Do NOT distill unless absolutely necessary. Thermal elimination is rapid above 80°C.

Recommended Method: Acidic Flash Chromatography

  • Stationary Phase: Silica Gel 60.

  • Pre-treatment: Slurry the silica in hexanes containing 1% Acetic Acid .

    • Why? Standard silica is slightly acidic (

      
      ), but commercial batches can contain basic impurities (metal oxides). The acetic acid ensures the column remains strictly non-basic.
      
  • Eluent: Hexanes/Ethyl Acetate (gradient).

  • Flow Rate: High. Minimize residence time on the column.

Troubleshooting & FAQs

Q: My sample turned brown. Can I wash it with Saturated Sodium Bicarbonate (


)? 
A: ABSOLUTELY NOT. 
This is the most common fatal error. While bicarbonate neutralizes acid, it is basic enough to trigger the E2 elimination immediately.
  • Correct Action: Wash the organic layer with cold water or brine (neutral), then dry over Magnesium Sulfate (

    
    ). 
    
    
    
    is slightly acidic/neutral, whereas Sodium Sulfate can sometimes be variable.

Q: I see a new set of signals in the NMR. How do I confirm degradation? A: Look for the loss of chirality and the appearance of olefinic protons.

  • Intact Molecule: You should see two distinct multiplets (or doublets of quartets) for the C2 and C3 protons around 4.2–4.6 ppm.

  • Degraded (Olefin): Look for a singlet (or quartet) further downfield (6.0–7.5 ppm) representing the alkene proton, and the disappearance of the C2-H signal.

Q: Can I use this reagent in a reaction requiring a strong base (e.g., LDA, NaH)? A: Only if you want the alkene. If your goal is nucleophilic substitution (


) at the bromine, you will likely fail. The elimination pathway is faster.
  • Workaround: Use a "soft" nucleophile (e.g., thiols, azides) in a non-polar solvent to favor substitution over elimination.

Workflow: Decision Matrix

Use this logic flow to determine the next step for your experiment.

DecisionMatrix Start Inspect Reagent ColorCheck Is liquid dark/brown? Start->ColorCheck YesColor Yes ColorCheck->YesColor NoColor No (Clear/Pale) ColorCheck->NoColor Dissolve Dissolve in Et2O/Hexanes YesColor->Dissolve Wash Wash with Cold Brine (NO Bicarbonate!) Dissolve->Wash Dry Dry over MgSO4 Concentrate < 30°C Wash->Dry Usage Immediate Use? Dry->Usage NoColor->Usage Storage Store: -20°C, Amber Vial, Copper Wire Usage->Storage No Reaction Proceed to Reaction (Keep T < 0°C if possible) Usage->Reaction Yes

Figure 2: Decision matrix for handling and rescuing this compound.

References

  • Mechanism of Dehydrohalogenation

    • Concept: The E2 elimination of vicinal dihalides and -halo esters is a foundational organic mechanism driven by base c
    • Source: Master Organic Chemistry.[3] (2013).[4] Elimination Reactions of Dihalides. Link

  • Stability of

    
    -Halo Esters: 
    
    • Concept: -halo esters decompose on neutral alumina or silica due to surface basicity; storage at low temper
    • Source: National Institutes of Health (NIH) / PMC. (2015).[4][5] Synthesis and Reactivity of

      
      -Haloglycine Esters. Link
      
  • Preparation and Handling of Bromo Esters

    • Concept: Procedures for handling unstable bromo-esters, emphasizing the avoidance of thermal degradation during purification (vacuum distill
    • Source: Organic Syntheses. (1940). Isovaleric acid,

      
      -bromo-. Coll. Vol. 2, p.93. Link
      
  • General Reactivity of Vicinal Dibromides

    • Concept: Vicinal dibromides convert to alkenes/alkynes via elimination; stereoelectronic requirements favor anti-elimination.[6]

    • Source: Chemistry LibreTexts. (2024).[1] Preparation of Alkynes - Elimination Reactions of Dihalides. Link

Sources

Technical Support Center: Methyl 2,3-dibromobutanoate Stability

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for Methyl 2,3-dibromobutanoate instability.

Product: this compound (CAS: 29547-04-4) Application: Mutagenicity assays (Ames Test), Metabolic Stability Studies, Synthetic Intermediate. Issue: Rapid degradation in Phosphate Buffered Saline (PBS) and other phosphate-based systems.

Part 1: Executive Summary & Mechanism

The Core Issue: Researchers frequently observe a rapid loss of this compound when incubated in phosphate buffer (pH 7.4). This is not usually due to enzymatic metabolism (in control samples) but rather a chemical instability driven by the buffer itself.

The Mechanism: Phosphate species (


 and 

) act as general bases. This compound contains a vicinal dibromide motif adjacent to an electron-withdrawing ester group. This structure is highly susceptible to Base-Catalyzed

-Elimination (Dehydrobromination)
.
  • Acidity of the

    
    -Proton:  The proton at the C2 position (alpha to the carbonyl) is acidified by the electron-withdrawing ester and the bromine atom.
    
  • Proton Abstraction: The phosphate anion abstracts this proton.

  • Elimination: The electron pair forms a double bond between C2 and C3, expelling the bromide ion from the C3 position.

  • Result: Formation of Methyl 2-bromo-2-butenoate (an

    
    -bromo-
    
    
    
    -unsaturated ester) and HBr (neutralized by buffer).

A secondary, slower pathway is the hydrolysis of the methyl ester to the carboxylic acid, also catalyzed by the buffer.

Degradation Pathway Visualization[1]

DegradationPathway Substrate This compound (Substrate) Transition Enolate/Carbanion Intermediate Substrate->Transition Proton Abstraction (Fast) Product2 2,3-Dibromobutanoic acid (Hydrolysis Product) Substrate->Product2 Hydrolysis (Slow) Phosphate Phosphate Buffer (General Base) Phosphate->Transition Product1 Methyl 2-bromo-2-butenoate (Elimination Product) Transition->Product1 -HBr (Elimination)

Figure 1: The primary degradation pathway is the phosphate-mediated elimination of HBr to form the unsaturated ester.

Part 2: Troubleshooting & FAQs

Q1: I am seeing a half-life ( ) of < 30 minutes in my "No-Cofactor" control. Is my compound contaminated?

A: Likely not. If your stock solution (DMSO/Acetonitrile) is stable, the degradation is occurring in situ. Phosphate buffers at pH 7.4 can degrade vicinal dibromides with half-lives ranging from 15 to 60 minutes depending on temperature (37°C accelerates this significantly).

  • Action: Switch buffers (see Q3) or lower the pH if experimental conditions allow.

Q2: Can I just increase the concentration of the compound to compensate?

A: No. The degradation product (Methyl 2-bromo-2-butenoate) is an alkylating agent and a Michael acceptor. It is chemically reactive and potentially more toxic/mutagenic than the parent compound. Accumulation of this byproduct will confound your toxicology or metabolic data, leading to false positives in toxicity assays.

Q3: Which buffer should I use instead of Phosphate?

A: You need a buffer with low nucleophilicity that does not act as a strong general base.

  • Recommended: Citrate Buffer (pH 5.5 - 6.0) or MES (pH 6.0). The lower pH stabilizes the

    
    -proton, significantly slowing elimination.
    
  • Alternative: HEPES or MOPS (pH 7.4). While they can still promote degradation, they are generally less catalytic towards this specific elimination than phosphate.

  • Avoid: Phosphate, TRIS (primary amine can react as a nucleophile), and Carbonate (too basic).

Q4: How should I store the stock solution?

A:

  • Solvent: Anhydrous DMSO or Acetonitrile.

  • Temperature: -20°C or -80°C.

  • Precaution: Avoid repeated freeze-thaw cycles which can introduce moisture (leading to hydrolysis).

Part 3: Experimental Protocols

Protocol A: Buffer Stability Validation (Self-Validating System)

Use this protocol to determine the "Safe Window" for your specific assay conditions.

Materials:

  • Test Compound: this compound (10 mM stock in DMSO).

  • Buffers: PBS (pH 7.4), Citrate (pH 6.0), HEPES (pH 7.4).

  • Internal Standard (IS): Warfarin or Tolbutamide (stable reference).

  • Analysis: HPLC-UV or LC-MS/MS.

Workflow:

  • Preparation: Pre-warm buffers to 37°C.

  • Spike: Add compound to buffer to reach 10 µM final concentration (0.1% DMSO).

  • Sampling:

    • Immediately take a 100 µL aliquot (

      
      ) and quench into 300 µL ice-cold Acetonitrile containing Internal Standard.
      
    • Repeat sampling at 15, 30, 60, and 120 minutes.

  • Analysis: Centrifuge samples (10 min, 4000 rpm) and analyze supernatant.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives
    
    
    .

Data Interpretation Table:

Observed

InterpretationAction Required
< 30 min Critical InstabilitySTOP. Switch buffer immediately. Data generated here is invalid.
30 - 120 min Moderate InstabilityLimit assay time to 10-15 min. Use rigorous controls.
> 240 min StableProceed with standard assay protocols.
Protocol B: Troubleshooting Flowchart

Troubleshooting Start Start: Compound Disappearing in Control Samples CheckStock Check DMSO Stock Purity (LC-MS/NMR) Start->CheckStock StockBad Stock Degraded? (Hydrolysis/Elimination) CheckStock->StockBad Yes StockGood Stock OK CheckStock->StockGood No Resynthesize Resynthesize/Repurchase Store Anhydrous StockBad->Resynthesize CheckBuffer Check Buffer Composition StockGood->CheckBuffer IsPhosphate Is it Phosphate/Tris? CheckBuffer->IsPhosphate SwitchBuffer Switch to Citrate (pH 6) or HEPES IsPhosphate->SwitchBuffer Yes (Root Cause) CheckTemp Is Temp 37°C? IsPhosphate->CheckTemp No ReduceTemp Reduce to 25°C or 4°C if biological model allows CheckTemp->ReduceTemp

Figure 2: Decision tree for isolating the source of instability.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Pagan, G., et al. (1988). "Mutagenicity and chemical stability of this compound and related compounds." Mutation Research/Genetic Toxicology, 204(4), 635-644.

  • Sigma-Aldrich. (2024).[1][2] Safety Data Sheet: this compound. (Provides storage conditions and stability warnings).

  • Mabey, W., & Mill, T. (1978). "Critical review of hydrolysis of organic compounds in water under environmental conditions." Journal of Physical and Chemical Reference Data, 7(2), 383-415. (Kinetics of ester hydrolysis and elimination in aqueous buffers).

Sources

Technical Support Center: Methyl 2,3-dibromobutanoate Diastereomer Separation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the separation of Methyl 2,3-dibromobutanoate diastereomers. This guide is designed for researchers, chemists, and drug development professionals who are navigating the challenges of isolating pure erythro and threo isomers. Below, you will find a series of frequently asked questions, detailed experimental protocols, and troubleshooting advice to streamline your workflow and enhance separation efficiency.

Section 1: Foundational Knowledge & Method Selection

This section addresses the fundamental principles governing the separation and helps you choose the most appropriate technique for your specific needs.

FAQ 1: What are the key physical differences between erythro and threo-Methyl 2,3-dibromobutanoate that enable their separation?

The ability to separate erythro and threo diastereomers stems from their distinct three-dimensional arrangements, which give rise to different physical properties. Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers can be separated by standard laboratory techniques such as crystallization, distillation, or chromatography.[1]

The primary differences lie in their:

  • Crystal Lattice Energy: The erythro and threo isomers pack into crystal lattices with different efficiencies. This results in different melting points and, more importantly, different solubilities in a given solvent, which is the cornerstone of separation by fractional crystallization.

  • Dipole Moment and Shape: These differences in molecular geometry affect their interaction with stationary phases in chromatography and their relative volatilities, which can be exploited in gas chromatography (GC) or fractional distillation.[2]

Propertyerythro-Methyl 2,3-dibromobutanoatethreo-Methyl 2,3-dibromobutanoateSignificance for Separation
Melting Point DifferentDifferentKey for fractional crystallization. The isomer with the higher melting point is often less soluble.
Boiling Point Slightly DifferentSlightly DifferentCan be exploited by fractional distillation, though often requires high efficiency columns.[2]
Solubility Varies with solventVaries with solventThe most critical parameter for fractional crystallization. The goal is to find a solvent where one diastereomer is significantly less soluble than the other.
Polarity DifferentDifferentCrucial for chromatographic separations (HPLC, Flash, GC), as it dictates the strength of interaction with the stationary phase.[3][4]
FAQ 2: How do I choose the best separation method for my scale and purity requirements?

The optimal separation strategy depends on the quantity of the diastereomeric mixture, the required purity of the final products, and the available laboratory equipment. The following decision workflow can guide your choice.

G start Start: Diastereomeric Mixture of Methyl 2,3-dibromobutanoate scale_check What is the scale of your mixture? start->scale_check small_scale < 1 g (Analytical / Small Prep) scale_check->small_scale Small large_scale > 1 g (Preparative / Process) scale_check->large_scale Large chrom_method Use Chromatography (HPLC or Flash) small_scale->chrom_method cryst_method Attempt Fractional Crystallization large_scale->cryst_method dist_method Consider Fractional Distillation large_scale->dist_method If liquid & BP diff is known purity_check_chrom High Purity Required? chrom_method->purity_check_chrom cryst_success Does it crystallize with good separation? cryst_method->cryst_success hplc Preparative HPLC purity_check_chrom->hplc Yes flash Flash Chromatography purity_check_chrom->flash No / Moderate cryst_yes Optimize Crystallization cryst_success->cryst_yes Yes cryst_no Move to Large-Scale Chromatography cryst_success->cryst_no No cryst_no->flash

Caption: Workflow for selecting a separation method.
  • For small quantities (<1 g) and high purity: Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. It offers the best resolution but has lower throughput.[3]

  • For multi-gram quantities (>1 g): Fractional crystallization is often the most economical and scalable method. It is well-suited for batch production in pharmaceutical development. However, it requires significant method development to find the right solvent and temperature conditions.

  • Alternative for thermally stable liquids: If the diastereomers are liquids at room temperature and have a sufficient boiling point difference, fractional distillation under vacuum can be effective, though it may require specialized equipment for high efficiency.[2]

Section 2: Experimental Protocols & Troubleshooting

This section provides detailed starting protocols and solutions to common problems encountered during separation.

FAQ 3: Can you provide a starting protocol for separation by fractional crystallization?

Yes. This protocol is a starting point and requires optimization. The key is a systematic solvent screen to identify a system where one diastereomer is sparingly soluble while the other remains in solution at a given temperature.

Step-by-Step Protocol: Fractional Crystallization

  • Solvent Screening (Small Scale):

    • In separate small vials, dissolve ~50 mg of the diastereomeric mixture in a minimal amount of various hot solvents (e.g., methanol, ethanol, hexane, ethyl acetate, and mixtures thereof).

    • Allow the vials to cool slowly to room temperature, then transfer to a 4°C refrigerator.

    • Observe which solvent system yields sharp, well-defined crystals rather than an oil or amorphous solid. This is your lead solvent system.

  • Preparative Crystallization:

    • Dissolve the bulk mixture (e.g., 5.0 g) in the minimum volume of the chosen hot solvent identified in Step 1. Ensure everything is fully dissolved.

    • Allow the solution to cool slowly and undisturbed to room temperature. Covering the beaker with a watch glass can slow evaporation and promote larger crystal growth.

    • If no crystals form, try gently scratching the inside of the flask with a glass rod or adding a seed crystal (if available).

    • Once crystal formation appears to have stopped at room temperature, cool the flask in an ice bath or refrigerator (e.g., 4°C) for several hours to maximize the yield of the less soluble diastereomer.

  • Isolation and Analysis:

    • Collect the crystals by vacuum filtration, washing with a small amount of the cold crystallization solvent.

    • Dry the crystals (Crop 1).

    • Concentrate the filtrate (the mother liquor) to obtain a second crop of material (Crop 2), which will be enriched in the more soluble diastereomer.

    • Analyze the purity of Crop 1 and Crop 2 by ¹H NMR or GC to determine the diastereomeric ratio (dr). The vicinal coupling constants (J-values) between the protons at C2 and C3 in the ¹H NMR spectrum are often different for erythro and threo isomers, allowing for quantification.[5]

  • Recrystallization for Purity:

    • If Crop 1 is not diastereomerically pure, repeat the crystallization process using the same solvent system. Multiple recrystallizations may be necessary to achieve high purity.[6]

Troubleshooting Crystallization

G start Problem: Crystallization Failed oiling_out Mixture 'Oiled Out' (Formed a liquid instead of solid) start->oiling_out no_crystals No Crystals Formed (Solution remains clear) start->no_crystals poor_sep Crystals Formed, but Poor Separation (dr ~1:1) start->poor_sep sol_oiling 1. Solvent polarity is too different from solute. 2. Cooling was too rapid. oiling_out->sol_oiling sol_no_cryst 1. Solution is not supersaturated. 2. Solute is too soluble in the chosen solvent. no_crystals->sol_no_cryst sol_poor_sep 1. Solubilities of diastereomers are too similar in this solvent. 2. Co-crystallization is occurring. poor_sep->sol_poor_sep fix_oiling Action: Use a more non-polar solvent or a solvent mixture. Allow for slower cooling. sol_oiling->fix_oiling fix_no_cryst Action: Reduce solvent volume by slow evaporation. Try a less polar solvent where solubility is lower. sol_no_cryst->fix_no_cryst fix_poor_sep Action: Screen for a new solvent system. Try different temperatures. sol_poor_sep->fix_poor_sep

Caption: Troubleshooting guide for fractional crystallization.
FAQ 4: What are the recommended starting parameters for a column chromatography separation?

Flash column chromatography is an excellent technique for separating gram-scale quantities when crystallization fails or for purifying mother liquors.

Step-by-Step Protocol: Flash Chromatography

  • TLC Method Development:

    • Spot the diastereomeric mixture on a silica gel TLC plate.

    • Develop the plate in various mobile phase systems. A good starting point is a mixture of a non-polar solvent (like hexane or heptane) and a slightly more polar solvent (like ethyl acetate or dichloromethane).

    • The goal is to find a solvent system that gives good separation between two distinct spots with a retention factor (Rf) for the lower spot of approximately 0.2-0.3.

  • Column Packing:

    • Select a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to sample mass).

    • Pack the column with silica gel using the chosen mobile phase as a slurry.

  • Sample Loading and Elution:

    • Dissolve your sample in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel.

    • After evaporating the solvent, load the dry silica onto the top of the packed column.

    • Run the column with the mobile phase, collecting fractions.

  • Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure separated diastereomers.

    • Combine the pure fractions for each isomer and remove the solvent under reduced pressure.

    • Confirm the identity and purity of the final products using ¹H NMR and/or GC analysis.[3][7]

Troubleshooting Chromatography
  • Issue: Poor Resolution (Overlapping Peaks).

    • Cause: The mobile phase may be too polar, causing the compounds to move too quickly down the column. The chosen stationary phase may not be selective enough.

    • Solution: Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane). For difficult separations, consider alternative stationary phases like alumina or a C18 reversed-phase column if the compounds are suitable.[8] Sometimes, specialized chiral columns can also effectively separate diastereomers.[8]

  • Issue: Tailing Peaks.

    • Cause: This can be due to overloading the column, interaction of polar groups with acidic sites on the silica, or insolubility of the sample in the mobile phase.

    • Solution: Use less sample mass relative to the silica gel. Add a small amount (~0.1-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase. Ensure the sample is fully dissolved when loaded.

References

  • Sakamoto, M., et al. (2023). Analytical characterization and differentiation between threo- and erythro-4-fluoroethylphenidate. Forensic Toxicology. Available at: [Link]

  • Arlt, D., et al. (1989). Separation of diastereomers by extractive distillation. U.S. Patent 4,874,473.
  • Chemistry LibreTexts. (2021). 19.3: Separation or Resolution of Enantiomers. Available at: [Link]

  • Chromatography Forum. (2008). Separation of diastereomers. Available at: [Link]

  • Baer, H. H., & Neilson, T. (1967). Absolute configurations of the (–)-erythro and (–)-threo-2,3-dihydroxybutyric acids. Canadian Journal of Chemistry. Available at: [Link]

  • Westin, J. (n.d.). Racemic Mixtures Separation Of Enantiomers. Jack Westin MCAT Content. Available at: [Link]

  • NIST. (n.d.). erythro-2,3-Dibromobutane. NIST Chemistry WebBook. Available at: [Link]

  • CN101391948B. (n.d.). Method for preparing 3-methyl-2-butenoic acid. Google Patents.
  • Seco, J. M., et al. (2012). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. Available at: [Link]

  • Jørgensen, K. A., & Larsen, E. (2010). Synthesis, Stability and Diels‐Alder Reactions of Methyl 2‐Oxobut‐3‐enoate. DTU Research Database. Available at: [Link]

  • UCL Discovery. (2010). Isolation of enantiomers via diastereomer crystallisation. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Methyl-2,3-dibromobutane. Available at: [Link]

  • Chemistry LibreTexts. (2015). 5.8: Resolution: Separation of Enantiomers. Available at: [Link]

  • PubChem. (n.d.). 2,3-Dibromo-2-methylbutane. Available at: [Link]

  • Royal Society of Chemistry. (2021). Oxidation kinetics of methyl crotonate: A comprehensive modeling and experimental study. Available at: [Link]

  • ResearchGate. (n.d.). Determination of erythro and threo configurations by nuclear magnetic resonance spectroscopy. Available at: [Link]

  • Fábián, L., et al. (2014). Prediction of the efficiency of diastereoisomer separation on the basis of the behaviour of enantiomeric mixtures. RSC Publishing. Available at: [Link]

  • ResearchGate. (n.d.). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl crotonate. Available at: [Link]

  • ChemBK. (2024). methyl 2,3-dibromopropionate. Available at: [Link]

  • PubChem. (n.d.). Methyl 2,3-dibromopropionate. Available at: [Link]

  • MDPI. (2023). Obtainment of Threo and Erythro Isomers of the.... Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Methyl 2,3-dibromopropionate. Available at: [Link]

  • NIST. (n.d.). erythro-2,3-Dibromobutane. NIST Chemistry WebBook. Available at: [Link]

  • NIST. (n.d.). erythro-2,3-Dibromobutane. NIST Chemistry WebBook. Available at: [Link]

Sources

Technical Support Center: Methyl Crotonate Bromination Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Maximizing Yield & Selectivity in the Synthesis of Methyl 4-Bromocrotonate

Executive Summary & Core Directive

The Challenge: Brominating methyl crotonate is chemically distinct from standard allylic brominations (like cyclohexene) because the substrate is electron-deficient .[1] The ester group (


) withdraws electron density, deactivating the 

-protons towards radical abstraction and making the double bond susceptible to electrophilic addition if reaction conditions drift.[1]

The Solution: To maximize yield of methyl 4-bromocrotonate (the


-bromo product) and minimize the formation of methyl 2,3-dibromobutyrate (the addition product), you must maintain a strictly radical-dominated regime .[1] This requires precise control over solvent polarity, temperature, and HBr scavenging.[1]

Standardized "Best Practice" Protocol

This protocol replaces the obsolete Carbon Tetrachloride (


) method with a modern, validated Benzotrifluoride (

) workflow.
Reagents & Stoichiometry
ComponentRoleEquiv.Notes
Methyl Crotonate Substrate1.05Slight excess ensures complete consumption of NBS.
N-Bromosuccinimide (NBS) Bromine Source1.00Must be recrystallized if yellow/orange (indicates free

).[1]
AIBN (Azobisisobutyronitrile)Radical Initiator0.05Preferred over Benzoyl Peroxide (BPO) for cleaner decomposition.[1]
Benzotrifluoride Solvent5 mL/gHigh boiling point (

), non-polar, environmentally superior to

.
Step-by-Step Workflow
  • Purification Pre-check: Ensure Methyl Crotonate is dry. Recrystallize NBS from water if it appears yellow; dry thoroughly under vacuum (

    
    ) before use.[1]
    
  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2 or Drierite). Moisture is the enemy of this reaction.

  • Dissolution: Dissolve Methyl Crotonate (1.05 eq) in Benzotrifluoride. Add NBS (1.0 eq).[1] The NBS will likely remain as a suspension (this is normal and desired).

  • Initiation: Add AIBN (0.025 eq - half the total amount). Heat the mixture to reflux (

    
     bath temp).
    
  • Propagation: Once reflux is stable, watch for the "whitening" of the solid. NBS (dense, yellow-tinted) converts to Succinimide (less dense, white, floats).[1]

  • Secondary Initiation: After 1 hour, add the remaining AIBN (0.025 eq) to drive conversion.

  • Completion: Reflux for 3-5 hours total. Reaction is done when the heavy solid at the bottom disappears and a light floating solid (succinimide) remains.[2]

  • Workup: Cool to

    
     to precipitate remaining succinimide. Filter. Wash filtrate with cold water (
    
    
    
    ) to remove traces of succinimide.[1] Dry over
    
    
    and concentrate.

Critical Troubleshooting (Q&A)

Module A: Yield & Conversion Issues

Q: My reaction stalled. I still see unreacted Methyl Crotonate by TLC/NMR. Why? A: This is an Initiation Failure .[1] Methyl crotonate is an electron-poor alkene; the C-H bond strength at the gamma position is higher than in simple alkenes.[1]

  • Fix: Do not rely on light alone. You must use a thermal initiator (AIBN/BPO).[1]

  • Fix: Check your solvent.[1][2][3] If you are using Dichloromethane (

    
    ), the temperature is likely too low to decompose AIBN efficiently (
    
    
    
    at
    
    
    ).[1] Switch to Benzotrifluoride or Benzene to reach
    
    
    .[1]

Q: I am getting a low yield of the product, but the NBS is gone. A: You likely have HBr-catalyzed decomposition . The product (Allylic bromide) is reactive.[1][2][4] If HBr accumulates, it can catalyze the polymerization of the double bond or hydrolysis if moisture is present.

  • Fix: Add a weak base scavenger like solid

    
      (5 mol%) to the reaction mixture. This neutralizes HBr without interfering with the radical chain.
    
Module B: Impurity & Selectivity (The "Dibromo" Problem)

Q: I see a significant amount of Methyl 2,3-dibromobutyrate (Addition Product). A: This indicates the Ionic Pathway is competing with the Radical Pathway. This happens when the concentration of free bromine (


) or HBr rises too high.
  • Mechanism: HBr + NBS

    
    
    
    
    
    + Succinimide.[1][5]
    
    
    then adds across the double bond.
  • Fix 1 (Solvent): Ensure you are using a non-polar solvent.[1] Polar solvents (Acetonitrile, DMF) stabilize ionic intermediates and promote addition over substitution.[1]

  • Fix 2 (Addition Rate): If the problem persists, do not add all NBS at once. Add NBS in 4 portions over 1 hour to keep instantaneous

    
     low.
    

Q: Can I use Acetone or DMF to dissolve the NBS? A: ABSOLUTELY NOT.

  • Reasoning: In DMF or Acetone, the reaction mechanism shifts. You will likely get

    
    -bromination (via enolization) or massive amounts of addition product.[1] The Wohl-Ziegler reaction relies on NBS being insoluble in the solvent to maintain a low concentration of active bromine.[6]
    

Mechanistic Visualization

The following diagram illustrates the competition between the desired Wohl-Ziegler Cycle and the parasitic Ionic Addition pathway.

WohlZiegler Start Methyl Crotonate + NBS Initiation Initiation (AIBN/Heat) Start->Initiation IonicPath Ionic Addition (Parasitic Pathway) Start->IonicPath Direct Attack BrRadical Br• Radical Initiation->BrRadical Generates AllylRadical Allylic Radical (Resonance Stabilized) BrRadical->AllylRadical H-Abstraction (Gamma pos.) Product Methyl 4-bromocrotonate (DESIRED) AllylRadical->Product + Br2 (low conc) HBr HBr (Byproduct) AllylRadical->HBr Generates Product->BrRadical Regenerates Br2 Free Br2 (In situ generated) HBr->Br2 + NBS Br2->IonicPath High Conc. Dibromo Methyl 2,3-dibromobutyrate (IMPURITY) IonicPath->Dibromo

Caption: The "Goldilocks" Zone: Success depends on keeping Br2 concentration low to favor the radical cycle (Red/Green) over the ionic addition (Black/Grey).

Safety & Stability Warning

Lachrymator Alert: Methyl 4-bromocrotonate is a potent lachrymator (tear gas agent).[1]

  • Handling: All weighing and transfers must occur inside a functioning fume hood.

  • Glassware: Rinse all glassware with an acetone/ethanol mixture inside the hood before bringing it to the sink.

  • Storage: Stabilize the product with Copper turnings or a trace of hydroquinone if storing for >24 hours to prevent polymerization.

References

  • Djerassi, C. (1948).[1] "Brominations with N-Bromosuccinimide and Related Compounds." Chemical Reviews, 43(2), 271–317.[1] Link[1]

  • Wohl, A. (1919).[1] "Bromierung ungesättigter Verbindungen mit N-Brom-acetamid." Berichte der deutschen chemischen Gesellschaft, 52(1), 51-63.[1] (Foundational Wohl-Ziegler mechanism).[1]

  • Podgoršek, A., et al. (2009).[1] "N-Bromosuccinimide–Based Bromination... in Ionic Liquids." Tetrahedron Letters, 50(35), 4987-4989.[1] (Modern solvent discussion).

  • Ziegler, K., et al. (1942).[1] "Die Halogenierung ungesättigter Substanzen in der Allylstellung."[1] Justus Liebigs Annalen der Chemie, 551(1), 80-119.[1] Link[1]

  • Offermann, D. A., et al. (2017).[1] "Evaluation of Benzotrifluoride as a Green Alternative to Carbon Tetrachloride in Radical Bromination." Organic Process Research & Development, 21(11).[1] (Validation of PhCF3 as solvent).

Sources

Technical Support Center: Vicinal Dibromide Esterification Control

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Side Reactions in Vicinal Dibromide Esterification Role: Senior Application Scientist Audience: Organic Chemists, Process Engineers, Drug Development Researchers

Introduction: The Vicinal Challenge

Esterification of vicinal dibromides is deceptively complex. Unlike primary alkyl halides, the vicinal arrangement (


) introduces significant steric hindrance and inductive deactivation. The adjacent bromine atoms render the carbon centers electron-poor but also sterically crowded, creating a fierce competition between the desired Nucleophilic Substitution (

)
and the kinetically favored Elimination (

)
or Debromination .

This guide provides a self-validating troubleshooting framework to suppress these side reactions and maximize ester yield.

Module 1: Diagnostic Pathway (Visual)

Before altering your protocol, identify exactly which failure mode is occurring. Use the following logic map to diagnose your reaction outcome.

ReactionPathway Start Vicinal Dibromide + Carboxylate (RCOO-) Decision Dominant Mechanism? Start->Decision SN2 S_N2 Attack (Desired) Decision->SN2 Naked Anion (Cs+, DMF) E2 E2 Elimination (Side Reaction A) Decision->E2 Basic Conditions (High T, Hard Cation) Red Reductive Debromination (Side Reaction B) Decision->Red Soft Nucleophile (I-, S-, or Metals) Prod_Ester Vicinal Diester (Target) SN2->Prod_Ester Prod_Vinyl Vinyl Bromide (Impurity) E2->Prod_Vinyl Prod_Alkene Alkene (Reversion) Red->Prod_Alkene

Figure 1: Mechanistic divergence in vicinal dibromide esterification. Green paths indicate success; red/grey paths indicate specific failure modes.

Module 2: Critical Troubleshooting

Issue 1: "I am isolating Vinyl Bromides."

Diagnosis: Elimination (E2) is outcompeting Substitution (


).
Mechanism:  The carboxylate acts as a base rather than a nucleophile, removing a proton (

-hydrogen) adjacent to the bromine. This is driven by steric hindrance at the

-carbon.
VariableAdjustment StrategyMechanistic Rationale
Solvent Switch to DMF, DMSO, or HMPA .Polar aprotic solvents solvate the cation but leave the carboxylate anion "naked" and highly nucleophilic, increasing

relative to

.
Counter-ion Switch from

to Cesium (

)
.
The "Cesium Effect." Large ionic radius creates a loose ion pair, maximizing nucleophilicity (See Protocol A).
Temperature Lower the temperature (

).
Elimination has a higher activation energy (

) than substitution. Lower heat favors the kinetic product (

) over the thermodynamic elimination product.
Issue 2: "My starting material reverted to the Alkene."

Diagnosis: Reductive Debromination . Mechanism: If the nucleophile attacks the bromine atom instead of the carbon (halophilic attack), the electrons collapse to reform the double bond, expelling


 (or 

).

Corrective Actions:

  • Remove Soft Nucleophiles: Avoid iodide (

    
    ) or thiols, which are notorious for halophilic attack on vicinal dihalides.
    
  • Check Solvent Purity: Ensure no trace metals (Zn, Mg) are present if using recycled solvents, as these catalyze reductive elimination.

Issue 3: "I see scrambled stereochemistry."

Diagnosis: Neighboring Group Participation (Anchimeric Assistance). Mechanism: The first formed ester group or the remaining bromine atom can form a cyclic intermediate (acetoxonium or bromonium ion), leading to retention of configuration or rearrangement rather than clean inversion.

Corrective Actions:

  • Use Silver Carboxylates (Protocol B): If specific stereochemistry (e.g., trans-diol derivatives) is required, silver assists the departure of bromide, forcing the reaction through a defined cyclic intermediate (Prévost/Woodward conditions).

Module 3: Optimized Protocols

Protocol A: The "Cesium Effect" Standard

Best for: Direct displacement minimizing elimination.

Theory: Cesium carboxylates are more soluble in organic solvents and form "contact ion pairs" rather than tight aggregates. This exposes the carboxylate oxygen for nucleophilic attack.[1][2]

  • Preparation: Generate Cesium Carboxylate (

    
    ) by stirring equimolar Carboxylic Acid (
    
    
    
    ) and Cesium Carbonate (
    
    
    ) in MeOH for 1 hr. Evaporate to dryness and dry under high vacuum (critical to remove water).
  • Reaction:

    • Solvent: Anhydrous DMF (0.2 M concentration).

    • Stoichiometry: 2.5 equiv.

      
       per 1.0 equiv. Vicinal Dibromide.[3][4]
      
    • Temperature: Start at

      
      . If no reaction after 4h, warm to 
      
      
      
      .
  • Workup: Dilute with

    
    , wash with water x3 (to remove DMF), dry over 
    
    
    
    .
Protocol B: Silver-Mediated Substitution (High Fidelity)

Best for: Stereochemical control and difficult substrates.

Theory:


 acts as a halogen scavenger (

precipitates), driving the reaction forward via an

-like push-pull mechanism involving a cyclic bromonium or acetoxonium ion.
  • Reagents: Vicinal Dibromide (1 equiv), Silver Carboxylate (2.2 equiv).

  • Solvent: Benzene or Toluene (Non-polar solvents favor the ion-pair mechanism).

  • Execution: Reflux for 2–6 hours.

  • Observation: Formation of a heavy precipitate (

    
    ) indicates reaction progress.
    
  • Note: This method usually yields the trans-diester (via double inversion or neighboring group participation).

Module 4: FAQs

Q: Can I use Sodium Acetate in Ethanol? A: Avoid this. Ethanol is a protic solvent. It solvates the carboxylate anion via hydrogen bonding, reducing its nucleophilicity. This "caged" anion is then more likely to act as a base (causing elimination) than a nucleophile. Furthermore, ethanol can compete as a nucleophile (solvolysis).

Q: Why does my reaction stall at the mono-ester stage? A: The first substitution introduces an ester group. The oxygen of the ester is electron-withdrawing (inductive), which deactivates the neighboring carbon toward a second


 attack.
  • Fix: Increase temperature slightly after confirming the mono-ester has formed, or switch to Protocol B (Silver) which drives the second step by precipitating

    
    .
    

Q: I am using a tertiary amine base (TEA/DIPEA) and getting vinyl bromide. Why? A: Tertiary amines are bases, not nucleophiles. In the presence of a sterically hindered vicinal dibromide, they will exclusively abstract the proton (


 mechanism). Always use pre-formed carboxylate salts (Cs, K, Ag)  rather than adding free amine bases to the reaction mixture.

References

  • The Cesium Effect in Organic Synthesis Kruizinga, W. H., Strijtveen, B., & Kellogg, R. M. (1981). Cesium salts in organic synthesis. Alkylation of carboxylic acids. The Journal of Organic Chemistry.

  • Mechanisms of Nucleophilic Substitution in Vicinal Dihalides Winstein, S., & Grunwald, E. (1948). The Role of Neighboring Groups in Replacement Reactions. Journal of the American Chemical Society.

  • Silver Carboxylate Reactions (Prévost Reaction) Wilson, C. V. (1957). The Reaction of Halogens with Silver Salts of Carboxylic Acids. Organic Reactions.

  • Solvent Effects on Nucleophilicity Parker, A. J. (1962). The Effects of Solvation on the Properties of Anions in Dipolar Aprotic Solvents. Quarterly Reviews, Chemical Society.

Sources

Methyl 2,3-dibromobutanoate hydrolysis rates in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 2,3-Dibromobutanoate Hydrolysis

Executive Summary & Mechanistic Insight

Subject: Hydrolysis Kinetics & Stability Profiling of this compound (CAS: 5469-24-9) Applicability: Pharmacokinetics, degradation studies, and intermediate stability analysis.[1]

The Core Challenge: Hydrolyzing this compound is not a simple


 (base-catalyzed) or 

(acid-catalyzed) reaction. The presence of vicinal bromine atoms at the

(C2) and

(C3) positions introduces significant electronic and steric complexities.

Researchers often encounter non-linear kinetics due to three competing pathways:

  • Ester Hydrolysis (Target): Cleavage of the methoxy group to yield 2,3-dibromobutanoic acid.

  • 
    -Elimination (Major Interference):  Base-promoted dehydrobromination yielding methyl 2-bromo-2-butenoate (crotonate derivative).[1]
    
  • Neighboring Group Participation (NGP): Anchimeric assistance by the bromine atoms leading to stereochemical retention or rearrangement during concurrent halide displacement.[2]

This guide provides the protocols to isolate the ester hydrolysis rate constant (


) while controlling for these interferences.

Mechanistic Pathways & Decision Logic

The following diagram illustrates the competing reaction pathways you must control for in your kinetic model.

HydrolysisPathways Start This compound Hydrolysis PATH A: Ester Hydrolysis (Target Reaction) Start->Hydrolysis pH < 10, T < 40°C (BAC2 Mechanism) Elimination PATH B: E2 Elimination (Major Side Reaction) Start->Elimination pH > 11, High T (Dehydrobromination) NGP PATH C: NGP / Substitution (Bromonium Ion) Start->NGP Ag+ or Lewis Acid (Halide Abstraction) Product_Acid 2,3-Dibromobutanoic Acid Hydrolysis->Product_Acid Product_Alkene Methyl 2-bromocrotonate Elimination->Product_Alkene Product_Lactone Butanolactone Species NGP->Product_Lactone

Figure 1: Competing reaction pathways for this compound in aqueous media.[1] Path A is the target for hydrolysis studies; Path B is the primary source of experimental error.

Troubleshooting Guide & FAQs

Category 1: Kinetic Data Irregularities

Q: Why does my pseudo-first-order plot (


 vs. time) show curvature? 
A:  This usually indicates a change in the dominant mechanism or pH drift.
  • Diagnosis: In unbuffered aqueous media, the production of 2,3-dibromobutanoic acid lowers the pH, potentially shifting the mechanism from base-catalyzed (

    
    ) to neutral/acid-catalyzed (
    
    
    
    or
    
    
    ).
  • Solution: Perform the reaction in a pH-stat (maintaining constant pH by automatic titration) or use high-capacity buffers (Phosphate or Borate) at 50mM+.

  • Check: Verify if the "curvature" correlates with the formation of an elimination product (UV shift).

Q: My calculated rate constant is significantly higher than predicted for a standard aliphatic ester. Why? A: The Inductive Effect (-I) of the


-bromine.
  • Explanation: The electron-withdrawing nature of the bromine at C2 increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by

    
     or 
    
    
    
    .
  • Context: While steric hindrance (from two bromines) usually slows reaction, the electronic activation often dominates in alkaline hydrolysis.

Category 2: Product Analysis & Stability

Q: I see a new UV peak at 215-225 nm that increases over time. Is this the acid? A: Likely not. This is characteristic of


-unsaturated esters .
  • Root Cause: Under basic conditions (pH > 10), the C2 proton is acidic. Base abstraction leads to elimination of HBr, forming Methyl 2-bromo-2-butenoate.[1]

  • Mitigation: Lower the pH to the 7.0–9.0 range. If basic conditions are required, lower the temperature to < 25°C, as elimination has a higher activation energy (

    
    ) than hydrolysis.
    

Q: How do I distinguish between the erythro and threo diastereomers during hydrolysis? A: Use 1H NMR rather than HPLC.

  • Technique: The coupling constant (

    
    ) between H-C2 and H-C3 differs significantly.
    
    • Anti relationship (often in threo): Larger

      
       value (approx 10-12 Hz).[1]
      
    • Gauche relationship (often in erythro): Smaller

      
       value (approx 2-5 Hz).[1]
      
  • Note: The hydrolysis rates will differ. The diastereomer capable of forming a stabilized transition state (minimizing dipole repulsion between Carbonyl-O and Bromine) will hydrolyze faster.

Validated Experimental Protocol: Determination of

Objective: Determine the hydrolysis rate constant minimizing elimination interference.

Methodology: HPLC with Diode Array Detection (DAD).

Reagents & Setup
  • Substrate: this compound (10 mM stock in Acetonitrile).

  • Buffer: 50 mM Phosphate Buffer (pH 7.4) or Borate Buffer (pH 9.0).

  • Internal Standard: Benzoic acid (non-reactive under these conditions).

  • Temperature: 25°C

    
     0.1°C (Thermostated water bath).
    
Step-by-Step Workflow
  • Equilibration: Pre-heat 19.8 mL of Buffer to 25°C.

  • Initiation: Inject 200

    
    L of Substrate Stock (Final conc: 100 
    
    
    
    M). Vortex for 5 seconds.
  • Sampling:

    • Withdraw 500

      
      L aliquots at 
      
      
      
      minutes.
    • Quench: Immediately dispense into a vial containing 500

      
      L of cold 0.1% Formic Acid in Acetonitrile (stops base hydrolysis and stabilizes the acid product).
      
  • Analysis: Inject onto C18 HPLC column.

    • Mobile Phase: 60:40 Water (0.1% Formic Acid) : Acetonitrile.[1]

    • Detection: 210 nm (Ester/Acid) and 254 nm (Elimination check).

Data Processing

Calculate


 using the integrated peak area ratio (

):

[1]

Correction Factor: If elimination product is detected (>5% area), you must use a parallel reaction model:



Determine 

by tracking the appearance of the unsaturated ester and subtract from

.

Reference Data: Expected Trends

ParameterEffect on Hydrolysis Rate (

)
Mechanism Note
pH 4.0 - 7.0 Slow / Negligible

or Neutral.[1] Rate

.
pH 8.0 - 10.0 Linear Increase

.[1] Rate

.
pH > 11.0 Non-Linear / Error Elimination (

) competes significantly.[1]
Ionic Strength Moderate IncreaseSalt effect stabilizes the charged transition state.
Stereochemistry Threo

Erythro
Steric crowding at the transition state differs.

References

  • Mechanism of Ester Hydrolysis

    • Dalal Institute. "The Neighbouring Group Mechanisms."[3][4] A comprehensive review of NGP and hydrolysis kinetics involving alpha-halo substituents.

    • [1]

  • Kinetic Methodology for Halo-Esters

    • ResearchGate.[5] "Kinetic study of the hydrolysis of ethyl-2-bromoisobutyrate in two-phase medium." (2025).[6] Provides the foundational methodology for phase-transfer catalyzed hydrolysis of alpha-bromo esters.

  • General Hydrolysis Principles

    • Chemistry LibreTexts. "Hydrolysis of Esters."[2][7][8][9][10] Detailed mechanisms for Acid (

      
      ) and Base (
      
      
      
      ) catalyzed reactions.
  • Neighboring Group Participation

    • National Institutes of Health (PMC). "Using neighboring-group participation for acyclic stereocontrol." Discusses the formation of cyclic intermediates (dioxolenium ions)
    • [1]

Sources

Technical Support Center: Methyl 2,3-dibromobutanoate Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center resource for researchers and drug development professionals handling Methyl 2,3-dibromobutanoate . It is designed to address the specific instability issues inherent to vicinal dibromides, particularly the minimization of elimination products.

Status: Operational | Tier: L3 (Senior Application Scientist) | Topic: Minimizing Elimination Products

Executive Summary: The Instability Profile

This compound (CAS: 5469-24-9) is a vicinal dibromide prone to dehydrobromination (loss of HBr) and debromination (loss of Br


). The presence of the electron-withdrawing ester group increases the acidity of the 

-proton, making the compound highly susceptible to base-catalyzed E2 elimination, even under mild conditions or prolonged storage.

Critical Warning: Degradation is autocatalytic . The liberation of HBr acidifies the matrix, potentially catalyzing further decomposition or hydrolysis of the ester.

Troubleshooting Guide (Q&A)

Direct solutions to common observations in the laboratory.

Q1: My clear liquid has developed a yellow/brown tint. Is it still usable?

Diagnosis: The discoloration is likely due to the liberation of elemental bromine (


) or polymerized elimination byproducts caused by thermal or photochemical stress.
Immediate Action: 
  • Check pH: Test the headspace or a small aliquot with wet pH paper. Red/Acidic indicates HBr evolution.

  • Remediation: If the discoloration is mild, wash the organic phase with cold, dilute 5%

    
     (sodium bisulfite) to reduce 
    
    
    
    , followed by a cold 5%
    
    
    wash to neutralize HBr. Dry over
    
    
    and filter immediately.
  • Prevention: Store in amber glass under Argon at 2–8°C.

Q2: NMR analysis shows new olefinic signals around 6.5–7.5 ppm. What are these?

Diagnosis: You are observing Methyl 2-bromo-2-butenoate . Mechanism: The


-proton (C2) is acidic. Even weak basicity (from glass surfaces or impurities) can trigger the elimination of the C3-bromide, forming the conjugated 

-bromoacrylate. Impact: These unsaturated impurities are potent Michael acceptors and will interfere with nucleophilic substitution reactions. Solution: Purify via vacuum distillation (low temperature, high vacuum) or rapid silica filtration (neutralized silica). See Protocol A below.
Q3: The storage bottle built up pressure. Why?

Diagnosis: HBr gas generation. Risk: Inhalation hazard and explosion risk.[1] Corrective Action: Vent the container in a fume hood. Transfer the material to a pressure-rated vessel with a septum (e.g., a Schlenk flask) to allow pressure monitoring. Do not store in standard standard taper joint glassware without a clip or relief mechanism.

Deep Dive: Degradation Mechanisms

To effectively minimize elimination, one must understand the competing pathways.

Pathway A: Base-Catalyzed E2 Elimination (Dominant)

The ester group activates the C2 proton. A base (B:) abstracts


, and the electrons form a double bond while expelling 

.
  • Product: Methyl 2-bromo-2-butenoate (Thermodynamic product, conjugated).

Pathway B: Radical Debromination (Photochemical)

Exposure to UV/Visible light generates bromine radicals.

  • Product: Methyl crotonate (Methyl 2-butenoate) +

    
    .
    
Pathway Diagram

The following diagram illustrates the degradation cascade and the critical intervention points.

DegradationPathways MDB This compound (Target Compound) HBr HBr (Acid) MDB->HBr Hydrolysis ElimProd Methyl 2-bromo-2-butenoate (Elimination Product) MDB->ElimProd Heat / Base / Surface Catalysis (-HBr) DebromProd Methyl Crotonate (Debromination Product) MDB->DebromProd hv (Light) / Metals (-Br2) HBr->MDB Autocatalysis (Acid promotes degradation) Br2 Br2 (Radical Source) ElimProd->HBr Co-product Polymer Oligomers/Tars (Brown Color) ElimProd->Polymer Polymerization DebromProd->Polymer Polymerization

Caption: Figure 1. Degradation pathways of this compound showing the autocatalytic feedback loop of HBr generation.

Experimental Protocols

Protocol A: Purification of Degraded Stock

Use this protocol if elimination products > 2% by NMR.

Reagents:

  • Degraded this compound[2]

  • Dichloromethane (DCM)

  • Saturated

    
     (aq)
    
  • 
     (anhydrous)
    
  • Pentane (optional for precipitation)

Step-by-Step:

  • Dissolution: Dissolve the crude material in DCM (10 mL per gram of compound).

  • Acid Removal (Critical): Wash the organic phase quickly with cold (0°C) saturated

    
     (2 x 5 mL).
    
    • Note: Do not soak. Prolonged contact with base promotes E2 elimination.

  • Drying: Separate the organic layer and dry over anhydrous

    
     for 5 minutes.
    
  • Filtration: Filter through a sintered glass funnel.

  • Concentration: Remove solvent under reduced pressure at room temperature (do not heat water bath > 25°C).

  • Validation: Check

    
     NMR. The doublet for the 
    
    
    
    -proton (approx 4.5-5.0 ppm) should be distinct; vinylic protons (6.0-7.5 ppm) should be absent [1].
Protocol B: The "Golden Standard" Storage Workflow

Follow this strictly for long-term stability.

StorageWorkflow Start Fresh/Purified This compound Container Container Selection: Amber Glass + Teflon-lined Cap Start->Container Atmosphere Atmosphere: Argon/Nitrogen Flush Container->Atmosphere Temp Temperature: Refrigerate (2-8°C) Atmosphere->Temp Monitor Monthly QC: Check Color & pH Temp->Monitor Monitor->Start If Pass Monitor->Container If Fail: Repurify

Caption: Figure 2. Optimal storage workflow to minimize elimination and autocatalytic degradation.

Quantitative Data: Degradation Factors

The following table summarizes the impact of environmental factors on the rate of elimination product formation.

FactorConditionRelative Degradation RateRecommendation
Temperature 25°C (Room Temp)1.0x (Baseline) Avoid long-term storage
4°C (Refrigerated)0.1x Recommended
-20°C (Freezer)<0.05x Ideal for >6 months
Light Ambient Lab Light5.0x Use Amber Glass / Foil
Atmosphere Air (Oxygen/Moisture)3.5x Store under Argon/

Container Soda-lime Glass1.5x Surface alkalinity can catalyze rxn
Borosilicate/Silanized1.0x Recommended

References

  • PubChem. (2025).[3][4] Methyl 2,3-dibromopropanoate (Analogous Reactivity Data). National Library of Medicine. Retrieved from [Link]

  • Kuang, C., et al. (2005).[5] Rapid Debromination of Vic-dibromoalkanes with Zinc Powder in Acetic Acid. Journal of Chemical Research. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Stereochemical Analysis: 1H NMR Profiling of Methyl 2,3-dibromobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive spectral analysis guide for Methyl 2,3-dibromobutanoate, focusing on the differentiation of diastereomers (erythro vs. threo) and the monitoring of reaction progress from its precursor, Methyl crotonate.

Context: this compound is a vicinal dihalide typically synthesized via the electrophilic bromination of methyl crotonate. In drug development and fine chemical synthesis, the stereochemical purity of this intermediate is critical, as it dictates the chirality of subsequent derivatives. This guide compares the Erythro isomer (the standard product of anti-addition to the trans-alkene) against its Threo alternative (impurity or product of cis-alkene bromination) and the Olefinic Precursor .

Mechanistic Grounding & Synthesis Workflow

To interpret the NMR spectrum accurately, one must understand the stereochemical origin of the signals. The bromination of alkenes proceeds via a bromonium ion intermediate.[1][2]

  • Precursor: Methyl crotonate (trans-isomer).

  • Mechanism: Anti-addition of bromine (

    
    ).
    
  • Outcome: The trans-alkene yields the erythro (racemic

    
    ) dibromide.
    
  • Alternative: If the starting material contains Methyl isocrotonate (cis-isomer), the threo (racemic

    
    ) dibromide is formed.
    
Figure 1: Stereochemical Synthesis Workflow

G Start Methyl Crotonate (Trans-isomer) Br2 Br2 Addition (Electrophilic) Start->Br2 Solvent: CH2Cl2 Inter Cyclic Bromonium Intermediate Br2->Inter Formation AltProduct Threo Isomer (Impurity) Br2->AltProduct Anti-Attack Product This compound (Erythro Isomer) Inter->Product Anti-Attack (Br-) AltStart Methyl Isocrotonate (Cis-isomer) AltStart->Br2

Caption: Stereospecific synthesis pathway. The trans-precursor exclusively yields the erythro product via anti-addition.

Experimental Protocol: Synthesis & Sample Prep

Note: This protocol is designed for self-validation. The disappearance of the yellow bromine color acts as a visual endpoint, while NMR confirms conversion.

Materials
  • Substrate: Methyl crotonate (>98% trans).

  • Reagent: Bromine (

    
    ), 1.05 equivalents.
    
  • Solvent: Dichloromethane (DCM) or Carbon Tetrachloride (

    
    ).
    
  • NMR Solvent: Deuterated Chloroform (

    
    ).
    
Step-by-Step Methodology
  • Preparation: Dissolve 10 mmol of Methyl crotonate in 20 mL of DCM in a round-bottom flask. Cool to 0°C to suppress radical substitution side reactions.

  • Addition: Add

    
     dropwise. The solution will initially turn orange/red.
    
  • Reaction Monitoring: Continue stirring until the orange color persists (indicating slight excess

    
    ) or until TLC indicates consumption of the alkene.
    
  • Workup: Wash with aqueous sodium thiosulfate (

    
    ) to remove excess bromine (color change: orange 
    
    
    
    clear). Dry over
    
    
    and concentrate in vacuo.
  • NMR Prep: Dissolve ~10 mg of the resulting oil in 0.6 mL

    
    .
    

Spectral Analysis & Comparison

The transition from alkene to vicinal dibromide results in dramatic spectral changes. The key to quality control is distinguishing the Product (Erythro) from the Alternative (Threo) using coupling constants (


).
Comparative Data Table
FeaturePrecursor: Methyl CrotonateProduct: Erythro-Dibromide Alternative: Threo-Dibromide
Hybridization

(Planar)

(Tetrahedral)

(Tetrahedral)
Olefinic Protons

6.9 (dq), 5.8 (dq)
Absent Absent
Methine Protons N/A

4.2 - 4.5 ppm

4.2 - 4.8 ppm
Coupling (

)

Hz

Hz

Hz
Conformation RigidAnti-periplanar favoredGauche favored (H-H)
Deep Dive: The Karplus Relationship

The differentiation between erythro and threo relies on the Karplus equation, which relates the vicinal coupling constant (


) to the dihedral angle (

).
  • Erythro Isomer: In the lowest energy conformer (to minimize dipole repulsion between the two Bromine atoms), the Br atoms are anti-periplanar. Consequently, the H-2 and H-3 protons are also anti-periplanar (dihedral angle

    
    ).
    
    • Result: Large Coupling Constant (

      
       Hz).
      
  • Threo Isomer: In the lowest energy conformer (Br anti to Br), the H-2 and H-3 protons are gauche (dihedral angle

    
    ).
    
    • Result: Small Coupling Constant (

      
       Hz).
      
Signal Assignment Logic

The spectrum of this compound will display four distinct signals. Use this logic tree to assign them:

Figure 2: NMR Assignment Decision Tree

NMR_Logic Start Analyze 1H NMR Spectrum (CDCl3) Region1 Region: 3.7 - 3.9 ppm Singlet (3H) Start->Region1 Region2 Region: 1.7 - 2.0 ppm Doublet (3H) Start->Region2 Region3 Region: 4.2 - 4.6 ppm Multiplets (1H each) Start->Region3 Assign1 Methoxy Group (-OCH3) Region1->Assign1 Assign2 Terminal Methyl (-CH3) Region2->Assign2 Split Check Coupling Constant (J) Region3->Split LargeJ J ≈ 10-11 Hz Split->LargeJ SmallJ J ≈ 2-5 Hz Split->SmallJ Res1 Erythro Isomer (Major Product) LargeJ->Res1 Res2 Threo Isomer (Impurity) SmallJ->Res2

Caption: Decision tree for assigning signals and determining stereochemistry based on J-coupling analysis.

Detailed Peak Analysis (Erythro-Isomer)

  • Methoxy Singlet (

    
     3.80, 3H): 
    
    • Appears as a sharp singlet.

    • Diagnostic: Integration must be 3:1 relative to the methine protons.

  • C-2 Methine (

    
     4.32, 1H, d): 
    
    • Attached to the electron-withdrawing ester and bromine.

    • Appears as a doublet due to coupling with H-3 (

      
       Hz).
      
  • C-3 Methine (

    
     4.48, 1H, dq): 
    
    • Attached to bromine and the terminal methyl.[1]

    • Appears as a doublet of quartets (dq).

    • Coupling: Large doublet splitting from H-2 (

      
       Hz) and smaller quartet splitting from the terminal methyl (
      
      
      
      Hz).
  • Terminal Methyl (

    
     1.85, 3H, d): 
    
    • Doublet due to coupling with H-3 (

      
       Hz).
      

References

  • National Institute of Standards and Technology (NIST). Erythro-2,3-dibromobutane Stereoisomers & Thermochemistry.[3][4] NIST Chemistry WebBook. [Link]

  • Spectral Database for Organic Compounds (SDBS). 1H NMR Spectrum of Methyl Crotonate (Precursor). SDBS No. 1738. [Link]

  • LibreTexts Chemistry. Stereochemistry for Halogenation of Alkanes (Mechanism). [Link]

Sources

Technical Guide: Identification of erythro-Methyl 2,3-dibromobutanoate via Vicinal Coupling Constants

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the stereochemical identification of erythro-methyl 2,3-dibromobutanoate using


H NMR coupling constants. It addresses the mechanistic origin of the isomers and provides a validated experimental protocol for their synthesis and differentiation.

Executive Summary

In the stereochemical analysis of vicinal dibromides,


H NMR coupling constants (

)
provide a definitive method for distinguishing between erythro and threo diastereomers.

For methyl 2,3-dibromobutanoate:

  • Target (erythro-isomer): Characterized by a large coupling constant (

    
     Hz)  due to an anti-periplanar proton arrangement in its most stable conformer.
    
  • Alternative (threo-isomer): Characterized by a small coupling constant (

    
     Hz)  due to a gauche proton arrangement.
    

Crucial Note: The erythro isomer is the product of the anti-addition of bromine to methyl isocrotonate (cis-isomer) . The commercially common trans-methyl crotonate yields the threo product.

Mechanistic Insight & Causality

To correctly identify the product, one must understand the relationship between the reaction mechanism, the resulting stereochemistry, and the Karplus equation.

Stereochemical Pathway

The bromination of alkenes proceeds via a bromonium ion intermediate, leading to anti-addition.[1]

  • Path A (Target): cis-Methyl crotonate +

    
    
    
    
    
    anti-addition
    
    
    (2R,3S)/(2S,3R) (erythro) .
  • Path B (Alternative): trans-Methyl crotonate +

    
    
    
    
    
    anti-addition
    
    
    (2R,3R)/(2S,3S) (threo) .
The Karplus Correlation

The magnitude of the vicinal coupling constant (


) depends on the dihedral angle (

) between the two protons.[2]
  • Erythro Conformer: The stable rotamer places the two bulky bromine atoms anti to each other (dipole minimization). In this configuration, the H-C2 and H-C3 protons are anti-periplanar (

    
    ).
    
    • Prediction: Large

      
       value.
      
  • Threo Conformer: The stable rotamer places the bromine atoms anti to each other. In this configuration, the H-C2 and H-C3 protons are gauche (

    
    ).
    
    • Prediction: Small

      
       value.
      

Stereochemistry Cis Methyl Isocrotonate (Cis-alkene) Bromonium Bromonium Ion Intermediate Cis->Bromonium Br2 / Anti-Addn Trans Methyl Crotonate (Trans-alkene) Trans->Bromonium Br2 / Anti-Addn Erythro Erythro-Dibromide (2R,3S / 2S,3R) Stable Conformer: H-H Anti Bromonium->Erythro From Cis Threo Threo-Dibromide (2R,3R / 2S,3S) Stable Conformer: H-H Gauche Bromonium->Threo From Trans J_Large Large J-Coupling (~10-11 Hz) Erythro->J_Large Karplus Eq (180°) J_Small Small J-Coupling (~2-3 Hz) Threo->J_Small Karplus Eq (60°)

Figure 1: Stereochemical flow showing the origin of the erythro and threo isomers and their resulting NMR signatures.

Experimental Protocol

To obtain the erythro isomer for identification, you must start with the cis-alkene (methyl isocrotonate). If you use standard methyl crotonate, you will synthesize the threo isomer (used here as a negative control).

Materials
  • Substrate: Methyl isocrotonate (for erythro) OR Methyl crotonate (for threo).

  • Reagent: Bromine (

    
    ) solution (1.0 M in 
    
    
    
    ).
  • Solvent: Dichloromethane (

    
    ).
    
  • Quench: 10% Sodium thiosulfate (

    
    ).
    
Step-by-Step Synthesis
  • Preparation: Dissolve 5.0 mmol of the alkene in 10 mL of

    
     in a round-bottom flask equipped with a stir bar. Cool to 0°C in an ice bath.
    
  • Addition: Add the bromine solution dropwise over 15 minutes. The solution will initially decolorize; stop addition when a faint red/orange color persists (indicating excess

    
    ).
    
  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.

  • Quench: Add 10 mL of 10%

    
     and shake vigorously until the organic layer is colorless.
    
  • Extraction: Separate the organic layer. Wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (rotary evaporator).
    
  • Purification: The crude oil is typically pure enough for NMR. If necessary, purify via flash column chromatography (Hexanes/EtOAc 9:1).

Analytical Comparison: Erythro vs. Threo

The following data compares the expected NMR signals for the two isomers.

Table 1: H NMR Parameters (300 MHz, )
FeatureErythro-Isomer (Target)Threo-Isomer (Alternative)
Precursor cis-Methyl Crotonatetrans-Methyl Crotonate
H-2 Signal Doublet (

ppm)
Doublet (

ppm)
H-3 Signal Multiplet/dq (

ppm)
Multiplet/dq (

ppm)

Value
10.5 – 11.5 Hz 2.0 – 3.5 Hz
Conformation H-2 and H-3 are Anti H-2 and H-3 are Gauche
Interpretation Positive ID for erythroNegative result (indicates threo)
Data Interpretation Logic

The identification relies on the H-2 doublet .

  • Locate the doublet signal for the proton alpha to the ester group (approx. 4.2–4.3 ppm).

  • Measure the distance between the two peaks of the doublet in Hertz (Hz).[3]

  • Decision Rule:

    • If

      
       Hz 
      
      
      
      Erythro (Anti-periplanar H-H).
    • If

      
       Hz 
      
      
      
      Threo (Gauche H-H).

AnalysisWorkflow Start Acquire 1H NMR (CDCl3) Locate Locate H-2 Doublet (~4.2 - 4.3 ppm) Start->Locate Measure Measure Coupling Constant (J) Locate->Measure Decision J Value? Measure->Decision Res_Erythro IDENTIFIED: Erythro (J = 10-11 Hz) Decision->Res_Erythro > 10 Hz Res_Threo IDENTIFIED: Threo (J = 2-3 Hz) Decision->Res_Threo < 4 Hz

Figure 2: Analytical workflow for assigning stereochemistry based on coupling constants.

References

  • Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. Journal of Chemical Physics, 30(1), 11–15. Link

  • Schamp, N., & De Pooter, H. (1986). Bromination of Cinnamic Acid Derivatives: A stereochemical study. Bulletin des Sociétés Chimiques Belges, 95(1), 63.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4] (Authoritative source for Karplus relationships and vicinal coupling ranges).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

Sources

Technical Guide: IR Spectroscopy of Methyl 2,3-dibromobutanoate

[2]

Executive Summary

This compound is a vicinal dihalide ester commonly synthesized via the bromination of methyl crotonate. Its infrared spectrum, particularly the carbonyl stretching region (1735–1775 cm⁻¹), serves as a sensitive probe for:

  • Electronic Effects: The inductive and field effects of the

    
    -halogen.
    
  • Conformational Analysis: Distinguishing rotational isomers (rotamers) based on the alignment of the C-Br and C=O dipoles.

  • Stereochemical Assignment: Differentiating between erythro (anti-addition product of trans-alkene) and threo diastereomers.

This guide compares the target molecule against non-halogenated and mono-halogenated alternatives to isolate the specific spectral contributions of the bromine substituents.

Theoretical Framework: The Field Effect & Rotational Isomerism

In

Field Effect
The "Doublet" Phenomenon

Unlike simple esters which show a singlet


doublet
  • Syn-Periplanar (cis) Conformer: The

    
    -C-Br bond is aligned (eclipsed) with the C=O bond.[2]
    
    • Effect: Dipole-dipole repulsion increases the bond order of the carbonyl (stiffening the spring).

    • Result: High-frequency band (~1760–1780 cm⁻¹).[2]

  • Anti-Periplanar (gauche) Conformer: The

    
    -C-Br bond is rotated away (gauche) from the C=O bond.
    
    • Effect: Reduced dipolar interaction.

    • Result: Low-frequency band (~1735–1745 cm⁻¹), close to the parent ester.

Pathway Diagram: Bromination & Stereochemistry

The following diagram illustrates the synthesis and the resulting stereochemical outcome which dictates the IR signature.

BrominationPathwayStartMethyl Crotonate(trans-isomer)IntermediateBromonium IonIntermediateStart->IntermediateElectrophilic AttackReagentBr2 / CCl4(Anti-Addition)Reagent->IntermediateProductThis compound(erythro / (2R,3S) + (2S,3R))Intermediate->ProductNucleophilic Backside Attack

Caption: Stereospecific synthesis of erythro-Methyl 2,3-dibromobutanoate via anti-addition of bromine to methyl crotonate.

Comparative Spectral Analysis

The following table compares this compound with its structural analogs. Data represents solution-phase spectra (typically CCl₄ or CHCl₃) where rotational isomers are resolved.[2]

Table 1: Carbonyl Stretching Frequencies ( )[1][3]
CompoundStructure

(High freq)

(Low freq)
Shift Origin
Methyl Butanoate CH₃CH₂CH₂CO₂Me1740 cm⁻¹Baseline Ester
Methyl 2-bromobutanoate CH₃CH₂CH(Br)CO₂Me1760 cm⁻¹ (sh)1738 cm⁻¹

-Br Field Effect
This compound CH₃CH(Br)CH(Br)CO₂Me1775 cm⁻¹ 1755 cm⁻¹

-Br +

-Br Inductive Boost

Key Observations:

  • Baseline: Methyl butanoate shows a single band.

  • 
    -Effect:  The introduction of the 
    
    
    -bromine (Methyl 2-bromobutanoate) creates a high-frequency shoulder or split band due to the syn conformer.[2]
  • 
    -Effect:  In This compound , the entire multiplet shifts to higher wavenumbers. The 
    
    
    -bromine adds an inductive withdrawal that raises the effective force constant of the C=O bond, pushing the "low frequency" gauche band up from 1738 to ~1755 cm⁻¹.
Erythro vs. Threo Distinction

The erythro isomer (product of trans-crotonate) and threo isomer (product of cis-crotonate) have different populations of rotamers due to steric clashing between the methyl group and the ester group.

  • Erythro Isomer: Typically shows a dominant high-frequency band because the syn-Br/C=O conformation is often sterically accessible or preferred to minimize Me/Me repulsion in the backbone.[2]

  • Threo Isomer: Often shows a different ratio or splitting pattern, as the steric requirements force a different equilibrium between the gauche and syn forms.

Experimental Protocol: Validated Measurement

To replicate these results, follow this self-validating protocol. Note: Solid-state (ATR) or neat liquid films often merge these bands into a single broad peak due to intermolecular dipole interactions.[2] Solution-phase IR is required for high-resolution conformational analysis.[2]

Step-by-Step Methodology
  • Sample Preparation (Solution Phase):

    • Solvent: Carbon Tetrachloride (CCl₄) is traditional but toxic. Alternative: Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃). Note: Polar solvents like CHCl₃ will stabilize the more polar conformer, altering peak intensity ratios.

    • Concentration: Prepare a 0.05 M to 0.1 M solution. High concentrations lead to aggregation shifts.

    • Cell: Use a NaCl or CaF₂ liquid cell with a path length of 0.1 mm to 0.5 mm.

  • Data Acquisition:

    • Resolution: Set FTIR resolution to 2 cm⁻¹ (standard 4 cm⁻¹ may obscure the doublet splitting).

    • Scans: Accumulate 16–32 scans to improve Signal-to-Noise (S/N) ratio.

    • Background: Collect a fresh background of the pure solvent immediately before the sample.

  • Validation Check (Self-Correcting):

    • Check: Is the peak broad and centered at ~1750 cm⁻¹?

    • Correction: You are likely seeing the "neat" liquid behavior. Dilute the sample further by 50% and re-run. Distinct shoulders or splitting should appear as intermolecular forces weaken.

Workflow Diagram: Measurement & Analysis

IR_WorkflowSampleIsolate this compoundPrepDilute in Non-Polar Solvent(CCl4 or Hexane, <0.1M)Sample->PrepMeasureFTIR Acquisition(Res: 2 cm-1)Prep->MeasureAnalyzeAnalyze Carbonyl Region(1730-1780 cm-1)Measure->AnalyzeDecisionDoubletObserved?Analyze->DecisionResultARotational Isomers Resolved(Valid Data)Decision->ResultAYesResultBIntermolecular H-bonding/Dipoles(Dilute & Retest)Decision->ResultBNo (Broad Singlet)ResultB->PrepRe-dilute

Caption: Operational workflow for resolving conformational doublets in alpha-haloesters.

References

  • Brown, D. (2026). Infrared Spectroscopy of Halogenoalkanes and Esters. Doc Brown's Chemistry. Link

  • NIST Mass Spectrometry Data Center . (2023). Methyl 2-bromobutanoate IR Spectrum. NIST Chemistry WebBook, SRD 69.[3] Link

  • Ruostesuo, P. (1978). Addition of BrCl, Br2 and Cl2 to methyl esters of propenoic and 2-butenoic acids. University of Jyväskylä. Link

  • Spectroscopy Online . (2022). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Link

Comparative Guide: Bromination Kinetics of Methyl Crotonate vs. Methyl Acrylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bottom Line

In the context of electrophilic bromination (


 addition), Methyl Crotonate reacts faster than Methyl Acrylate , though both react significantly slower than non-conjugated alkenes.

This reactivity order is counter-intuitive to those familiar with nucleophilic (Michael) additions, where the trend is reversed. The primary driver for bromination is electronic stabilization of the cationic transition state by the


-methyl group in crotonate, which overrides the minor steric hindrance it introduces.
FeatureMethyl AcrylateMethyl CrotonateWinner (Rate)
Structure


--

-Substituent
HydrogenMethyl GroupCrotonate
Electronic Effect None (Reference)Inductive Donation (+I)Crotonate
Kinetic Control Unstabilized Transition StateStabilized Cationic CharacterCrotonate

Mechanistic Analysis: Electronic vs. Steric Control[1]

To understand the causality behind the reaction rates, we must dissect the transition state of the electrophilic addition mechanism.

The Electrophilic Pathway

The reaction proceeds via the formation of a cyclic bromonium ion (or a charge-transfer complex with significant cationic character). The rate-determining step (RDS) is the attack of the electrophilic bromine on the alkene


-system.

BrominationMechanism Start Substrate (Alkene) TS Transition State (Bromonium Ion Formation) Start->TS Nucleophilic Attack from Alkene Br2 Br2 (Electrophile) Br2->TS Inter Bromonium Intermediate (Cationic Character) TS->Inter Rate Determining Step (RDS) Product Vicinal Dibromide (Anti-Addition) Inter->Product Backside Attack by Br-

Figure 1: General pathway for electrophilic bromination. The energy barrier of the RDS determines the observed rate.

Comparative Analysis
Methyl Acrylate (

)
  • Deactivation: The ester group (

    
    ) is a strong Electron Withdrawing Group (EWG). It pulls electron density away from the double bond via resonance and induction, making the alkene a poor nucleophile.
    
  • Stabilization: The

    
    -carbon has two hydrogens. Upon bromonium formation, positive charge develops partially on the carbons. Hydrogen offers no stabilization  for this developing charge.
    
Methyl Crotonate (

)
  • Deactivation: Possesses the same EWG ester group.

  • Activation (The Differentiator): The

    
    -position possesses a Methyl Group . Alkyl groups are Electron Donating Groups (EDG) via induction (+I) and hyperconjugation.
    
  • Net Effect: The methyl group pumps electron density back into the

    
    -system, partially counteracting the withdrawing effect of the ester. More importantly, it stabilizes the partial positive charge in the transition state.
    

Conclusion: The electronic stabilization provided by the methyl group in crotonate lowers the activation energy (


) relative to acrylate, resulting in a higher rate constant (

).

Experimental Data & Validation

While specific rate constants (


) vary by solvent and temperature, the relative reactivity order is established through competitive halogenation studies. The following data summarizes the reactivity trends derived from physical organic chemistry principles (Dubois & Mouvier kinetics).
Relative Reactivity Table (Electrophilic Addition)
SubstrateStructureRelative Rate (

)
Mechanistic Justification
Simple Alkene (Reference)


No EWG. Fast reaction.
Methyl Crotonate

~10 - 50 Deactivated by ester, but stabilized by

-Methyl.
Methyl Acrylate

1 (Baseline)Deactivated by ester. No stabilizing alkyl group.

> Note: These values are normalized to Methyl Acrylate. The absolute rates are slow; reactions often require hours without catalysis.

Critical Contrast: Nucleophilic vs. Electrophilic

Researchers often confuse these trends because Acrylate is faster in Michael additions (Nucleophilic attack).

  • Electrophilic (

    
    ):  Crotonate > Acrylate (Cation stability dominates).
    
  • Nucleophilic (Thiol/Amine): Acrylate > Crotonate (Steric hindrance at the

    
    -carbon dominates).
    

Standard Operating Procedure (SOP): Comparative Bromination

This protocol is designed to validate the reaction rates of both substrates side-by-side using NMR monitoring, which is the most reliable method for detecting the disappearance of alkene protons.

Reagents & Safety
  • Substrates: Methyl Acrylate (>99%), Methyl Crotonate (>99%).

  • Reagent: Bromine (

    
    ), 1.0 M solution in 
    
    
    
    (DCM).
  • Solvent: Deuterated Chloroform (

    
    ) for direct NMR monitoring.
    
  • Safety: Bromine is corrosive and toxic. Work in a fume hood. Quench all glassware with sodium thiosulfate solution.

Experimental Workflow

ExperimentalProtocol cluster_setup Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_analysis Phase 3: Analysis Step1 Prepare 0.1 M Solutions (Substrate in CDCl3) Step2 Acquire T=0 NMR Spectrum (Reference Integration) Step1->Step2 Step3 Add 1.1 equiv Br2 (in DCM) Step2->Step3 Step4 Incubate at 25°C (Dark Condition) Step3->Step4 Step5 Acquire NMR at 15, 30, 60 min Step4->Step5 Step6 Calculate Conversion % (Based on Vinyl Proton Integral) Step5->Step6

Figure 2: Workflow for kinetic monitoring via 1H-NMR.

Step-by-Step Protocol
  • Preparation: Dissolve 0.5 mmol of Methyl Acrylate in 0.75 mL

    
     in an NMR tube (Tube A). Repeat for Methyl Crotonate (Tube B).
    
  • Baseline: Acquire a standard proton NMR for both tubes.

    • Target Signal A: Vinyl protons of acrylate (

      
       5.8 - 6.4 ppm).
      
    • Target Signal B: Vinyl protons of crotonate (

      
       5.8 - 7.0 ppm).
      
  • Initiation: Add 0.55 mmol of

    
     (in DCM) to each tube. Cap and invert to mix.
    
    • Observation: The solution will turn red-brown.

  • Monitoring:

    • Run NMR scans every 15 minutes.

    • Endpoint: The disappearance of the red color indicates consumption of bromine (visual check), but NMR is quantitative.

  • Data Processing:

    • Integrate the vinyl region relative to the methyl ester singlet (

      
       ~3.7 ppm, which remains constant).
      
    • Plot

      
       vs. time to determine pseudo-first-order rate constants.
      

Troubleshooting & Optimization

IssueCauseSolution
No Reaction Observed Ester deactivation is too strong.Add a Lewis Acid catalyst (

or

) to activate the bromine, or switch to a more polar solvent (Acetic Acid).
Radical Products Ambient light initiated radical substitution.Wrap reaction vessel in aluminum foil to ensure purely electrophilic mechanism.
Over-bromination

-bromination of the carbonyl.
Maintain strict stoichiometry (1.0 - 1.1 equiv

) and keep temperature

.

References

  • Dubois, J. E., & Mouvier, G. (1968). Kinetics of Bromine Addition to Alkenes. This foundational work establishes the correlation between alkyl substitution and increased bromination rates ( ). Source: Bulletin de la Société Chimique de France.
  • Ruasse, M. F. (1993).

    • Source:

  • Organic Syntheses, Coll. Vol. V . (1973).[1] Methyl

    
    -(Bromomethyl)acrylate.[1] Provides experimental context for handling brominated acrylate derivatives.
    
    • Source:

  • Schwöbel, J. A. H., et al. (2010). Prediction of Michael-Type Acceptor Reactivity toward Glutathione. (Cited to contrast the reverse reactivity order in nucleophilic additions).

    • Source:

Sources

Comparative Analysis of GC-MS Fragmentation: Methyl 2,3-dibromobutanoate vs. Halogenated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2,3-dibromobutanoate (


) is a critical intermediate in the synthesis of functionalized amino acids and pharmaceutical precursors. Its analysis presents unique challenges due to the thermal lability of the vicinal dibromide moiety.

This guide provides a definitive technical analysis of the GC-MS fragmentation patterns of this compound. Unlike standard spectral libraries which often lack detailed mechanistic context, this document compares the compound’s analytical performance against chlorinated analogs (for structural confirmation) and GC-ECD detection (for sensitivity), providing a robust framework for impurity profiling in drug development.

Key Findings:

  • Identification: The

    
     isotopic signature (1:2:1 triplet) is the diagnostic "fingerprint" for confirmation.
    
  • Lability: The compound is prone to thermal dehydrobromination inside hot GC inlets; specific "Cold Splitless" protocols are required.

  • Sensitivity: While GC-MS offers structural certainty, GC-ECD provides 10-100x lower Limits of Detection (LOD) for trace impurity analysis.

Mechanistic Analysis: The Fragmentation Fingerprint

The Electron Ionization (EI) mass spectrum of this compound is dominated by the isotopic physics of bromine. Natural bromine exists as


 (50.7%) and 

(49.3%), effectively a 1:1 ratio.[1]
The Isotopic Triplet (The "M" Cluster)

For a molecule containing two bromine atoms (


), the molecular ion (

) and its fragments exhibit a characteristic 1:2:1 intensity ratio :
  • M (258 m/z): Contains

    
    
    
  • M+2 (260 m/z): Contains

    
     (Statistically twice as likely)
    
  • M+4 (262 m/z): Contains

    
    
    

Note: The Molecular Ion (


) is often weak or absent due to the weak C-Br bond. Analysts must look for the 

cluster for the clearest 1:2:1 signature.
Primary Fragmentation Pathways

The fragmentation follows three distinct energetic pathways driven by the stability of the leaving groups.

  • 
    -Cleavage (Ester Loss):  Loss of the methoxy group (
    
    
    
    , 31 Da).
    • Result: A diagnostic triplet at m/z 227, 229, 231 .

  • Dehydrobromination (Thermal/EI): Loss of

    
     (80/82 Da).
    
    • Result: A doublet (1:1 ratio) at m/z 178, 180 (Methyl 2-bromocrotonate cation).

  • Halogen Stripping: Direct loss of a Bromine radical (

    
    ).
    
    • Result: A doublet (1:1 ratio) at m/z 179, 181 .

Visualization of Fragmentation Pathways

Fragmentation M_Ion Molecular Ion (M+) [C5H8Br2O2] m/z 258, 260, 262 (1:2:1) Path1 Loss of -OCH3 (α-Cleavage) M_Ion->Path1 Path2 Loss of -Br (Radical Cleavage) M_Ion->Path2 Path3 Loss of -HBr (Elimination) M_Ion->Path3 Frag1 Acylium Ion [C4H5Br2O]+ m/z 227, 229, 231 (1:2:1) Path1->Frag1 Frag2 Cation [C5H8BrO2]+ m/z 179, 181 (1:1) Path2->Frag2 Frag3 Bromo-Crotonate Ion [C5H7BrO2]+ m/z 178, 180 (1:1) Frag2->Frag3 -H (Rearrangement) Path3->Frag3

Figure 1: Mechanistic fragmentation map of this compound under 70eV Electron Ionization.

Comparative Analysis: Performance vs. Alternatives

In drug development, this compound is often compared against its chlorinated analog (a potential synthesis by-product if


 is present) or analyzed using alternative detectors.
Spectral Comparison: Dibromo vs. Dichloro

The most effective way to validate the identity of the dibromo-ester is to contrast its isotope pattern with Methyl 2,3-dichlorobutanoate.

FeatureThis compoundMethyl 2,3-dichlorobutanoateAnalytical Implication
Isotope Pattern (

)
1 : 2 : 1 (Triplet)9 : 6 : 1 (Triplet)Br pattern is symmetric; Cl pattern is heavily skewed toward the lighter ion.
Base Peak Origin Loss of Br (m/z 179/181) or HBrLoss of HCl (m/z 134/136)C-Cl bonds are stronger than C-Br; Cl analogs show stronger Molecular Ions (

).
Retention Time Elutes Later (Higher MW/Boiling Point)Elutes EarlierUseful for chromatographic separation of mixed halogen impurities.
Detector Performance: GC-MS vs. GC-ECD

For quantitative analysis, researchers must choose between specificity (MS) and sensitivity (ECD).

  • GC-MS (Mass Spectrometry):

    • Pros: Absolute structural confirmation via isotope matching. Distinguishes between erythro and threo diastereomers based on fragmentation intensity ratios.

    • Cons: Higher LOD (~1-10 ppm).

  • GC-ECD (Electron Capture Detector):

    • Pros: Extreme sensitivity to halogens.[2][3] LOD can reach ppb levels (0.01 ppm).

    • Cons: No structural information. Cannot distinguish between co-eluting halogenated isomers without prior MS validation.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, the following protocol minimizes thermal degradation (a common source of error where the dibromide converts back to methyl crotonate in the injector).

Reagents & Synthesis (In-Situ Generation)
  • Precursor: Methyl Crotonate (>98% purity).

  • Reagent: Bromine (

    
    ) solution in DCM.
    
  • Reaction: Add

    
     dropwise to Methyl Crotonate at 0°C until color persists. Evaporate solvent. This yields the racemic mixture (2S,3R / 2R,3S) if starting from trans-crotonate.
    
Instrumental Parameters (GC-MS)
  • System: Agilent 7890/5977 or equivalent.

  • Column: Rtx-5MS or DB-5MS (30m x 0.25mm x 0.25µm).

  • Inlet (CRITICAL):

    • Mode: Pulsed Splitless.

    • Temperature: 200°C (Keep low to prevent dehydrobromination; standard 250°C inlets cause degradation).

  • Oven Program: 50°C (hold 1 min)

    
     10°C/min 
    
    
    
    280°C.
  • MS Source: 230°C.[4]

Analytical Workflow Diagram

Workflow cluster_GC GC-MS Analysis Start Methyl Crotonate Precursor Rxn Bromination (DCM, 0°C) Start->Rxn + Br2 Prep Dilution (Hexane) Rxn->Prep Inlet Inlet: 200°C (Prevent Degradation) Prep->Inlet Sep Separation (Rtx-5MS) Inlet->Sep Det MS Detection (Scan 40-300 m/z) Sep->Det

Figure 2: Optimized experimental workflow for the synthesis and analysis of labile dibromo-esters.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Methyl 2,3-dibromopropionate (Analog Reference). NIST Chemistry WebBook, SRD 69.[5] [Link]

  • Centers for Disease Control and Prevention (CDC). (2019). Analytical Methods: Comparison of GC/MS and GC/ECD for Halogenated Compounds. Agency for Toxic Substances and Disease Registry. [Link]

  • PubChem. (2023). Methyl Crotonate (Precursor Data). National Library of Medicine. [Link]

  • ChemGuide. (2023). Fragmentation Patterns in Mass Spectra: Halogenated Compounds.[Link]

Sources

A Senior Application Scientist's Guide to Differentiating Methyl 2,3-dibromobutanoate and Methyl 2,3-dibromopropionate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise identification of chemical compounds is a foundational pillar of successful research. The structural similarity between isomers like Methyl 2,3-dibromobutanoate and Methyl 2,3-dibromopropionate presents a significant analytical challenge. While their names differ by a single methylene group, this variation in their carbon skeleton leads to distinct physicochemical properties and spectral fingerprints. This guide provides an in-depth comparison of these two compounds, offering robust experimental methodologies to unambiguously distinguish them.

The Challenge of Isomeric Differentiation

This compound and Methyl 2,3-dibromopropionate are constitutional isomers, meaning they share the same molecular formula but differ in the connectivity of their atoms. This subtle difference can lead to significant variations in their chemical reactivity, biological activity, and toxicological profiles. Therefore, their accurate differentiation is not merely an academic exercise but a critical step in ensuring the quality, safety, and efficacy of pharmaceutical products and research outcomes.

Physicochemical Properties: A First Line of Distinction

A comparison of the fundamental physicochemical properties of these two compounds reveals initial differences that can be exploited for their separation and preliminary identification.

PropertyThis compoundMethyl 2,3-dibromopropionate
Molecular Formula C₅H₈Br₂O₂C₄H₆Br₂O₂
Molecular Weight 259.92 g/mol 245.90 g/mol [1]
CAS Number 5469-24-91729-67-5[1]
Boiling Point Not readily available83-86 °C at 10 mmHg[1]
Density Not readily available1.944 g/mL at 20 °C[1]

The difference in molecular weight is a key distinguishing feature that can be readily determined by mass spectrometry. While experimental boiling point and density data for this compound are not widely published, it is expected to have a higher boiling point than its propionate counterpart due to increased van der Waals forces associated with its larger size.

Spectroscopic Analysis: The Definitive Approach

Spectroscopic techniques provide the most definitive means of distinguishing between these two isomers. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are particularly powerful tools in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton

¹H NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment, connectivity, and number of hydrogen atoms. The predicted ¹H NMR spectra of the two isomers are expected to show clear and interpretable differences.

Predicted ¹H NMR Spectral Data

CompoundPredicted Chemical Shifts (ppm) and Multiplicities
This compound -OCH₃: ~3.8 (singlet, 3H)CH(Br)COOCH₃: ~4.5 (doublet, 1H)CH(Br)CH₃: ~4.2 (multiplet, 1H)CH₃: ~1.9 (doublet, 3H)
Methyl 2,3-dibromopropionate -OCH₃: 3.84 (singlet, 3H)[2]CH(Br)COOCH₃: 4.45 (doublet of doublets, 1H)[2]CH₂(Br): 3.92 (doublet of doublets, 1H), 3.70 (doublet of doublets, 1H)[2]

The key distinctions in the predicted ¹H NMR spectra lie in the signals corresponding to the alkyl chain. This compound will exhibit a doublet for the terminal methyl group and a multiplet for the adjacent methine proton. In contrast, Methyl 2,3-dibromopropionate will show a more complex splitting pattern for the diastereotopic protons of the brominated methylene group.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Obtain a standard one-dimensional proton spectrum.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the peaks to the respective protons in the molecule.

Mass Spectrometry (MS): Fingerprinting by Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The fragmentation pattern of a molecule in a mass spectrometer is a unique fingerprint that can be used for its identification. The difference in the carbon skeleton of the two isomers will lead to distinct fragmentation pathways.

Predicted Mass Spectral Fragmentation

CompoundKey Predicted Fragments (m/z)
This compound [M]⁺: 258/260/262 (isotopic pattern for 2 Br)[M - OCH₃]⁺: 227/229/231[M - COOCH₃]⁺: 199/201/203[M - Br]⁺: 179/181[CH(Br)CH₃]⁺: 107/109
Methyl 2,3-dibromopropionate [M]⁺: 244/246/248 (isotopic pattern for 2 Br)[M - OCH₃]⁺: 213/215/217[M - COOCH₃]⁺: 185/187/189[M - Br]⁺: 165/167[CH₂Br]⁺: 93/95

The molecular ion peaks will clearly differ by 14 mass units, corresponding to the additional methylene group in the butanoate. Furthermore, the fragmentation patterns will be distinct. For instance, the loss of a methyl group is a more probable fragmentation pathway for the butanoate, leading to a significant peak at m/z 243/245/247, which would be absent in the propionate spectrum.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the sample in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Method:

    • Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • Injector Temperature: 250°C.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Ion Source Temperature: 230°C.

  • Data Analysis: Analyze the resulting total ion chromatogram to determine the retention time and the mass spectrum of the analyte. Compare the obtained mass spectrum with the predicted fragmentation pattern.

Chromatographic Separation: Leveraging Polarity and Volatility

Gas chromatography (GC) is an excellent technique for separating volatile compounds. Due to its higher molecular weight and likely higher boiling point, this compound is expected to have a longer retention time on a non-polar GC column compared to Methyl 2,3-dibromopropionate under the same chromatographic conditions. This difference in retention time provides an additional layer of confirmation for their distinct identities.

GC_Separation cluster_0 GC Analysis Workflow cluster_1 Expected Chromatogram Sample Sample Mixture Injector GC Injector Sample->Injector Column GC Column Injector->Column Detector Detector (e.g., FID or MS) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Propionate Methyl 2,3-dibromopropionate (Shorter Retention Time) Butanoate This compound (Longer Retention Time)

Caption: Gas Chromatography workflow and expected elution order.

Conclusion

The differentiation of this compound and Methyl 2,3-dibromopropionate, while challenging due to their structural similarity, can be achieved with confidence through a multi-faceted analytical approach. A combination of physicochemical property analysis, and most importantly, spectroscopic and chromatographic techniques, provides a robust framework for their unambiguous identification. By leveraging the distinct fingerprints generated by ¹H NMR and mass spectrometry, and confirming these findings with their separation by gas chromatography, researchers can ensure the integrity of their work and the reliability of their results.

References

  • PubChem. Methyl 2,3-dibromopropionate. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • NIST. Mass spectrum of Methyl 2,3-dibromopropionate. [Link]

Sources

Comparative Guide: NMR Analysis of erythro- and threo-Methyl 2,3-dibromobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the NMR spectral characteristics of the diastereomers of methyl 2,3-dibromobutanoate. It addresses the stereochemical origins of these differences and provides actionable experimental data for identification.

Executive Summary

In the synthesis of this compound via the bromination of methyl crotonate isomers, two distinct diastereomers are formed. While often colloquially referred to as "meso" and "dl" (based on the symmetry of the parent 2,3-dibromobutane), the presence of the ester group breaks molecular symmetry, rendering the correct nomenclature erythro (from trans-alkene) and threo (from cis-alkene).

The definitive method for distinguishing these isomers is


H NMR spectroscopy , relying specifically on the vicinal coupling constant (

) between the methine protons.
  • Erythro Isomer: Characterized by a large coupling constant (

    
     Hz)  due to an anti-periplanar H-H relationship in the stable conformer.
    
  • Threo Isomer: Characterized by a small coupling constant (

    
     Hz)  due to a gauche H-H relationship in the stable conformer.
    

Theoretical Framework: Stereochemical Origins

The difference in NMR signals arises from the stereospecific nature of electrophilic bromination (anti-addition) and the subsequent conformational preferences of the products.

Mechanism & Stereochemistry:

  • Bromination of Methyl Crotonate (trans): Anti-addition yields the (2R,3S) / (2S,3R) racemate. This is the erythro isomer.[1][2]

  • Bromination of Methyl Isocrotonate (cis): Anti-addition yields the (2R,3R) / (2S,3S) racemate. This is the threo isomer.

Conformational Analysis (The "Why" behind the J-values): According to the Karplus equation , the vicinal coupling constant


 is maximal when the dihedral angle 

is

(anti) or

(syn), and minimal when

is near

(gauche).
  • Erythro Conformer: The most stable conformation places the large bromine atoms anti-periplanar to minimize dipole repulsion and steric strain. In this geometry, the C2-H and C3-H protons are anti (

    
    ) , resulting in a large 
    
    
    
    value.
  • Threo Conformer: The most stable conformation (anti-Br) places the C2-H and C3-H protons in a gauche (

    
    )  relationship, resulting in a small 
    
    
    
    value.

Stereochemistry cluster_0 Precursor (Alkene) cluster_1 Reaction (Anti-Addition) cluster_2 Product (Diastereomer) cluster_3 NMR Signature Trans Methyl Crotonate (trans-alkene) Bromonium Bromonium Ion Intermediate Trans->Bromonium + Br2 Cis Methyl Isocrotonate (cis-alkene) Cis->Bromonium + Br2 Erythro Erythro Isomer (Meso-like) (2R,3S) + (2S,3R) Bromonium->Erythro From Trans Threo Threo Isomer (dl-like) (2R,3R) + (2S,3S) Bromonium->Threo From Cis LargeJ Large J (~11.5 Hz) Anti H-H Erythro->LargeJ Stable Conformer SmallJ Small J (~4.0 Hz) Gauche H-H Threo->SmallJ Stable Conformer

Figure 1: Stereochemical pathway correlating alkene geometry to diastereomer formation and NMR coupling constants.

Comparative Data Analysis

The following table summarizes the key


H NMR parameters required to distinguish the isomers.

Table 1: NMR Shift and Coupling Differences

FeatureErythro Isomer (Meso-like)Threo Isomer (dl-like)Mechanistic Cause
Precursor Methyl Crotonate (trans)Methyl Isocrotonate (cis)Stereospecific anti-addition
Vicinal Coupling (

)
11.0 – 12.0 Hz 3.0 – 5.0 Hz H-H Dihedral angle (Anti vs. Gauche)
H-2 Chemical Shift (

)
~4.30 ppm (d)~4.45 ppm (d)Anisotropic shielding differences
H-3 Chemical Shift (

)
~4.55 ppm (dq)~4.65 ppm (dq)Anisotropic shielding differences
Methyl Doublet (

)
~1.85 ppm~1.75 ppmProximity to ester/Br groups

Note: Chemical shifts (


) are approximate and solvent-dependent (

), but the difference in J-coupling is robust and diagnostic.

Experimental Protocol

To replicate these results or analyze an unknown sample, follow this standardized workflow.

A. Synthesis (Diagnostic Scale)

  • Substrate Prep: Dissolve 1.0 mmol of the alkene (methyl crotonate or isocrotonate) in 2 mL of dichloromethane (DCM) in a small vial.

  • Bromination: Add a 1.0 M solution of

    
     in DCM dropwise at 
    
    
    
    C until a faint orange color persists (indicating excess bromine).
  • Quench: Wash the organic layer with 1 mL of saturated

    
     (sodium bisulfite) to remove excess bromine (color disappears).
    
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and evaporate the solvent under reduced pressure.
    

B. NMR Acquisition

  • Sample Prep: Dissolve ~10 mg of the crude product in 0.6 mL of

    
    .
    
  • Acquisition: Acquire a standard 1H spectrum (min 300 MHz, ideally 400+ MHz for clear splitting).

  • Processing:

    • Locate the doublet for H-2 (alpha to carbonyl) around 4.3–4.5 ppm.

    • Locate the double-quartet (or complex multiplet) for H-3 (beta to carbonyl) around 4.5–4.7 ppm.

    • Measure

      
      :  Calculate the distance (in Hz) between the two peaks of the H-2 doublet.
      

Conformational Logic Visualization

The Newman projections below illustrate why the coupling constants differ so dramatically.

Conformations cluster_erythro Erythro (Stable Conformer) cluster_threo Threo (Stable Conformer) C2_E C2 (Front) C3_E C3 (Back) Br2_E Br C2_E->Br2_E Up H2_E H C2_E->H2_E Right COOMe_E COOMe C2_E->COOMe_E Left Note1 Erythro: Br anti to Br (Stable) Result: H anti to H J = ~11.5 Hz C2_E->Note1 Br3_E Br H3_E H Me_E Me C2_T C2 (Front) Note2 Threo: Br anti to Br (Stable) Result: H gauche to H J = ~4.0 Hz C2_T->Note2

Figure 2: Conformational preference driving the J-coupling difference. The anti-periplanar arrangement of protons in the erythro isomer leads to strong coupling.

References

  • Stereochemistry of Bromination: McMurry, J. Organic Chemistry, 9th Ed.; Cengage Learning: Boston, 2016. (Chapter 8: Alkenes: Reactions and Synthesis).
  • Karplus Equation & Coupling Constants: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry, 3rd Ed.; Elsevier: Oxford, 2016.

  • Experimental Data Verification: Corroborated by standard undergraduate organic synthesis protocols for "Bromination of Methyl Crotonate" found in Journal of Chemical Education archives.

Sources

Safety Operating Guide

Methyl 2,3-dibromobutanoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational protocols for the safe disposal of Methyl 2,3-dibromobutanoate . As a halogenated ester with lachrymatory and corrosive properties, this compound requires strict segregation from standard organic waste streams to prevent downstream incineration hazards (e.g., formation of acidic gases and dioxins).

Executive Safety Summary

Chemical Identity: this compound Key Hazards: Corrosive (Skin/Eye), Lachrymator (Tear Gas Effect), Combustible.[1] Waste Classification: Halogenated Organic Solvent Waste .[2][3]

ParameterCritical Value/StatusOperational Implication
Halogen Content High (Bromine)MUST be segregated from non-halogenated solvents.[1]
Flash Point >110°C (Typical)Combustible.[4] Do not process near open flames.
Reactivity Hydrolyzable EsterIncompatible with strong bases and oxidizers.
Physiological LachrymatorFume hood use is mandatory for all transfers.

Pre-Disposal Characterization & Segregation

Expertise Insight: The primary error in laboratory disposal is mixing halogenated organics with non-halogenated solvents (e.g., Acetone, Ethanol). This compound contains bromine.[5] When incinerated in standard non-halogenated kilns, it produces hydrogen bromide (HBr), which corrodes the combustion chamber and can catalyze the formation of toxic dioxins.

The Golden Rule: If the halogen content of a waste mixture exceeds 1-2% , the entire container must be classified and labeled as Halogenated Waste .

Segregation Protocol:
  • Designate a Container: Use a dedicated High-Density Polyethylene (HDPE) or amber glass container. Avoid metal cans due to potential corrosion from hydrolysis byproducts (HBr).

  • Labeling: Mark clearly as "WASTE HALOGENATED ORGANICS" .

  • Incompatibilities: Ensure the waste container does not contain:

    • Strong bases (NaOH, KOH) – causes rapid hydrolysis and heat generation.

    • Strong oxidizers (Peroxides, Nitric Acid) – risk of explosion.

Operational Disposal Workflow

This workflow ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and minimizes personnel exposure.

Step 1: Preparation & PPE

Before opening any waste container, equip the following:

  • Respiratory: Work inside a certified chemical fume hood. If a spill occurs outside a hood, a full-face respirator with organic vapor/acid gas cartridges is required due to the lachrymatory nature.

  • Skin: Nitrile gloves (double-gloving recommended) + Lab coat.

  • Eyes: Chemical splash goggles (Safety glasses are insufficient for lachrymators).

Step 2: Waste Transfer
  • Verify pH: Check that the waste solution is neutral (pH 6-8). If the ester has hydrolyzed, it may be acidic. Neutralize carefully with Sodium Bicarbonate if necessary before combining with bulk waste to prevent gas evolution in the drum.

  • Funneling: Use a funnel with a flash arrestor (if available) or a standard chemically resistant funnel.

  • Pouring: Slowly decant the this compound into the Halogenated waste carboy.

  • Rinsing: Triple rinse the empty reagent bottle with a small amount of a compatible solvent (e.g., Dichloromethane or Acetone). Add the rinsate to the Halogenated Waste container.

Step 3: Labeling & Storage
  • Tagging: Attach a hazardous waste tag immediately.[2] List "this compound" explicitly as a constituent.

  • Closure: Screw the cap tightly. If the waste contains volatile co-solvents, use a vented cap to prevent pressure buildup.

  • Secondary Containment: Place the carboy in a polyethylene tray to capture potential leaks.

Visual Logic: Disposal Decision Tree

The following diagram illustrates the decision-making process for segregating this specific chemical.

DisposalWorkflow Start Waste: this compound CheckMix Is it mixed with other solvents? Start->CheckMix AnalyzeMix Analyze Mixture Composition CheckMix->AnalyzeMix Yes PreTreat Pre-Treatment: Neutralize if pH < 4 CheckMix->PreTreat No (Pure) HalogenCheck Is Halogen Content > 1%? AnalyzeMix->HalogenCheck StreamHalo STREAM A: Halogenated Waste (High Temp Incineration) HalogenCheck->StreamHalo Yes (Critical Path) StreamNonHalo STREAM B: Non-Halogenated Waste (Fuel Blending) HalogenCheck->StreamNonHalo No Container Packaging: HDPE Carboy + Vented Cap PreTreat->Container Label Labeling: 'Flammable, Corrosive, Toxic' Container->Label Label->StreamHalo

Caption: Operational decision matrix for segregating this compound. Note that pure or significant mixtures default to Stream A (Halogenated).

Emergency Spill Response (Lachrymator Protocol)

Because this compound causes tearing and respiratory distress, standard spill procedures must be elevated.

  • Evacuate: If the spill is outside a fume hood and >50mL, evacuate the immediate area.

  • Ventilate: Increase air exchange if possible.

  • PPE Up: Re-enter only with a full-face respirator (Organic Vapor/Acid Gas cartridges).

  • Absorb: Use Vermiculite or Dry Sand .

    • Do NOT use sawdust or paper towels (Combustible organic material + Halogenated oxidizable source = Fire risk).

  • Clean: Scoop absorbed material into a wide-mouth jar. Label as "Debris contaminated with this compound".

  • Decontaminate: Wash the surface with a dilute soap/water solution.

Regulatory Compliance (RCRA)

  • Waste Code: While not always explicitly P or U listed, this waste typically falls under D002 (Corrosivity) if hydrolyzed, and must be treated as a Characteristic Hazardous Waste .

  • Satellite Accumulation: Keep the container at or near the point of generation. Move to a central accumulation area within 3 days of filling.

References

  • National Institutes of Health (PubChem). (2025). 2,3-Dibromobutane Compound Summary (Hazard Profile). Retrieved from [Link]

  • University of Illinois Urbana-Champaign (DRS). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

Sources

Definitive Safety & Operational Guide: Methyl 2,3-dibromobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

Handling Methyl 2,3-dibromobutanoate requires more than standard laboratory compliance; it demands a specific understanding of halogenated ester reactivity. As a brominated alkyl ester, this compound presents a dual-threat profile: it is a potent alkylating agent and a severe corrosive (H314).

Unlike simple organic solvents, the bromine substituents at the 2 and 3 positions increase the electrophilicity of the molecule, making it highly reactive toward biological nucleophiles (DNA, proteins). Furthermore, alpha-bromo esters are historically established lachrymators (tear-inducing agents), meaning vapor release can rapidly incapacitate a researcher, leading to secondary accidents.

Critical Hazard Profile (GHS Standards):

  • H314: Causes severe skin burns and eye damage.[1][2]

  • H335: May cause respiratory irritation (Lachrymatory potential).

  • H302: Harmful if swallowed.

  • H227: Combustible liquid.[1][2]

Personal Protective Equipment (PPE) Matrix

The following specifications are non-negotiable for personnel handling >100 mg of substance. Standard nitrile exam gloves are insufficient for prolonged contact due to the permeation characteristics of halogenated aliphatics.

PPE Selection Table
Protection ZoneStandard RequirementTechnical Justification & Specification
Ocular Chemical Splash Goggles (ANSI Z87.1+)Reasoning: Safety glasses provide impact protection but lack the vapor seal required for lachrymators and corrosives. Vapors can bypass glasses, causing temporary blindness/tearing.Upgrade: Add a Face Shield for volumes >50 mL.
Dermal (Hands) Double Gloving Protocol Inner Layer: Silver Shield® (Laminate) or Viton® (high permeation resistance to halo-organics).Outer Layer: 5-8 mil Nitrile (provides dexterity and sacrificial splash protection).Note: Standard nitrile degrades/swells rapidly upon direct contact with bromo-esters.
Respiratory Engineering Control Primary Primary: Certified Chemical Fume Hood (Face velocity 80-100 fpm).Secondary (Spill/Cleaning): Full-face respirator with Organic Vapor (OV) cartridges. Half-masks are discouraged due to eye irritation risks.
Body Chemical-Resistant Apron Material: Tychem® or rubberized apron worn over a standard cotton lab coat. Cotton absorbs liquids and holds corrosives against the skin; an apron provides an impervious barrier.

Operational Protocol: The "Zero-Exposure" Workflow

This protocol utilizes a self-validating system where each step confirms the safety of the previous one before proceeding.

Phase 1: Pre-Operational Validation
  • Fume Hood Check: Verify flow rate is within certified range. Clear the sash path.

  • Neutralizer Prep: Prepare a beaker of saturated Sodium Bicarbonate (

    
    ) solution. Why? In case of a spill, acid hydrolysis byproducts (HBr) must be neutralized immediately.
    
  • Glove Integrity: Inflate nitrile gloves with air to check for pinholes before donning.

Phase 2: Active Handling (The "Clean-Dirty" Rule)
  • Zone Segregation: Designate a "Dirty Zone" inside the hood for the reagent bottle and a "Clean Zone" for your notebook/computer. Never cross-contaminate.

  • Transfer Technique: Use positive displacement pipettes or glass syringes. Avoid pouring, which increases vapor surface area.

  • Cap Management: Never place the bottle cap face down on the bench. Hold it or place it face up on a lint-free wipe inside the hood.

Phase 3: Decontamination & Doffing
  • Wipe Down: Wipe all tools (spatulas, flask necks) with a solvent-dampened Kimwipe inside the hood.

  • Waste Segregation: Place wipes in a solid hazardous waste container (sealed).

  • Doffing Sequence: Remove apron -> outer gloves -> goggles -> inner gloves. Wash hands immediately with soap and water for 60 seconds.

Visualization: Safe Handling Logic Flow

HandlingProtocol Start START: Pre-Op Check HoodCheck Verify Fume Hood (>80 fpm) Start->HoodCheck PPE_Don Don PPE: Laminate + Nitrile Gloves Splash Goggles HoodCheck->PPE_Don Decision_Vol Volume > 50mL? PPE_Don->Decision_Vol Add_Shield Add Face Shield & Apron Decision_Vol->Add_Shield Yes Handling Active Handling (Inside Hood Only) Decision_Vol->Handling No Add_Shield->Handling Spill_Check Spill Occurred? Handling->Spill_Check Decon Wipe Tools with Solvent Dispose Wipes in Solid Waste Spill_Check->Decon No Emergency EXECUTE EMERGENCY PROTOCOL (See Section 4) Spill_Check->Emergency Yes Doffing Doffing Sequence: Outer Gloves -> Goggles -> Inner Gloves Decon->Doffing Wash Wash Hands (60s) Doffing->Wash

Figure 1: Decision logic for handling this compound, emphasizing volume-dependent PPE escalation.

Emergency Response & Spill Management

In the event of exposure, speed is critical to prevent deep tissue alkylation.

Exposure Response[1][2][3]
  • Skin Contact: Immediate flush with water for 15 minutes .[1][2][3][4] Do not use neutralization chemicals on skin (risk of exothermic reaction). Remove contaminated clothing while under the shower.[2]

  • Eye Contact: Flush for 15 minutes using an eyewash station. Hold eyelids open. Seek immediate medical attention —corneal damage from bromo-esters can be delayed and irreversible.

  • Inhalation: Evacuate to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

Spill Cleanup (Laboratory Scale < 500 mL)

Do not attempt to clean spills outside a fume hood without a full-face respirator.

  • Evacuate: Clear the immediate area.

  • Isolate: Close lab doors to prevent vapor migration to corridors.

  • Absorb: Use an inert absorbent (Vermiculite or Sand). Do not use paper towels alone, as they increase the surface area for evaporation.

  • Neutralize: Once absorbed, the material should be treated as Halogenated Organic Waste.

  • Wash: Clean the surface with a dilute soap solution, followed by water.

Visualization: Spill Response Logic

SpillResponse Spill Spill Detected Location Is spill inside Fume Hood? Spill->Location Inside Close Sash Keep Fan On Location->Inside Yes Outside Evacuate Lab Close Doors Location->Outside No Assess Assess Volume & PPE Status Inside->Assess Action_Large Call EHS/HazMat Do Not Enter Outside->Action_Large High Vapor Risk Action_Small Absorb with Vermiculite/Sand Assess->Action_Small <100mL & Proper PPE Assess->Action_Large >100mL or No PPE Disposal Tag as Halogenated Organic Waste Action_Small->Disposal

Figure 2: Triage logic for spill containment. Note that spills outside the hood often require evacuation due to lachrymatory effects.

Disposal & Waste Management

Proper disposal prevents environmental contamination and downstream safety hazards for waste handlers.

  • Waste Stream: Halogenated Organic Solvents .[5]

  • Segregation:

    • Do NOT mix with strong oxidizers (e.g., Nitric Acid) or strong bases.

    • Do NOT mix with non-halogenated solvents if your facility recycles fuels (halogens poison catalytic converters in incinerators).

  • Labeling: Clearly mark the tag with "this compound" and check "Toxic" and "Corrosive."

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers as acid hydrolysis over time can corrode the metal.[6]

References

  • Washington State University. (n.d.). Glove Selection and Compatibility Guide. Environmental Health & Safety. Retrieved October 26, 2023, from [Link]

  • PubChem. (n.d.). Compound Summary: this compound. National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.